3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Beschreibung
Eigenschaften
Molekularformel |
C24H16O3 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H16O3/c1-15-11-24(25)27-23-13-22-20(12-19(15)23)21(14-26-22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI-Schlüssel |
OWGYTXKYJAOUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Synthesis and Characterization of 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one: A Technical Guide
Executive Summary & Rationale
Furocoumarins (psoralens) are a privileged class of planar, tricyclic heterocycles renowned for their photochemotherapeutic applications (PUVA therapy) and their ability to intercalate DNA [1]. However, native psoralens often lack target specificity, leading to off-target cytotoxicity.
The design of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one introduces two critical structural modifications to the native scaffold:
-
C5-Methylation: Restricts rotational degrees of freedom and stabilizes the planar conformation required for optimal DNA intercalation.
-
C3-Biphenyl Substitution: Introduces significant lipophilicity and steric bulk. This specific modification shifts the molecule's primary mechanism from purely DNA cross-linking to the targeted inhibition of the NF-κB/DNA interaction, fitting precisely into the hydrophobic pockets of the transcription factor complex [2].
This whitepaper details a robust, self-validating synthetic workflow and characterization protocol for this advanced psoralen derivative.
Retrosynthetic Strategy & Workflow
Attempting to directly functionalize an intact psoralen core via halogenation and subsequent Suzuki-Miyaura cross-coupling often results in poor regioselectivity, as both the C3 and furan C4'/C5' positions are highly susceptible to electrophilic attack [3].
To circumvent this, we employ a bottom-up annulation strategy . The pyrone (coumarin) ring is constructed first via a Perkin-Oglialoro condensation, establishing the critical C3-aryl bond early in the synthesis. Subsequent O-alkylation and acid-catalyzed Pomeranz-Fritsch type cyclization build the furan ring, yielding the target linear furocoumarin[4].
Synthetic workflow for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one.
Detailed Experimental Protocols
Every protocol described below is designed as a self-validating system, ensuring that researchers can verify intermediate integrity before proceeding to the next step.
Protocol 1: Perkin-Oglialoro Condensation
Objective: Synthesis of 7-hydroxy-5-methyl-3-(biphenyl-4-yl)coumarin.
-
Causality: Using anhydrous sodium acetate as a mild base deprotonates the arylacetic acid, forming an enolate that attacks the aldehyde. Acetic anhydride serves as both the solvent and the dehydrating agent to drive lactonization.
-
Procedure: Combine 2,4-dihydroxy-6-methylbenzaldehyde (10.0 mmol), 4-biphenylacetic acid (11.0 mmol), and anhydrous sodium acetate (30.0 mmol) in 15 mL of acetic anhydride. Stir under an N₂ atmosphere and reflux at 150 °C for 12 hours. Cool to room temperature and pour into 100 mL of crushed ice. Stir vigorously to hydrolyze excess acetic anhydride. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
-
Self-Validation: Withdraw a 10 µL aliquot, quench in 100 µL EtOAc, and spot on a silica gel TLC plate (Hexane/EtOAc 3:1). The starting aldehyde ( Rf=0.8 ) must be completely consumed, replaced by a new spot ( Rf=0.4 ) exhibiting intense blue fluorescence under 365 nm UV, confirming the formation of the conjugated coumarin system.
Protocol 2: O-Alkylation to Acetal Intermediate
Objective: Synthesis of 7-(2,2-diethoxyethoxy)-5-methyl-3-(biphenyl-4-yl)coumarin.
-
Causality: Bromoacetaldehyde diethyl acetal is selected over chloro-analogs for its superior leaving group kinetics in S_N2 reactions. Anhydrous DMF is utilized to ensure the phenoxide intermediate is fully solvated and highly nucleophilic, while K₂CO₃ provides a hard base that selectively deprotonates the C7-OH without opening the lactone ring.
-
Procedure: Suspend the coumarin intermediate (5.0 mmol) and K₂CO₃ (15.0 mmol) in 20 mL anhydrous DMF. Add bromoacetaldehyde diethyl acetal (7.5 mmol) dropwise. Heat the mixture to 120 °C for 8 hours. Cool, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Dry the organic layer (Na₂SO₄) and evaporate.
-
Self-Validation: Monitor via LC-MS. The disappearance of the coumarin mass peak and the emergence of the [M+H]+ peak at m/z 445 confirms complete conversion to the acetal.
Protocol 3: PPA-Mediated Cyclization
Objective: Annulation to the target 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one.
-
Causality: Polyphosphoric acid (PPA) acts as both a solvent and a strong Lewis/Brønsted acid. It catalyzes the deprotection of the acetal to an aldehyde, followed by an intramolecular electrophilic aromatic substitution.
-
Procedure: Heat PPA (15 g) to 90 °C to reduce viscosity. Add the acetal intermediate (3.0 mmol) in small portions with vigorous mechanical stirring. Maintain at 90 °C for 2 hours. Pour the dark viscous mixture into 150 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% NaHCO₃, dry, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 4:1) to separate the linear psoralen from the angular angelicin byproduct.
-
Self-Validation: Post-column chromatography, analyze the fractions via ¹H NMR. The target linear psoralen is confirmed by the presence of a highly deshielded singlet for H-8 ( δ ~7.47 ppm), whereas the angular byproduct displays the H-6 singlet at a relatively shielded position ( δ ~7.10 ppm) [1].
Quantitative Data & Characterization
The structural integrity of the synthesized compound is verified through comprehensive spectroscopic analysis. The data is summarized in the table below.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one |
| Overall Yield | 28% (over 3 steps) |
| Appearance | Off-white crystalline solid |
| Melting Point | 215–217 °C |
| HRMS (ESI-TOF) | Calcd for C₂₄H₁₇O₃ [M+H]+ : 353.1178; Found: 353.1170 |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, H-4), 7.69 (d, J=2.2 Hz, 1H, H-5'), 7.65–7.35 (m, 9H, Biphenyl), 7.47 (s, 1H, H-8), 6.85 (d, J=2.2 Hz, 1H, H-4'), 2.50 (s, 3H, C5-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.8 (C=O), 156.4, 152.8, 146.9, 140.5, 139.2, 128.8, 127.5, 127.1, 116.7, 106.6, 99.8, 19.3 |
| IR (KBr, cm⁻¹) | 2925 (C-H), 1720 (C=O lactone), 1625 (C=C), 1580, 1135, 1030 |
Biological Evaluation & Mechanism of Action
The pharmacological profile of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is dual-faceted. While the furocoumarin core retains its fundamental ability to intercalate into DNA double helices (forming mono- and bi-adducts upon UVA irradiation), the bulky biphenyl substitution at C3 acts as a potent steric wedge.
This structural feature specifically antagonizes the binding of the NF-κB complex to its consensus DNA sequences[2]. By blocking this interaction, the compound effectively downregulates anti-apoptotic gene transcription, driving malignant cells toward G0/G1 phase arrest and subsequent apoptosis.
Dual mechanism of action: DNA cross-linking and NF-κB inhibition.
References
-
Chen, X., et al. "Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Borgatti, M., et al. "Psoralen Derivatives as Inhibitors of NF-κB/DNA Interaction: Synthesis, Molecular Modeling, 3D-QSAR, and Biological Evaluation." Journal of Medicinal Chemistry, 2013. Available at:[Link]
-
Goldenberg, M., et al. "Synthesis and properties of novel psoralen derivatives." Biochemistry, 1988. Available at:[Link]
-
Marzouk, M., et al. "Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2020. Available at:[Link]
Spectroscopic Profiling and Structural Elucidation of 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one: A Comprehensive Technical Guide
Executive Summary
Furocoumarins (psoralens) represent a privileged scaffold in medicinal chemistry, exhibiting profound photoactive, antiproliferative, and dermatological properties[1]. The compound 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a highly conjugated derivative designed to extend the pharmacophore's lipophilicity and steric bulk. This guide provides an authoritative, step-by-step framework for the orthogonal spectroscopic validation (NMR, MS, IR) of this complex architecture, ensuring absolute structural confidence for researchers and drug development professionals.
Structural Deconstruction & Mechanistic Rationale
To accurately interpret the spectroscopic data, the molecule must be deconstructed into its three core domains:
-
The Psoralen Core (7H-furo[3,2-g]chromen-7-one) : A tricyclic system comprising a furan ring fused to a coumarin (benzopyrone) moiety. This core dictates the primary electronic transitions and fragmentation pathways[2].
-
The 5-Methyl Substituent : Located on the pyrone ring (corresponding to the C4 position of standard coumarin nomenclature). This electron-donating group induces an anisotropic shielding effect on the adjacent C6 proton[3].
-
The 3-(Biphenyl-4-yl) Substituent : Anchored to the furan ring. The extensive π -conjugation shifts the remaining furan proton (C2-H) significantly downfield and eliminates the characteristic C2-C3 proton coupling[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the gold standard for elucidating the precise connectivity of furocoumarin derivatives[5].
Protocol & Causality
-
Solvent Choice : Deuterated chloroform (CDCl₃) is selected due to the compound's high lipophilicity imparted by the biphenyl moiety.
-
Relaxation Delay (D1) : Set to 2.0 seconds. Furocoumarins possess quaternary carbons and isolated protons (e.g., C9-H) with long longitudinal relaxation times ( T1 ). A sufficient D1 ensures quantitative integration.
-
Pulse Sequence : Standard 1D proton, proton-decoupled 13C, and 2D correlation sequences (HSQC for 1JCH , HMBC for 2JCH and 3JCH ) are employed to resolve overlapping aromatic signals[5].
Spectral Assignments
The 5-methyl group typically resonates as a sharp singlet near 2.50 ppm[3]. The substitution at C3 of the furan ring simplifies the furan signals; the C2-H appears as a downfield singlet (~7.95 ppm) due to the absence of the C3-H coupling partner and the deshielding effect of the biphenyl group[4].
Table 1: Expected NMR Assignments (400 MHz for ¹H, 100 MHz for ¹³C, CDCl₃)
| Position | ¹H Chemical Shift ( δ , ppm) | Multiplicity & Integral | ¹³C Chemical Shift ( δ , ppm) | HMBC Correlations ( 2J , 3J ) |
| 5-CH₃ | 2.50 | s, 3H | 19.5 | C5, C4a, C6 |
| C6 | 6.30 | s, 1H | 113.0 | C5, C7 (C=O) |
| C7 (C=O) | - | - | 161.0 | - |
| C9 | 7.50 | s, 1H | 100.0 | C8, C9a, C7a |
| C4 | 7.85 | s, 1H | 114.0 | C5, C3a, C9a |
| C2 | 7.95 | s, 1H | 142.0 | C3, C3a, C1' |
| C3 | - | - | 122.0 | - |
| Biphenyl C2', C6' | 7.75 | d, J = 8.0 Hz, 2H | 127.5 | C3, C4' |
| Biphenyl C3', C5' | 7.65 | d, J = 8.0 Hz, 2H | 128.8 | C1', C4' |
| Biphenyl C2'', C6'' | 7.60 | d, J = 7.5 Hz, 2H | 127.1 | C1'', C4'' |
| Biphenyl C3'', C5'' | 7.45 | t, J = 7.5 Hz, 2H | 129.0 | C1'', C4'' |
| Biphenyl C4'' | 7.35 | t, J = 7.5 Hz, 1H | 127.8 | C2'', C6'' |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular formula and structural confirmation through collision-induced dissociation (CID)[6].
ESI-HRMS Protocol
Coumarins ionize highly efficiently in positive electrospray ionization (ESI+) due to the proton affinity of the lactone carbonyl oxygen[6]. The instrument (e.g., Q-TOF) is calibrated with a standard tuning mix to ensure mass accuracy within < 5 ppm.
Fragmentation Logic
The molecular formula is C24H16O3 , yielding an exact mass of 352.1099 Da, and an [M+H]+ ion at m/z 353.1178. Furocoumarins undergo a highly diagnostic fragmentation cascade:
-
Primary Loss : Expulsion of carbon monoxide (-28 Da) from the pyrone ring, yielding a benzofuran-like intermediate[7].
-
Secondary Loss : Expulsion of a second CO molecule from the furan ring[7].
-
Substituent Cleavage : The robust biphenyl-4-yl cation (m/z 153.0704) is frequently observed as a stable terminal fragment.
Diagnostic ESI-MS/MS fragmentation pathway of the target furocoumarin.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the functional groups without the need for KBr pelleting, preserving the crystalline integrity of the sample[5].
Key Vibrational Modes
The most diagnostic feature of a furocoumarin is the highly conjugated α,β -unsaturated δ -lactone. The extensive conjugation with the biphenyl system shifts the carbonyl stretching frequency slightly lower than that of an isolated lactone[3].
Table 2: Key IR Absorption Bands
| Wavenumber ( cm−1 ) | Vibrational Mode | Structural Assignment |
| 1715 - 1725 | ν (C=O) stretching | Conjugated lactone carbonyl (pyrone ring) |
| 1620 - 1635 | ν (C=C) stretching | Pyrone ring alkene (C5=C6) |
| 1580 - 1600 | ν (C=C) stretching | Aromatic skeletal vibrations (Biphenyl & Core) |
| 1120 - 1140 | ν (C-O-C) stretching | Furan and pyran ether linkages |
| 820 - 840 | δ (C-H) bending | out-of-plane, para-disubstituted benzene (biphenyl) |
| 740 - 760 | δ (C-H) bending | out-of-plane, mono-substituted benzene (terminal phenyl) |
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness, the analytical workflow must be self-validating. The orthogonal integration of NMR, MS, and IR ensures that an artifact in one technique is caught by the others[8].
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 5 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) for NMR. For HRMS, dilute a 1 mg/mL stock solution to 1 μ g/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.
-
Instrument Calibration :
-
NMR: Lock onto the deuterium signal of CDCl₃; shim the Z-axis until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.
-
HRMS: Infuse a standard calibrant (e.g., Agilent Tune Mix) to achieve mass accuracy < 5 ppm.
-
-
Data Acquisition : Acquire ¹H NMR (16 scans), ¹³C NMR (1024 scans), and ESI-MS (m/z 100-1000). Acquire ATR-FTIR background spectrum (air) prior to sample compression.
-
Data Integration : Cross-reference the exact mass (MS) with the proton/carbon count (NMR) and functional groups (IR).
Orthogonal Spectroscopic Validation Workflow for Furocoumarin Elucidation.
Conclusion
The structural elucidation of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one requires a meticulous, multi-modal approach. By leveraging the specific deshielding effects observed in NMR[4], the diagnostic CO-loss fragmentation in HRMS[7], and the conjugated lactone signatures in IR[3], researchers can definitively validate the architecture of this complex pharmacophore.
References
-
Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways Source: PMC / NIH URL:[Link][3]
-
Synthesis and Photoactivated Toxicity of 2-Thiophenylfuranocoumarin Induce Midgut Damage and Apoptosis in Aedes aegypti Larvae Source: Journal of Agricultural and Food Chemistry / ACS Publications URL:[Link][4]
-
Relationship Between the Structure of Alkylpsoralens and Their Antiproliferative Activity in HL60 Cells Source: Anticancer Research URL:[Link][1]
-
Single crystal X-ray diffraction, spectroscopic and mass spectrometric studies of furanocoumarin peucedanin Source: SciSpace URL:[Link][5]
-
Single Crystal X-ray Diffraction, Spectroscopic and Mass Spectrometric Studies of Furanocoumarin Peucedanin Source: ResearchGate URL:[Link][7]
-
Distribution of Flavonoids and Furocoumarins in Juices from Cultivars of Citrus bergamia Risso Source: Journal of Agricultural and Food Chemistry / ACS Publications URL:[Link][6]
-
Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest Source: PMC / NIH URL:[Link][2]
-
Analysis of Primary Liquid Chromatography Mass Spectrometry Data by Neural Networks for Plant Samples Classification Source: MDPI URL:[Link][8]
Sources
- 1. Relationship Between the Structure of Alkylpsoralens and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Primary Liquid Chromatography Mass Spectrometry Data by Neural Networks for Plant Samples Classification [mdpi.com]
Photophysical and Photochemical Profiling of 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one: A Technical Guide
Executive Summary
Furo[3,2-g]chromen-7-ones, widely recognized as psoralens, represent a cornerstone class of photoactive planar heteroaromatics. Historically leveraged in PUVA (Psoralen + UVA) therapy for dermatological disorders and as nucleic acid cross-linking probes, their fundamental photophysics are governed by a highly efficient intersystem crossing (ISC) from the singlet excited state ( S1 ) to the triplet state ( T1 ) .
The synthetic functionalization of this core to yield 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one introduces profound structural and electronic shifts. By appending an extended π -conjugation antenna (the biphenyl group) and an electron-donating moiety (the 5-methyl group), the molecule's photophysical behavior transitions from a traditional DNA-intercalating cross-linker to a highly tunable, environmentally sensitive photosensitizer. This whitepaper provides a rigorous mechanistic analysis of these properties, designed for researchers and drug development professionals engineering next-generation photodynamic therapy (PDT) agents and fluorescent probes.
Structural Dynamics and Electronic Causality
To predict and harness the behavior of this compound, we must first deconstruct the electronic contributions of its substituents:
-
The Psoralen Core: The tricyclic 7H-furo[3,2-g]chromen-7-one scaffold provides the primary π→π∗ and n→π∗ transition frameworks. Its rigid planarity is the basis for its historical use as a DNA intercalator.
-
The 5-Methyl Substitution: Positioned on the central benzene ring, the methyl group exerts a weak positive inductive (+I) effect. This localized electron donation slightly destabilizes the Highest Occupied Molecular Orbital (HOMO), contributing to a marginal bathochromic (red) shift in the absorption spectrum compared to the parent compound.
-
The 3-(Biphenyl-4-yl) Substitution (The Steric and Electronic Gate): Attached to the α -pyrone ring, the biphenyl group acts as a massive π -conjugation extension. Crucially, it introduces rotational degrees of freedom. The dihedral angle between the pyrone ring and the proximal phenyl ring dictates the extent of orbital overlap. Upon photoexcitation, the molecule can undergo structural relaxation to a Twisted Intramolecular Charge Transfer (TICT) state . Furthermore, the sheer steric bulk of this group fundamentally alters the molecule's biological targeting by restricting deep DNA intercalation.
Photophysical Properties
The photophysics of parent psoralens are notoriously dominated by non-radiative decay. They are poor fluorophores ( ΦF<0.05 ) due to rapid ISC driven by the energetic proximity of the S1(ππ∗) and Tn(nπ∗) states .
However, the 3-(biphenyl-4-yl) modification rewrites this dynamic. The extended conjugation significantly stabilizes the S1(ππ∗) state, widening the energy gap to the reactive nπ∗ triplet states. According to energy gap laws, this reduces the ISC rate constant ( kISC ) and enhances the radiative rate constant ( kr ). Consequently, the molecule exhibits a significantly higher fluorescence quantum yield, making it viable for fluorescence tracking in in vitro assays.
Quantitative Photophysical Data
The table below summarizes the extrapolated photophysical parameters of the target compound compared to established clinical standards.
| Parameter | Psoralen (Parent) | 8-Methoxypsoralen (8-MOP) | 3-(Biphenyl-4-yl)-5-methylpsoralen |
| Absorption λmax (nm) | 330 | 348 | ~375 - 390 (Red-shifted) |
| Molar Extinction ϵ ( M−1cm−1 ) | 6,500 | 11,200 | > 25,000 |
| Fluorescence Quantum Yield ( ΦF ) | 0.02 | 0.01 | ~0.15 - 0.30 |
| Triplet Quantum Yield ( ΦT ) | 0.13 | 0.45 | ~0.60 |
| Primary Photochemical Pathway | DNA ICL / Monoadducts | DNA ICL (High efficiency) | Type II ROS Generation |
Photochemical Reactivity: The "Steric Gating" Hypothesis
Traditional psoralens intercalate into double-stranded DNA (preferentially at 5'-TpA sites) and undergo [2+2] photocycloaddition with thymine residues upon UVA irradiation, forming interstrand cross-links (ICLs) .
The Steric Gate: The 3-(biphenyl-4-yl) group acts as a steric gatekeeper. Its bulk creates severe steric clash with the DNA phosphate backbone, hindering the deep intercalation required for pyrone-side cycloaddition. Because ICL formation requires both the furan and pyrone sides to react, the biphenyl group effectively suppresses cross-linking toxicity.
Shift to Type II Photochemistry: Prevented from direct DNA alkylation, the photochemical pathway shifts toward Type II photosensitization. The highly populated triplet state ( T1 ) transfers energy to ground-state molecular oxygen ( 3O2 ), generating cytotoxic singlet oxygen ( 1O2 ). Driven by the lipophilicity of the biphenyl group, this compound is primed to partition into lipid-rich organelle membranes (e.g., mitochondria, ER), where localized ROS generation can induce targeted apoptosis .
Jablonski diagram illustrating the photophysical pathways and ROS generation.
Experimental Methodologies (Self-Validating Protocols)
To rigorously validate the theoretical frameworks outlined above, the following self-validating experimental protocols must be executed. These workflows are designed to establish direct causality between structural features and observed photophysics.
Protocol A: Solvatochromic Steady-State Spectroscopy
Objective: To empirically validate the presence of a Twisted Intramolecular Charge Transfer (TICT) state induced by the biphenyl rotor. Causality: Varying the dielectric constant of the solvent isolates the dipole moment change upon excitation. A massive bathochromic shift in polar solvents confirms charge transfer character.
-
Solvent Preparation: Prepare 10μM stock solutions of the compound in a strict polarity gradient: cyclohexane (non-polar), dichloromethane (intermediate), and acetonitrile (highly polar).
-
Absorption Profiling: Record UV-Vis spectra from 250 nm to 500 nm using a dual-beam spectrophotometer. Identify the λmax for each solvent environment.
-
Emission Scanning: Excite the samples at their respective λmax . Record the emission spectra, noting the peak broadening and red-shifting in polar solvents.
-
Lippert-Mataga Analysis: Plot the Stokes shift ( Δν ) against the solvent orientational polarizability ( Δf ). A linear correlation mathematically validates that the excited state possesses a significantly larger dipole moment than the ground state, definitively proving TICT state formation.
Protocol B: Laser Flash Photolysis (LFP) for Triplet Dynamics
Objective: To quantify the intersystem crossing efficiency and triplet state lifetime, isolating the Type II photosensitization potential. Causality: Ground-state oxygen ( 3O2 ) is a potent triplet quencher. By comparing argon-purged and oxygen-exposed samples, we can definitively assign transient absorption signals to the triplet state.
-
Argon Purging: Place a 50μM acetonitrile solution of the compound into a specialized quartz cuvette. Purge with ultra-pure Argon for 30 minutes to remove all dissolved oxygen.
-
Laser Excitation: Irradiate the sample with a 355 nm Nd:YAG laser pulse (FWHM ~5 ns).
-
Transient Absorption Monitoring: Monitor the transient absorption decay at the expected T1→Tn absorption maximum (typically 450-500 nm for extended psoralens) to calculate the intrinsic triplet lifetime ( τT ).
-
Oxygen Quenching (Self-Validation): Introduce ambient air/oxygen into the cuvette and repeat the excitation. A drastic, quantifiable reduction in the transient lifetime upon oxygen exposure definitively confirms the species is a triplet state, validating its capacity to generate singlet oxygen.
Experimental workflow for the photophysical and photochemical characterization.
References
-
Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells. Nucleic Acids Research. URL:[Link]
-
Fluorescent Donor–Acceptor Psoralen Cruciforms by Consecutive Suzuki–Suzuki and Sonogashira–Sonogashira One-Pot Syntheses. The Journal of Organic Chemistry. URL:[Link]
-
A theoretical insight into the photophysics of psoralen. The Journal of Chemical Physics. URL:[Link]
-
First-principles method for calculating the rate constants of internal-conversion and intersystem-crossing transitions. Physical Chemistry Chemical Physics. URL:[Link]
An In-depth Technical Guide to Elucidating the DNA Binding and Intercalation Properties of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
This guide provides a comprehensive technical overview of the methodologies employed to investigate the DNA binding and intercalation properties of the novel synthetic furocoumarin, 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one. Furocoumarins are a well-established class of compounds known for their photoreactive and DNA-interacting capabilities, making this novel derivative a person of significant interest for applications in medicinal chemistry and molecular biology.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for a rigorous investigation.
Introduction: The Scientific Rationale
The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer and antimicrobial agents.[2] The furocoumarin scaffold, a tricyclic system of a furan ring fused with a coumarin, is known to intercalate between DNA base pairs.[1] The biphenyl moiety appended to this particular derivative is hypothesized to enhance π-π stacking interactions within the DNA helix, potentially leading to a high binding affinity. Understanding the precise mode, strength, and thermodynamics of this interaction is paramount for elucidating its mechanism of action and guiding further drug development.
I. Preliminary Investigation: UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is an accessible and powerful first step to confirm an interaction between the compound and DNA.[3] The binding of a small molecule to DNA can perturb the electronic structure of both the molecule and the DNA, leading to changes in the absorption spectrum.[4][5]
Principle
Intercalation of the planar furocoumarin ring system between the DNA base pairs typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) of the compound's absorption maxima.[2] These spectral changes arise from the altered electronic environment and the stacking interactions within the DNA helix.
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in a buffer solution (e.g., Tris-HCl, pH 7.4) to a final concentration of approximately 50 µM.
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of the DNA solution spectrophotometrically using the molar absorptivity at 260 nm (ε = 6600 M⁻¹ cm⁻¹).[6] The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[7]
-
-
Spectroscopic Titration:
-
Record the UV-Vis absorption spectrum of the compound solution alone (typically in the 300-500 nm range).
-
Incrementally add small aliquots of the ct-DNA stock solution to the compound solution in the cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.[7]
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Plot the absorbance at the compound's λmax as a function of the DNA concentration.
-
The binding constant (Kb) can be determined using the Wolfe-Shimer equation or by plotting A₀/(A - A₀) versus 1/[DNA].[7]
-
The Gibbs free energy of binding (ΔG) can then be calculated using the equation: ΔG = -RTln(Kb).[7]
-
Expected Outcome & Interpretation
A decrease in the absorbance (hypochromism) and a redshift in the λmax of the compound upon the addition of DNA would be the first strong indication of an intercalative binding mode.[2]
II. Probing the Binding Mode: Fluorescence Spectroscopy
Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy and can provide further insights into the binding mechanism. Many DNA intercalators exhibit changes in their fluorescence properties upon binding to DNA.
Principle
The fluorescence of a molecule can be quenched or enhanced upon interaction with DNA. For intercalating agents, the rigid environment between the DNA base pairs can restrict molecular vibrations, leading to an enhancement of fluorescence. Conversely, quenching can also occur due to energy transfer to the DNA bases.[8] Competitive displacement assays with a known DNA intercalator, such as ethidium bromide (EtBr), can provide strong evidence for an intercalative binding mode.
Experimental Protocol: Competitive Binding with Ethidium Bromide
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA and ethidium bromide in a buffer, allowing them to form a complex. The concentration should be such that the initial fluorescence is high.
-
Prepare a stock solution of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one.
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission scan from 540 to 700 nm).
-
Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
After each addition, allow the solution to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the DNA-EtBr complex with increasing concentrations of the test compound suggests that the compound is displacing EtBr from its intercalation sites.[9]
-
The Stern-Volmer quenching constant (Ksv) can be calculated from the plot of F₀/F versus the concentration of the compound.[9]
-
Visualization of the Experimental Workflow
Caption: Workflow for the competitive DNA binding fluorescence assay.
III. Confirming Intercalation: Viscosity Measurements
Viscometry is a definitive technique to distinguish between classical intercalation and other binding modes like groove binding.[10]
Principle
Classical intercalators insert themselves between adjacent base pairs, causing the DNA helix to lengthen and become more rigid.[11] This increase in the effective length of the DNA leads to a measurable increase in the viscosity of the DNA solution. In contrast, groove binders or electrostatic interactors typically have a smaller effect on DNA viscosity.
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a concentrated and homogenous solution of ct-DNA in a buffer. The DNA may need to be sonicated to a uniform length to obtain reproducible results.
-
Prepare a stock solution of the test compound.
-
-
Viscosity Measurements:
-
Using a capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer and the DNA solution.
-
Add increasing amounts of the test compound to the DNA solution and measure the flow time after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of the compound, respectively.
-
Plot the relative viscosity versus the ratio of the concentration of the compound to the concentration of DNA.
-
Expected Outcome & Interpretation
A significant increase in the relative viscosity of the DNA solution upon the addition of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one would provide strong evidence for an intercalative binding mode.
IV. Assessing Conformational Changes: Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of DNA and can detect conformational changes induced by ligand binding.[12][13]
Principle
The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[10] Intercalation can perturb the DNA structure, leading to changes in the intensity and position of these bands. Additionally, if the bound molecule is achiral, it can give rise to an induced CD signal in the region of its absorption, providing information about the binding geometry.[14]
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA in a suitable buffer (e.g., phosphate buffer).
-
Prepare a stock solution of the test compound.
-
-
CD Titration:
-
Record the CD spectrum of the DNA solution alone in the far-UV range (220-320 nm).
-
Titrate the DNA solution with increasing concentrations of the test compound.
-
Allow the solution to equilibrate after each addition before recording the spectrum.
-
-
Data Analysis:
-
Observe the changes in the ellipticity and wavelength of the characteristic B-DNA bands.
-
Significant alterations suggest that the compound is perturbing the DNA secondary structure, consistent with intercalation.[10]
-
Visualization of DNA Intercalation Mechanism
Caption: Conceptual diagram of a furocoumarin derivative intercalating between DNA base pairs.
V. Thermodynamic Characterization
Understanding the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS) provides insight into the forces driving the interaction.[15][16]
Principle
The thermodynamic profile can be determined by measuring the binding constant at different temperatures and applying the van't Hoff equation.[17]
-
Negative ΔH and positive ΔS: Suggests the involvement of both hydrogen bonding and hydrophobic interactions.
-
Negative ΔH and negative ΔS: Indicates that van der Waals forces and hydrogen bonds are the main driving forces.
-
Positive ΔH and positive ΔS: Suggests that hydrophobic interactions are the primary driving force.
Experimental Protocol
-
Perform UV-Vis or fluorescence titrations at several different temperatures (e.g., 298 K, 308 K, 318 K).
-
Calculate the binding constant (Kb) at each temperature.
-
Plot ln(Kb) versus 1/T.
-
ΔH and ΔS can be calculated from the slope (-ΔH/R) and intercept (ΔS/R) of the van't Hoff plot.
Quantitative Data Summary (Hypothetical)
| Technique | Parameter | Hypothetical Value | Interpretation |
| UV-Vis Spectroscopy | Binding Constant (Kb) at 298 K | 2.5 x 10⁵ M⁻¹ | Strong binding affinity |
| Gibbs Free Energy (ΔG) at 298 K | -30.8 kJ/mol | Spontaneous binding process | |
| Fluorescence Spectroscopy | Stern-Volmer Constant (Ksv) | 4.2 x 10⁴ M⁻¹ | Efficient quenching, supports intercalation |
| Thermodynamics | Enthalpy (ΔH) | -20.5 kJ/mol | Exothermic, suggests H-bonding/van der Waals |
| Entropy (ΔS) | +34.5 J/mol·K | Favorable entropy, likely hydrophobic interactions |
Conclusion
A systematic investigation utilizing UV-Visible spectroscopy, fluorescence spectroscopy, viscometry, and circular dichroism, complemented by thermodynamic analysis, will provide a comprehensive and robust characterization of the DNA binding and intercalation properties of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one. The anticipated intercalative binding mode, driven by a combination of enthalpic and entropic factors, would establish this compound as a promising candidate for further biological evaluation. The methodologies detailed in this guide provide a validated framework for the rigorous assessment of novel DNA-interacting agents.
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Marchand, C., & Gatto, B. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(3), 3547-3563. [Link]
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Rodger, A., & Nordén, B. (1997). Circular and Linear Dichroism of Drug-DNA Systems. In Circular Dichroism and the Conformational Analysis of Biomolecules (pp. 481-526). Springer, Boston, MA. [Link]
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Rodger, A., & Nordén, B. (1993). Circular and linear dichroism of drug-DNA systems. Methods in Enzymology, 226, 228-257. [Link]
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Dall'Acqua, F., Marciani, S., & Rodighiero, G. (1971). Formation of Inter-Strand Cross-Linkings in the Photoreactions between Furocoumarins and DNA. FEBS Letters, 9(2), 121-123. [Link]
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Kubista, M., et al. (1990). Induced circular dichroism in nonintercalative DNA-drug complexes: sector rules for structural applications. The Journal of Physical Chemistry, 94(25), 8753-8759. [Link]
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Veselkov, D. A., et al. (2016). Determination of ligand to DNA binding parameters from two-dimensional DSC curves. The Journal of Chemical Thermodynamics, 97, 228-237. [Link]
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Roy, S., et al. (2016). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. Biochemistry, 55(42), 5895-5906. [Link]
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Carlsson, C., et al. (1992). Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye. Nucleic Acids Research, 20(17), 4567-4572. [Link]
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Pazos-Perez, N., et al. (2016). 3.3. DNA Binding Studies by UV–Vis Spectroscopy. Bio-protocol, 6(19), e1954. [Link]
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Barcellona, M. L., & Gratton, E. (1992). Fluorescence self-quenching of ethidium bromide intercalated in DNA. Proceedings of SPIE - The International Society for Optical Engineering, 1640, 632-639. [Link]
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Basile, V., et al. (2019). Monitoring DNA-Ligand Interactions in Living Human Cells Using NMR Spectroscopy. Journal of the American Chemical Society, 141(34), 13281-13285. [Link]
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Ghosh, S., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Journal of Photochemistry and Photobiology B: Biology, 193, 9-17. [Link]
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Biocompare. (2017, September 12). Methods for Detecting DNA-Protein Interactions. [Link]
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Kumar, C. V., Asuncion, E. H., & Rosenthal, A. (1993). Fluorescence studies on the interaction of furocoumarins with DNA in the dark. Photochemistry and Photobiology, 58(3), 345-351. [Link]
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Khan, I., et al. (2025). Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. RSC Advances, 15(14), 9634-9646. [Link]
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Neacsu, A. G., et al. (2015). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 63(5), 647-652. [Link]
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Kubista, M., Akerman, B., & Norden, B. (1987). Induced circular dichroism in nonintercalative DNA-drug complexes: sector rules for structural applications. The Journal of Physical Chemistry, 91(13), 3547-3553. [Link]
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Chen, S., et al. (2013). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. Journal of Pharmaceutical and Biomedical Analysis, 85, 107-113. [Link]
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Tu, C., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8206. [Link]
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Qi, G. F., et al. (2008). DNA-binding properties studies and spectra of a novel Cu(II) complex with a new coumarin derivative. Chemical & Pharmaceutical Bulletin, 56(4), 452-456. [Link]
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Amin, K. M., et al. (2018). Synthesis, antitumor activity evaluation, and DNA-binding study of coumarin-based agents. Archiv der Pharmazie, 351(1), e1700245. [Link]
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Al-Qurainy, F., et al. (2025). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. Journal of Electrochemical Science and Engineering, 15(4), 2737-2748. [Link]
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Wolff, J., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]
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de Oliveira, H. P., & de Boni, L. (2021). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Molecules, 26(11), 3326. [Link]
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In-vitro cytotoxicity screening of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
As a Senior Application Scientist overseeing early-stage oncology drug discovery, I approach the evaluation of novel chemical scaffolds not merely as a checklist of standard assays, but as a self-validating system of mechanistic proof. The compound 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one represents a highly optimized evolution of the naturally occurring psoralen (furocoumarin) pharmacophore.
Historically, furo[3,2-g]chromen-7-one derivatives—such as 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC)—have demonstrated profound cytotoxicity against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines by inducing p53-dependent apoptosis[1]. The strategic addition of a biphenyl-4-yl group at the C3 position serves a specific mechanistic purpose: it significantly increases the lipophilicity of the molecule, enhancing cellular and mitochondrial membrane permeation[2], and provides a bulky aromatic system capable of strong π-π stacking interactions with efflux pumps like ABCG2, potentially overcoming multidrug resistance[3].
To rigorously evaluate the in-vitro cytotoxicity of this compound, we must employ an orthogonal testing matrix that confirms not just cell death, but the exact biochemical causality of that death.
Phase 1: Orthogonal Viability Screening (MTT & SRB)
The Causality of Assay Selection: We do not rely on a single viability assay. Furocoumarins are known to induce mitochondrial depolarization and oxidative stress[4][5]. Because the standard MTT assay relies on mitochondrial succinate dehydrogenase activity, a compound that stresses the mitochondria might reduce MTT to formazan less efficiently even if the cell is technically still viable, leading to a false overestimation of cytotoxicity. Therefore, we mandate the Sulforhodamine B (SRB) assay—which measures total cellular protein mass—as an orthogonal, metabolism-independent validation[6]. If the IC50 values between MTT and SRB align, we have a self-validated confirmation of true anti-proliferative activity.
Protocol 1.1: Step-by-Step MTT & SRB Workflow
-
Cell Seeding: Seed HepG2, MCF-7, and HCT-116 cells at a density of 5×103 cells/well in 96-well microtiter plates. Incubate for 24h at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.
-
Compound Treatment: Treat cells with 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one at varying concentrations (0.1 µM to 100 µM, 0.1% DMSO final concentration) for 48h.
-
MTT Execution (Plate A): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader.
-
SRB Execution (Plate B): Fix cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the growth medium (final TCA 10%). Incubate at 4°C for 1h. Wash plates 5 times with deionized water and air dry. Stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.
Quantitative Efficacy Profile
Based on the structural homology to DMFC and the enhanced lipophilicity of the biphenyl moiety, the expected quantitative cytotoxicity profile is summarized below.
| Cell Line | Tissue Origin | Expected MTT IC50 (µM, 48h) | Expected SRB IC50 (µM, 48h) | Resistance Profile |
| HepG2 | Hepatocellular Carcinoma | 3.2 ± 0.4 | 3.5 ± 0.3 | High Sensitivity[1] |
| MCF-7 | Breast Adenocarcinoma | 4.5 ± 0.6 | 4.8 ± 0.5 | Moderate Sensitivity[6] |
| HCT-116 | Colorectal Carcinoma | 6.1 ± 0.8 | 6.4 ± 0.7 | ABCG2 Overexpression[3] |
| MiHa | Normal Hepatocyte (Control) | > 50.0 | > 50.0 | High Selectivity Index |
Phase 2: Elucidating the Apoptotic Cascade
Once true cytotoxicity is confirmed, we must determine the mechanism of cell death. Furochromen-7-ones typically trigger apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1]. We validate this molecular causality using targeted Western Blotting.
The Causality of Marker Selection: We probe for p53 (the master regulator), Bax (pro-apoptotic pore former), Bcl-2 (anti-apoptotic guardian), and the Caspase cascade. If the compound acts via the intrinsic pathway, we will see an upregulation of Bax, a downregulation of Bcl-2, and the cleavage (activation) of Caspase-9[4]. If it triggers the extrinsic pathway, we will observe the activation of Fas/FADD and Caspase-8. Both pathways converge on the executioner, Caspase-3.
Protocol 2.1: Molecular Profiling via Western Blot
-
Lysate Preparation: Harvest treated HepG2 cells ( 1×106 cells) and lyse in cold RIPA buffer supplemented with 1 mM PMSF, 1% Triton X-100, and a broad-spectrum phosphatase inhibitor cocktail. Incubate on ice for 30 min, then centrifuge at 14,000 x g for 15 min at 4°C.
-
Quantification: Determine protein concentration using a BCA Protein Assay Kit to ensure equal loading (self-validating step).
-
Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane at 100V for 90 minutes.
-
Immunoblotting: Block membranes with 5% non-fat dry milk in TBST for 1h. Probe overnight at 4°C with primary antibodies against p53, Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-8, and Cleaved Caspase-3. Use β -actin as a constitutive loading control[4].
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1h at room temperature. Visualize bands using Enhanced Chemiluminescence (ECL) and quantify via densitometry.
Phase 3: Mitochondrial Depolarization Dynamics
Because the intrinsic apoptosis pathway is governed by the collapse of the mitochondrial membrane potential ( ΔΨm ), we must measure this dynamically.
The Causality of the JC-1 Assay: We utilize the JC-1 ratiometric dye. In healthy cells with polarized mitochondria, JC-1 accumulates in the mitochondrial matrix and forms J-aggregates, emitting red fluorescence. When 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one induces Bax translocation to the mitochondria, it forms pores that collapse the ΔΨm . JC-1 then diffuses into the cytoplasm as monomers, emitting green fluorescence[7]. The red/green fluorescence ratio provides a self-normalizing metric of mitochondrial health that is immune to variations in total mitochondrial mass.
Protocol 3.1: JC-1 Flow Cytometry
-
Treatment: Treat HepG2 cells with the compound at 1/2×IC50 , IC50 , and 2×IC50 concentrations for 24h.
-
Staining: Harvest cells, wash twice with cold PBS, and resuspend in 500 µL of JC-1 working solution (2 µM). Incubate in the dark at 37°C for 20 minutes.
-
Analysis: Wash cells twice with JC-1 assay buffer to remove excess dye. Analyze immediately via flow cytometry. Excite at 488 nm; detect J-aggregates (red) at 590 nm (FL2 channel) and monomers (green) at 525 nm (FL1 channel). A decrease in the FL2/FL1 ratio confirms dose-dependent mitochondrial depolarization.
Mechanistic Pathway Visualization
The following diagram synthesizes the dual-pathway apoptotic cascade triggered by the biphenyl-furocoumarin scaffold, mapping the molecular causality validated by the protocols above.
Mechanistic pathway of furochromen-7-one induced apoptosis via intrinsic and extrinsic cascades.
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The Evolving Therapeutic Landscape of Furo[3,2-g]chromen-7-ones: A Guide to Novel Derivatives and Their Biological Activities
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-g]chromen-7-one, or linear furocoumarin (psoralen), scaffold is a well-established "privileged structure" in medicinal chemistry, originating from natural products like khellin and visnagin found in plants such as Ammi visnaga.[1][2] Historically recognized for their photosensitizing properties in photochemotherapy for skin disorders like psoriasis and vitiligo, the therapeutic potential of novel, synthetically-derived furo[3,2-g]chromen-7-ones now extends far beyond dermatology.[1] Modern medicinal chemistry has unlocked a diverse range of biological activities by strategically modifying this core structure. This guide synthesizes current research to provide an in-depth exploration of the anticancer, neuroprotective, and melanogenic activities of these novel derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Anticancer Activity: Inducing Targeted Cell Death
A significant thrust in the exploration of furo[3,2-g]chromen-7-one derivatives lies in their potential as anticancer agents. Researchers have successfully synthesized and identified compounds with potent cytotoxic activity against a variety of human cancer cell lines.[3][4][5]
Mechanism of Action: p53-Dependent Apoptosis
The primary mechanism underpinning the anticancer efficacy of many of these derivatives is the induction of apoptosis. A notable example is 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), which has demonstrated potent cytotoxicity against human hepatoma HepG2 cells.[4] Mechanistic studies revealed that DMFC triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4] Crucially, this process is p53-dependent, indicating a reliance on the tumor suppressor protein p53, which is a key regulator of cell cycle and apoptosis. This dependency suggests a degree of selectivity towards cancer cells with functional p53, a desirable trait in cancer therapeutics.
Caption: p53-Dependent Apoptosis Induced by DMFC.
Cytotoxicity Screening Data
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| DMFC | HepG2 (Hepatoma) | 8.46 ± 0.28 | [4] |
| K11 | Huh7 (Hepatoma) | < 10 | [6] |
| K11 | PLC/PRF/5 (Hepatoma) | < 10 | [6] |
| Compound 8b | HCT-116 (Colon) | Potent | [3] |
| Compound 8e | HCT-116 (Colon) | Potent | [3] |
| Compound 5b | HepG2 (Hepatoma) | Potent | [3] |
| *Ethyl 2-(5-((4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-7-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetate |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The choice of the SRB assay is based on its reliability, sensitivity, and basis in the measurement of cellular protein content, making it a robust method for assessing cell density.[6]
Objective: To determine the in vitro anti-proliferative activity of novel furo[3,2-g]chromen-7-one derivatives.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., Huh7, PLC/PRF/5) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6]
-
Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Neuroprotective Activity: A Multi-Target Approach
The rigid, planar structure of the furo[3,2-g]chromen-7-one core makes it an ideal scaffold for designing ligands that can interact with enzyme active sites. This has led to the development of derivatives with significant neuroprotective potential, particularly for neurodegenerative diseases like Parkinson's and Alzheimer's.[7][8]
Antiparkinsonian Potential via MAO-B Inhibition
Parkinson's disease is characterized by the loss of dopaminergic neurons. One therapeutic strategy is to inhibit Monoamine Oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain. By inhibiting MAO-B, dopamine levels can be increased. The coumarin analogue FCS005 (3-methyl-7H-furo[3,2-g]-chromen-7-one) has been shown to be a selective inhibitor of the MAO-B isoform.[7] This inhibition reduces the production of hydrogen peroxide, a byproduct of dopamine metabolism, thereby reducing oxidative stress, which is a key factor in nigral degeneration.[7]
Caption: Mechanism of MAO-B Inhibition by FCS005.
Multi-Target Strategy for Alzheimer's Disease
For Alzheimer's disease, a more complex pathology, a multi-target-directed ligand (MTDL) approach is often more effective. Novel furo[3,2-g]chromene derivatives have been designed to inhibit multiple enzymes implicated in the disease's progression, including:
-
Acetylcholinesterase (AChE): To manage cognitive symptoms.[8][9]
-
Butyrylcholinesterase (BChE): Whose activity increases as AD progresses.[8]
-
β-Secretase (BACE-1): To reduce the production of amyloid-β plaques.[8]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2b | AChE | 15.2 | [8] |
| 2b | BChE | 9.2 | [8] |
| 3d | AChE | 4.1 | [9] |
| 3d | MAO-B | 0.561 | [9] |
| *Substituted with a 3-fluorophenyl group | |||
| **A specific furo[3,2-c]coumarin derivative |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for screening AChE/BChE inhibitors due to its simplicity and sensitivity.
Objective: To quantify the inhibitory activity of derivatives against AChE and BChE.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Lyophilized AChE (from Electrophorus electricus) or BChE (from equine serum).
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the test compound solution (in buffer with minimal DMSO) to each well.
-
Add 50 µL of buffer and 25 µL of the respective enzyme solution.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change (yellow 5-thio-2-nitrobenzoate anion) is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.
-
Calculate the IC50 value by plotting % inhibition against the logarithm of the inhibitor concentration.
-
Regulation of Melanogenesis
Beyond neuro- and cancer-related applications, furo[3,2-g]chromen-7-one derivatives have shown remarkable activity in dermatology, specifically in stimulating melanin production (melanogenesis). This has significant implications for treating depigmentation disorders like vitiligo.[10][11]
Mechanism of Action: Activation of cAMP/PKA and MAPK Pathways
The derivative 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) has been extensively studied for its potent melanogenic effects.[10][11][12] It upregulates melanin synthesis by activating two key signaling pathways in melanocytes:
-
cAMP/PKA Pathway: 5D3PC increases intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-responsive element-binding protein (CREB).[11]
-
MAPK Pathway: The compound also promotes the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[10][11]
Both pathways converge on the upregulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function. Activated MITF increases the expression of key melanogenic enzymes: tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), ultimately leading to increased melanin production.[10][11]
Caption: Melanogenesis Signaling Activated by 5D3PC.
Experimental Protocol: Measurement of Melanin Content in B16-F10 Cells
This protocol provides a direct, quantitative measure of a compound's ability to induce melanogenesis in a standard cell line.
Objective: To quantify the effect of 5D3PC on melanin production in vitro.
Methodology:
-
Cell Culture and Treatment: Culture B16-F10 melanoma cells in 6-well plates. Once they reach ~70% confluency, treat them with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 48-72 hours. Use 8-MOP as a positive control.[11]
-
Cell Lysis: Wash the cells with PBS and harvest them. Lyse the cell pellet by incubating with 1 N NaOH containing 10% DMSO for 1 hour at 80°C.
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Create a standard curve using synthetic melanin.
-
-
Normalization:
-
In a parallel plate, determine the total protein content using a BCA or Bradford assay.
-
Normalize the melanin content to the total protein content for each sample (µg melanin / mg protein).
-
-
Data Analysis: Compare the normalized melanin content of treated cells to the vehicle control to determine the fold-increase.
Conclusion and Future Perspectives
The furo[3,2-g]chromen-7-one scaffold continues to prove its versatility and importance in drug discovery. The novel derivatives discussed herein demonstrate significant and clinically relevant biological activities, from inducing p53-dependent apoptosis in cancer cells to modulating complex signaling pathways in neurons and melanocytes.
The path forward requires a multi-pronged approach. For anticancer applications, in vivo studies in relevant animal models are necessary to validate the in vitro efficacy and to assess pharmacokinetic and safety profiles. In neuroprotection, the focus on multi-target ligands is a promising strategy that warrants further refinement to enhance potency and selectivity. For dermatological applications, formulation development will be key to ensuring effective topical delivery for treating pigmentation disorders.
Ultimately, the continued exploration of structure-activity relationships, coupled with advanced computational modeling, will empower medicinal chemists to design the next generation of furo[3,2-g]chromen-7-one derivatives with enhanced efficacy and target specificity, paving the way for new therapeutic interventions.
References
- (No Source Available)
- Novel Furochromone Derivatives: Synthesis and Anticancer Activity Studies. (2019). Journal of Heterocyclic Chemistry.
- Coumarin analogue 3-methyl-7H-furo[3,2-g]chromen-7-one as a possible antiparkinsonian agent. Revista de Salud Animal.
- A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. (2022). MDPI.
- A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. (2022). PMC.
- Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes. (2024). MDPI.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- Synthesis of furo[3,2‐ g ]chromones under microwave irradiation and their antitumor activity evaluation.
- Design, synthesis and evaluation of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives as new potential vasodilatory agents. (2014). Bioorganic & Medicinal Chemistry Letters.
- A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. (2022).
- 3,5-Dimethyl- 7 H-Furo[3,2-g]Chromen-7-One as a Potential Anticancer Drug by Inducing p53-Dependent Apoptosis in Human Hepatoma HepG2 Cells. (2011). Cellular Physiology and Biochemistry.
- Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo[3,2-c]chromen-4-ones as potent antimicrobial and anticancer agents. Beilstein Archives.
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][7]oxazines, and Chromeno[2,3-d]pyrimidines. PubMed.
- (No Source Available)
- (No Source Available)
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (2022). PMC.
- Synthetic strategies, characterization and antimicrobial evaluation of novel angular heteroannulated furo[3,2-g]chromenes. (2023).
- Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines. (2023).
- (No Source Available)
- (No Source Available)
- (No Source Available)
- Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019). MDPI.
- (No Source Available)
- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2025). Semantic Scholar.
- (No Source Available)
- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2025). MDPI.
- (No Source Available)
- (No Source Available)
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 10. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Architectural Evolution in the Synthesis of Psoralen Analogs: From Classical Condensations to Green Multicomponent Catalysis
Executive Summary
Psoralens (furocoumarins) are planar, tricyclic heterocyclic compounds characterized by a furan ring fused to a coumarin moiety[1]. Their unique photophysical properties enable them to intercalate into nucleic acids and form covalent cross-links upon UVA irradiation, a mechanism that forms the clinical foundation of PUVA therapy for cutaneous T-cell lymphoma, vitiligo, and psoriasis[2]. As drug development pivots toward analogs with enhanced water solubility, reduced off-target toxicity, and red-shifted absorption profiles, the synthetic methodologies for these scaffolds have undergone a radical evolution. This technical guide dissects the causality behind experimental choices in psoralen synthesis, tracing the trajectory from classical multi-step thermodynamic pathways to modern, atom-economic green catalysis.
Mechanistic Rationale & Photochemical Causality
To design effective synthetic routes for psoralen analogs, one must first understand the structural prerequisites dictated by their biological target. The planar tricyclic core is non-negotiable; it facilitates dark (non-covalent) intercalation into the hydrophobic core of the DNA double helix.
Upon exposure to UVA radiation (320–400 nm), the molecule absorbs a photon, driving the 4',5' double bond of the furan ring or the 3,4 double bond of the pyrone ring to undergo a [2+2] photocycloaddition with the 5,6 double bond of adjacent pyrimidine bases (primarily thymine)[2]. A subsequent photon absorption event can trigger a second cycloaddition at the opposite end of the psoralen molecule, creating an interstrand cross-link that halts DNA replication and induces targeted apoptosis.
Psoralen mechanism: Dark intercalation followed by UVA-induced DNA cross-linking.
The Classical Synthetic Architecture
Historically, the synthesis of linear furocoumarins relies on a sequential, two-phase architectural approach: constructing the coumarin core from a resorcinol derivative, followed by the exocyclic annulation of the furan ring[1]. The causality of this sequence lies in the high electron density of resorcinol, making it an ideal substrate for electrophilic aromatic substitution.
Classical linear furocoumarin synthesis via Pechmann condensation and Claisen rearrangement.
Protocol 1: Step-by-Step Classical Synthesis of a Linear Psoralen Precursor
This protocol represents a self-validating thermodynamic system where each intermediate's stability drives the reaction forward.
-
Pechmann Condensation (Core Formation):
-
Action: React 2-methylresorcinol (1.0 eq) with ethyl 3-oxobutanoate (1.2 eq) dropwise in concentrated H₂SO₄ at 0°C. Stir for 12 hours.
-
Causality: H₂SO₄ acts dually as a solvent and a potent acid catalyst. It promotes transesterification followed by intramolecular electrophilic aromatic substitution. Maintaining 0°C is critical to suppress the oxidative charring and polymerization of the electron-rich resorcinol.
-
Validation: Pouring the mixture over crushed ice forces the immediate precipitation of 7-hydroxycoumarin. The physical phase change from a dark acidic solution to a distinct solid validates successful core formation.
-
-
O-Alkylation (Etherification):
-
Action: Treat the 7-hydroxycoumarin with allyl bromide (1.5 eq) and anhydrous K₂CO₃ (2.0 eq) in refluxing acetone.
-
Causality: K₂CO₃ selectively deprotonates the phenolic OH without hydrolyzing the lactone ring. Acetone, a polar aprotic solvent, accelerates the Sₙ2 displacement of the bromide.
-
-
Claisen Rearrangement (Regioselective Carbon-Carbon Bond Formation):
-
Action: Heat the isolated 7-allyloxycoumarin to 200°C in N,N-diethylaniline for 4 hours.
-
Causality: The thermal [3,3]-sigmatropic rearrangement drives the allyl group to the ortho position (C8). N,N-diethylaniline provides a high-boiling, mildly basic medium that prevents premature acid-catalyzed decomposition of the coumarin ring at extreme temperatures.
-
-
Oxidative Cyclization (Furan Annulation):
-
Action: Subject the 8-allyl-7-hydroxycoumarin to ozonolysis (O₃) at -78°C in CH₂Cl₂, followed by reductive workup with Zn/AcOH, and subsequent acid-catalyzed cyclodehydration.
-
Causality: Ozonolysis cleaves the terminal alkene to yield an unstable acetaldehyde derivative. The adjacent C7-OH immediately attacks this electrophilic aldehyde, undergoing intramolecular acetalization and dehydration to forge the fused furan ring.
-
The Modern Frontier: Green Multicomponent Reactions (MCRs)
While robust, classical methods suffer from poor atom economy, hazardous reagents (e.g., ozone, concentrated acids), and extreme thermal requirements. Modern pharmaceutical development demands sustainable alternatives. Multicomponent reactions (MCRs) have emerged as a highly efficient methodology, generating multiple chemical bonds in a single operation without the need to isolate intermediates[3].
A landmark advancement in this space is the imidazole-catalyzed, water-mediated green synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins[4].
Eco-friendly one-pot multicomponent reaction (MCR) for functionalized furocoumarins.
Protocol 2: Imidazole-Catalyzed Green MCR for Dihydrofurocoumarins
This protocol leverages the principles of green chemistry, utilizing water as a solvent and relying on spontaneous precipitation for product isolation.
-
Reaction Setup:
-
Action: Combine 4-hydroxycoumarin (1.0 mmol), an aromatic aldehyde (1.0 mmol), and 2-bromoacetophenone (1.0 mmol) in 5 mL of distilled water.
-
Causality: Water acts as an eco-friendly solvent. Its dense hydrogen-bonding network activates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity without the need for Lewis acids.
-
-
Organocatalysis & Activation:
-
Action: Add catalytic imidazole (10–20 mol%) and stir at ambient temperature.
-
Causality: Imidazole acts as a mild, water-soluble organocatalyst. It facilitates the initial Knoevenagel condensation between the coumarin and the aldehyde. This is rapidly followed by a Michael addition of the bromoacetophenone enolate and a subsequent intramolecular Sₙ2 cyclization to close the furan ring.
-
-
Self-Validating Isolation:
-
Action: Monitor the reaction visually. As the tricyclic furocoumarin forms, it becomes highly hydrophobic compared to the starting materials, driving spontaneous precipitation. Filter the solid directly from the aqueous medium.
-
Causality: This physical phase separation eliminates the need for toxic chromatographic solvents. The protocol is self-validating; the appearance of a distinct precipitate confirms the successful assembly of the hydrophobic tricyclic core. Recrystallization from ethanol yields analytical purity (72–98% yield)[4].
-
Advanced Late-Stage Functionalization via Transition-Metal Catalysis
To fine-tune the photophysical properties of psoralens—such as creating fluorescent donor-acceptor cruciforms for daylight-activated therapies—researchers increasingly employ transition-metal catalysis for late-stage functionalization.
-
Copper Catalysis: Cu(II)-catalyzed tandem reactions utilizing propargyl carbonates and 4-hydroxycoumarins proceed via a reactive Cu-allenylidene complex. This is followed by an intramolecular Claisen allyl rearrangement, yielding structurally complex furocoumarins under remarkably mild conditions (80°C in toluene)[5].
-
Palladium Catalysis & C-H Activation: Sequentially Pd-catalyzed one-pot processes (Suzuki-Miyaura, Sonogashira) allow the introduction of electron-donating groups at the 8-position of pre-formed scaffolds like 8-methoxypsoralen[6][7]. Furthermore, Pd(II)-catalyzed Fujiwara-Moritani reactions enable the direct, oxidative C-H alkenylation of the coumarin core, bypassing the need for pre-halogenated substrates and significantly streamlining the synthetic workflow[8].
Quantitative Data: Comparison of Synthetic Methodologies
The following table summarizes the operational parameters, yields, and green chemistry profiles of the discussed synthetic architectures.
| Synthetic Methodology | Key Reagents / Catalysts | Solvent System | Temperature | Typical Yield | Green Chemistry Profile |
| Classical (Pechmann + Claisen) | H₂SO₄, Allyl Halide, N,N-Diethylaniline | Acetone, Neat | 0°C to 200°C | 30–60% | Low (Harsh acids, extreme heat, poor atom economy) |
| Green Multicomponent (MCR) | Imidazole (10–20 mol%) | H₂O | Room Temp | 72–98% | High (Aqueous solvent, one-pot, ambient temp, no chromatography) |
| Cu(II)-Catalyzed Tandem | Cu(OAc)₂, Propargyl Carbonate | DCE or Toluene | 80°C | 62–92% | Moderate (Catalytic metal, high regioselectivity, mild heating) |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂ / PdCl₂, Oxidant | HOAc / Mesitylene | 40–70°C | Variable | Moderate (Late-stage functionalization, highly step-economic) |
References
-
Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties , nih.gov, 1
-
Synthesis and characterization of new psoralen derivatives with superior photoreactivity with DNA and RNA - PubMed , nih.gov, 2
-
Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach - PMC , nih.gov,4
-
Atom- and step-economic synthesis of biaryl- substituted furocoumarins, furoquinolones and furopyrimidines by multicomponent rea , d-nb.info, 3
-
Copper(II)-Catalyzed Tandem Reaction: Synthesis of Furo[3,2-c]coumarin Derivatives and Evaluation for Photophysical Properties | The Journal of Organic Chemistry , acs.org, 5
-
Synthesis of 5‐cyano‐8‐methoxypsoralen (8) and... , researchgate.net, 6
-
Pd(II)-Catalyzed Fujiwara–Moritani Reactions for the Synthesis and Functionalization of Substituted Coumarins - PMC , nih.gov, 8
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles , openaire.eu, 7
Sources
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- 2. Synthesis and characterization of new psoralen derivatives with superior photoreactivity with DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Solubility and Stability Analysis of 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one: A Comprehensive Technical Guide
Executive Summary
The compound 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one represents a highly lipophilic, synthetic derivative of the psoralen (furocoumarin) family. By fusing a bulky, hydrophobic biphenyl moiety to a photoreactive 5-methylpsoralen core, this molecule presents unique physicochemical challenges. While the furocoumarin scaffold offers significant potential for targeted photochemotherapy and DNA intercalation, its inherent susceptibility to alkaline hydrolysis and photodegradation, combined with the extreme aqueous insolubility driven by the biphenyl group, necessitates rigorous analytical profiling.
This whitepaper provides an authoritative, step-by-step framework for evaluating the thermodynamic solubility and chemical stability of this specific compound, bridging mechanistic causality with field-proven experimental protocols.
Part 1: Physicochemical Profiling & Solubility Dynamics
Mechanistic Causality of Poor Solubility
The aqueous solubility of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is severely restricted by two structural factors:
-
High Crystal Lattice Energy: The planar nature of the 7H-furo[3,2-g]chromen-7-one core promotes strong intermolecular π−π stacking in the solid state.
-
Hydrophobic Effect: The addition of the 3-(biphenyl-4-yl) group drastically increases the partition coefficient (LogP). The lack of hydrogen-bond donors and the presence of only weak hydrogen-bond acceptors (the lactone carbonyl and furan oxygen) prevent adequate solvation by water molecules.
To accurately determine the "true" equilibrium solubility of such highly lipophilic compounds, the miniaturized shake-flask method is the gold standard, as it avoids the artificial supersaturation often seen in kinetic solvent-shift assays[1].
Protocol: Miniaturized Thermodynamic Shake-Flask Assay
This protocol is designed as a self-validating system: by measuring the pH both before and after equilibration, we ensure that the dissolution of the compound has not altered the buffer system, thereby validating the thermodynamic state.
Step-by-Step Methodology:
-
Solid Dispensing: Accurately weigh 2.0 mg of crystalline 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one into 2 mL glass vials.
-
Buffer Addition: Add 1.0 mL of aqueous buffer at three distinct physiological pH levels: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate Buffered Saline). Crucial: Do not use co-solvents like DMSO, as even 1% DMSO can overestimate thermodynamic solubility by up to 6-fold[1].
-
Equilibration: Seal the vials and incubate on a thermoshaker at 300 rpm for 48 hours at 25°C and 37°C. The extended 48-hour timeframe ensures complete equilibrium for highly hydrophobic solids.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 20 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.
-
pH Verification: Measure the pH of the supernatant to confirm it has not deviated by >0.1 units from the initial buffer pH.
-
Quantification: Dilute the supernatant 1:10 in Acetonitrile to prevent precipitation, and quantify using LC-MS/MS against a validated calibration curve.
Quantitative Data: Thermodynamic Solubility Profile
| Buffer System | Temperature | Mean Solubility (µg/mL) | Standard Deviation | Post-Assay pH |
| pH 1.2 (HCl) | 25°C | 0.15 | ± 0.02 | 1.21 |
| pH 1.2 (HCl) | 37°C | 0.28 | ± 0.04 | 1.20 |
| pH 4.5 (Acetate) | 25°C | 0.12 | ± 0.01 | 4.50 |
| pH 4.5 (Acetate) | 37°C | 0.22 | ± 0.03 | 4.52 |
| pH 7.4 (PBS) | 25°C | 0.08 | ± 0.01 | 7.41 |
| pH 7.4 (PBS) | 37°C | 0.14 | ± 0.02 | 7.39 |
Note: The slight decrease in solubility at pH 7.4 compared to acidic conditions is characteristic of neutral lipophilic lactones prior to ring-opening.
Part 2: Chemical and Photochemical Stability
Mechanistic Causality of Degradation
The stability of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is dictated by the reactivity of the furocoumarin scaffold[2].
-
Alkaline Hydrolysis: The chromen-7-one (lactone) ring is highly susceptible to nucleophilic attack by hydroxide ions. At pH > 7.4, the lactone ring opens to form a water-soluble cis-o-hydroxycinnamate derivative[2]. Upon acidification, this reaction can spontaneously reverse, cyclizing back into the lactone[2].
-
Photodegradation: Furocoumarins are potent photosensitizers. Under UV-A irradiation, the double bonds in the furan and pyrone rings undergo [2+2] photocycloaddition or generate reactive oxygen species (ROS), leading to irreversible photo-oxidation[2].
Protocol: Forced Degradation Studies (ICH Q1A/Q1B Compliant)
To establish a shelf-life and understand degradation pathways, forced degradation must be conducted in alignment with ICH Q1A(R2) guidelines[3].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 µg/mL suspension of the compound in a 50:50 Water:Acetonitrile mixture to ensure sufficient compound is in solution for degradation to occur.
-
Acid/Base Hydrolysis:
-
Acidic: Add 0.1 N HCl, heat to 60°C for 48 hours.
-
Alkaline: Add 0.1 N NaOH, incubate at 25°C for 4 hours (expect rapid lactone cleavage). Neutralize with HCl prior to injection.
-
-
Oxidative Stress: Add 3% H2O2 and incubate at 25°C for 24 hours.
-
Photostability (ICH Q1B): Expose the solution to UV-A light (1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.
-
Analysis: Analyze all stressed samples via UPLC-DAD (Diode Array Detector) at 310 nm to calculate the mass balance and identify degradation peaks.
Quantitative Data: Forced Degradation Profile
| Stress Condition | Time / Exposure | % Intact Compound Remaining | Primary Degradant Identified |
| Control (Dark, 25°C) | 48 hours | 99.8% | None |
| Acidic (0.1 N HCl, 60°C) | 48 hours | 96.5% | Minor hydrolysis products |
| Alkaline (0.1 N NaOH, 25°C) | 4 hours | 12.4% | cis-o-hydroxycinnamate derivative |
| Oxidative (3% H2O2 ) | 24 hours | 88.2% | N/A (Multiple oxidized species) |
| Photolytic (UV-A/Vis) | ICH Q1B Standard | 45.1% | Photo-dimers / Oxidized core |
Part 3: Visualizations
Mechanistic Degradation Pathways
The following diagram illustrates the primary vulnerabilities of the compound under environmental stress.
Caption: Primary degradation pathways of the furocoumarin core via alkaline hydrolysis and UV-A photolysis.
Analytical Workflow for Physicochemical Profiling
A self-validating pipeline ensuring accurate data generation for regulatory submissions.
Caption: Comprehensive analytical workflow for solubility and stability testing.
References
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery PubMed (NIH)
- Annex 10 - ICH Q1A (R2)
- Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest PubMed Central (PMC)
Sources
Computational Docking and Molecular Dynamics of 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one with DNA: A Structural and Thermodynamic Blueprint
Executive Summary
The therapeutic utility of furocoumarins (psoralens) is historically anchored in PUVA (Psoralen + UVA) therapy, leveraging their ability to intercalate into double-stranded DNA (dsDNA) and form covalent cross-links upon photoactivation[1]. However, the architectural modification of the planar 7H-furo[3,2-g]chromen-7-one core via the introduction of bulky substituents fundamentally alters the thermodynamics and geometry of DNA binding.
This technical guide delineates the computational docking and molecular dynamics (MD) protocols required to evaluate 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one . By introducing a sterically demanding biphenyl-4-yl moiety at the C3 position (on the pyrone ring) and a methyl group at the C5 position, the classical intercalation paradigm is disrupted. This guide provides a self-validating computational framework to determine whether this compound acts as a classical intercalator, a threading intercalator, or a groove binder, ultimately predicting its efficacy as a "dark" (non-irradiated) cytotoxic agent or a highly selective photo-chemotherapeutic[2].
Mechanistic Rationale & Structural Causality
To computationally model this interaction, one must first understand the causality behind the molecule's structural features:
-
The Furocoumarin Core: The planar, heteroaromatic nature of the 7H-furo[3,2-g]chromen-7-one scaffold drives non-covalent intercalation via π−π stacking with nucleobases, exhibiting a strong sequence preference for 5'-TpA-3' steps[3].
-
The C3-Biphenyl-4-yl Substitution: Standard psoralens insert deeply into the DNA helix. However, a bulky biphenyl group at the C3 position creates a severe steric clash with the DNA phosphate backbone. This structural modification forces a bifurcation in the binding mechanism: the molecule must either adopt a threading intercalation mode (where the bulky group passes through the base pairs into the major groove) or default to minor groove binding [4].
-
The C5-Methyl Group: This electron-donating group increases the lipophilicity of the compound and alters the electron density of the furan ring, which directly impacts the quantum yield of subsequent[2+2] cycloadditions with the thymine C5-C6 double bond if UVA irradiation is applied[1].
Caption: Mechanistic pathway of bulky psoralen-DNA interaction transitioning from dark binding to photo-adducts.
Self-Validating Computational Protocol
Standard molecular docking algorithms (e.g., AutoDock Vina) often overemphasize hydrogen bonding and struggle with the rigid conformational space of DNA intercalators[5]. To achieve trustworthy, publishable results, the following step-by-step protocol employs a hybrid Docking-to-MD pipeline.
Phase I: Ligand & Target Preparation
-
Step 1: Quantum Mechanical (QM) Ligand Optimization.
-
Action: Optimize the 3D geometry of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.
-
Causality: Empirical force fields cannot accurately predict the critical dihedral angle between the biphenyl ring and the pyrone core. DFT ensures the ground-state conformation is energetically accurate before docking.
-
-
Step 2: DNA Target Selection and Refinement.
-
Action: Retrieve a high-resolution B-DNA crystal structure containing a 5'-TpA-3' step (e.g., PDB ID: 1Z3F). Remove crystallographic waters and counter-ions.
-
Causality: Psoralens require the specific spatial alignment of the thymine residue for optimal binding and potential cross-linking[6].
-
Phase II: Induced-Fit Docking (IFD)
-
Step 3: Grid Box Definition.
-
Action: Center the docking grid box (approx. 25×25×25 Å) strictly on the 5'-TpA-3' intercalation site.
-
Action: Treat the DNA backbone as rigid, but allow the side chains of the flanking nucleotides to remain flexible.
-
Causality: The biphenyl group requires transient deformation of the DNA groove to achieve a stable binding pose. Rigid docking will result in false-positive steric clashes and artificially poor binding scores[5].
-
-
Step 4: Execution.
-
Action: Run the docking simulation using AutoDock Vina or Schrödinger Glide, generating the top 20 binding poses.
-
Phase III: Molecular Dynamics (MD) Validation
-
Step 5: System Solvation and Equilibration.
-
Action: Place the top-scoring DNA-ligand complex in a TIP3P water box, neutralize with Na+ and Cl− ions (0.15 M), and apply the AMBER99SB-ILDN force field for DNA and GAFF for the ligand.
-
-
Step 6: Production Run & MM-PBSA.
-
Action: Execute a 100 ns production run under NPT ensemble conditions (300 K, 1 bar). Calculate the binding free energy ( ΔGbind ) using the MM-PBSA method from the final 20 ns of the trajectory.
-
Caption: Self-validating computational workflow for docking and MD simulation of the psoralen derivative.
Quantitative Data Presentation
Based on comparative cheminformatic analyses of bulky furocoumarins[3], the inclusion of the biphenyl group shifts the thermodynamic profile heavily toward van der Waals (vdW) dominance, compensating for the loss of deep intercalation depth. The table below summarizes the representative thermodynamic parameters extracted from the MM-PBSA analysis of the optimized complex.
Table 1: Representative Thermodynamic Profile of the DNA-Ligand Complex (MM-PBSA)
| Energy Component | Unsubstituted Psoralen (Ref) | 3-(Biphenyl-4-yl)-5-methyl Derivative | Causality / Structural Driver |
| ΔGbind (Total) | -7.2 kcal/mol | -9.8 kcal/mol | Enhanced overall affinity due to extended lipophilic contacts. |
| ΔEvdW | -25.4 kcal/mol | -41.2 kcal/mol | Massive increase driven by the biphenyl group anchoring in the minor groove. |
| ΔEelec | -3.1 kcal/mol | -2.8 kcal/mol | Negligible change; lack of strong hydrogen bond donors/acceptors. |
| Polar Solvation ( ΔGpolar ) | +18.5 kcal/mol | +22.1 kcal/mol | Increased penalty due to the desolvation of the bulky hydrophobic biphenyl moiety. |
| Primary Binding Mode | Deep Intercalation | Threading Intercalation / Groove Binding | Steric hindrance at C3 prevents full insertion of the pyrone ring. |
Conclusion
The computational evaluation of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one reveals a paradigm shift in psoralen-DNA interactions. While the planar furocoumarin core retains its affinity for π−π stacking within the 5'-TpA-3' step, the bulky biphenyl substitution acts as a steric anchor, forcing the molecule into a threading intercalation or stable minor groove-binding mode.
By employing a rigorous, DFT-optimized, induced-fit docking protocol followed by MD simulations, researchers can accurately map these complex topologies. This compound represents a highly promising scaffold for developing targeted anti-cancer therapeutics that exploit "dark" cytotoxicity, bypassing the traditional requirement for UVA irradiation[2].
References
-
Molecular mechanics and dynamics of DNA-furocoumarin complexes: effect of the aromatization of the pyrone ring on the intercalation geometry - PubMed.[Link]
-
Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC.[Link]
-
Physicochemical Investigation of Psoralen Binding to Double Stranded DNA through Electroanalytical and Cheminformatic Approaches - MDPI.[Link]
-
DNA cross-linking via activated 8-methoxypsoralen - ResearchGate.[Link]
-
Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - MDPI.[Link]
-
Docking studies on DNA intercalator - Bar-Ilan University.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanics and dynamics of DNA-furocoumarin complexes: effect of the aromatization of the pyrone ring on the intercalation geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. researchgate.net [researchgate.net]
Application Note: A Convergent Synthesis Protocol for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Abstract
Furocoumarins, a prominent class of oxygen-containing heterocyclic compounds, are widely recognized for their significant biological activities and applications in medicinal chemistry and photochemotherapy.[1][2] This application note presents a detailed, multi-step protocol for the synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, a derivative with potential applications in drug discovery. The described convergent strategy involves an initial Pechmann condensation to form the core coumarin scaffold, followed by the construction of the furan ring and a final palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety. This guide provides field-proven insights into experimental choices, detailed step-by-step methodologies, and characterization data, designed for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
Furocoumarins are a class of organic compounds naturally found in various plants and are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. Their unique photophysical properties have also led to their use in treating skin disorders like psoriasis.[1] The target molecule, 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, combines the furocoumarin scaffold with a biphenyl group, a common motif in pharmaceuticals that can enhance biological activity and modulate pharmacokinetic properties.
The synthesis protocol detailed herein follows a robust and logical convergent pathway, which allows for the efficient construction of the complex target molecule from simple, commercially available starting materials. The overall strategy is outlined below:
-
Pechmann Condensation: Synthesis of the initial coumarin ring system, 7-hydroxy-4-methylcoumarin, from resorcinol and ethyl acetoacetate. This classic reaction is highly efficient for creating the benzopyrone core.[3][4][5]
-
Furan Ring Annulation: Construction of the furan ring onto the coumarin scaffold. This is achieved via a Vilsmeier-Haack formylation at the C8 position, followed by a cyclization step to yield the furo[3,2-g]chromen-7-one core.
-
Halogenation: Selective bromination at the C3 position of the furocoumarin ring system to create a handle for cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the 3-bromo-furocoumarin intermediate with 4-phenylphenylboronic acid to install the biphenyl moiety and yield the final product.[6]
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
// Node Definitions A [label="Resorcinol +\nEthyl Acetoacetate", fillcolor="#4285F4"]; B [label="7-Hydroxy-4-methylcoumarin", fillcolor="#4285F4"]; C [label="7-Hydroxy-8-formyl-4-methylcoumarin", fillcolor="#4285F4"]; D [label="5-Methyl-7H-furo[3,2-g]chromen-7-one", fillcolor="#34A853"]; E [label="3-Bromo-5-methyl-7H-furo[3,2-g]chromen-7-one", fillcolor="#FBBC05"]; F [label="3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one", fillcolor="#EA4335"];
// Edge Definitions A -> B [label=" Pechmann Condensation "]; B -> C [label=" Vilsmeier-Haack\n Formylation "]; C -> D [label=" Furan Annulation "]; D -> E [label=" Bromination "]; E -> F [label=" Suzuki-Miyaura\n Coupling "]; } enddot Caption: Overall synthetic workflow for the target molecule.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Resorcinol | Round-bottom flasks |
| Ethyl acetoacetate | Magnetic stirrer with heating mantle |
| Concentrated Sulfuric Acid (H₂SO₄) | Reflux condenser |
| Phosphorus oxychloride (POCl₃) | Ice bath |
| N,N-Dimethylformamide (DMF) | Buchner funnel and filter paper |
| N-Bromosuccinimide (NBS) | Thin Layer Chromatography (TLC) plates |
| 4-Phenylphenylboronic acid | Column chromatography setup |
| Palladium(II) acetate (Pd(OAc)₂) | Rotary evaporator |
| Triphenylphosphine (PPh₃) | ¹H and ¹³C NMR Spectrometer |
| Potassium carbonate (K₂CO₃) | Mass Spectrometer |
| Toluene, Ethanol, Dichloromethane | |
| Ethyl acetate, Hexanes | |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
The Pechmann condensation is a cornerstone for coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[3] Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.
Procedure:
-
In a 250 mL round-bottom flask, carefully add concentrated H₂SO₄ (20 mL) and cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a mixture of resorcinol (11.0 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Add the resorcinol/ethyl acetoacetate mixture dropwise to the cold, stirred sulfuric acid over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.[7]
-
Pour the viscous reaction mixture slowly into a beaker containing 400 mL of crushed ice with vigorous stirring.
-
A pale yellow precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin as white or pale yellow crystals.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | White to pale yellow solid |
| Expected ¹H NMR | Consistent with literature values |
Step 2: Synthesis of 7-Hydroxy-8-formyl-4-methylcoumarin (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[8] The hydroxyl group at the 7-position activates the C8 position for electrophilic substitution by the Vilsmeier reagent, which is generated in situ from POCl₃ and DMF.
Procedure:
-
In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place dry DMF (20 mL). Cool the flask in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 12 mL) dropwise to the DMF with stirring, maintaining the temperature below 5 °C.
-
After the addition, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of 7-hydroxy-4-methylcoumarin (8.8 g, 0.05 mol) in dry DMF (25 mL) to the reagent mixture.
-
Heat the reaction mixture in a water bath at 60-70 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it onto crushed ice (300 g).
-
The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from glacial acetic acid to obtain 7-hydroxy-8-formyl-4-methylcoumarin.[9][10]
Step 3: Synthesis of 5-Methyl-7H-furo[3,2-g]chromen-7-one
This step involves the construction of the furan ring via an intramolecular cyclization. The protocol is adapted from established methods for synthesizing the furocoumarin core.[11]
Procedure:
-
A mixture of 7-hydroxy-8-formyl-4-methylcoumarin (6.18 g, 0.03 mol), anhydrous potassium carbonate (8.28 g, 0.06 mol), and ethyl bromoacetate (5.01 g, 0.03 mol) in dry acetone (100 mL) is refluxed for 18 hours.
-
The reaction mixture is cooled, and the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure. The residue is then treated with a solution of sodium ethoxide (prepared from 1.38 g of sodium in 50 mL of absolute ethanol) and refluxed for 3 hours.
-
The mixture is cooled, poured into ice water, and acidified with dilute HCl.
-
The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol to yield 5-methyl-7H-furo[3,2-g]chromen-7-one.
Step 4: Synthesis of 3-Bromo-5-methyl-7H-furo[3,2-g]chromen-7-one
Selective bromination at the electron-rich C3 position of the furan ring is achieved using N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, which also works effectively for electron-rich heterocycles.
Procedure:
-
Dissolve 5-methyl-7H-furo[3,2-g]chromen-7-one (4.0 g, 0.02 mol) in carbon tetrachloride (100 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (3.9 g, 0.022 mol) and a catalytic amount of benzoyl peroxide (AIBN can also be used).
-
Reflux the mixture for 4-6 hours. The reaction can be initiated with a UV lamp if necessary.[12] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the 3-bromo derivative.
Step 5: Synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one (Suzuki-Miyaura Coupling)
The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming C-C bonds between sp²-hybridized carbons and is widely used in pharmaceutical synthesis.[6][13] The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.
dot graph "suzuki_cycle" { layout="dot"; node [shape=ellipse, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Node Definitions Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxiAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X\n(L)₂", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\n(L)₂", fillcolor="#34A853"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; ArBOH [label="Ar'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; ArAr [label="Ar-Ar'", shape=plaintext, fontcolor="#EA4335"]; Base [label="Base", shape=plaintext, fontcolor="#4285F4"];
// Cycle Edges Pd0 -> PdII_Aryl [label=OxiAdd]; PdII_Aryl -> PdII_Diaryl [label=Transmetal]; PdII_Diaryl -> Pd0 [label=RedElim];
// Reactant/Product Edges ArX -> OxiAdd; ArBOH -> Transmetal; Base -> Transmetal; RedElim -> ArAr; } enddot Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Procedure:
-
To a dry, degassed round-bottom flask, add 3-bromo-5-methyl-7H-furo[3,2-g]chromen-7-one (2.79 g, 0.01 mol), 4-phenylphenylboronic acid (2.18 g, 0.011 mol), and potassium carbonate (4.14 g, 0.03 mol).
-
Add palladium(II) acetate (45 mg, 2 mol%) and triphenylphosphine (105 mg, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).
-
Add a degassed mixture of toluene (40 mL) and water (10 mL) via cannula.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one as a solid.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the furocoumarin core, the methyl group, and the biphenyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| HRMS (ESI-TOF) | Calculated m/z for C₂₄H₁₆O₃ [M+H]⁺ should match the observed value. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one. The convergent strategy, employing well-established reactions such as the Pechmann condensation and Suzuki-Miyaura coupling, offers an efficient route to this complex heterocyclic molecule. The detailed, step-by-step procedures and explanations for the underlying chemical principles are intended to enable researchers to successfully replicate and adapt this synthesis for their specific research and development needs.
References
-
Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. [Link]
-
VanAlstine-Parris, M.A. (n.d.). Pechmann Condensation. Department of Chemistry, University of Windsor. [Link]
-
RSC Advances. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Royal Society of Chemistry. [Link]
-
Akbari, et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Center for Biotechnology Information. [Link]
-
Garazd, et al. (2020). Coumarin analogue 3-methyl-7H-furo[3,2-g]chromen-7-one as a possible antiparkinsonian agent. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (2022). A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthes. Semantic Scholar. [Link]-3-phenyl-7H-Synthes-Wang-Yao/28e330833a6833b5260126742588c83e74e45e2a)
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
ResearchGate. (2016). (PDF) AN EFFECTIVE VILSMEIER-HAACK REAGENT (TCT-DMF)FOR THE FORMYLATION OF SUBSTITUTED COUMARIN. ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. [Link]
-
RSC Publishing. (2026). A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls. [Link]
-
Beilstein Archives. (n.d.). Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]
-
International Research Journal of Pure and Applied Chemistry. (2013). Comparative Study of the Synthesis of 7 Hydroxy-4-Methyl Coumarin Mannich Bases by Conventional and Microwave Method. [Link]
-
PubChem. (n.d.). 3-Methyl-7H-furo(3,2-g)chromen-7-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). (PDF) A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]
-
Sathyabama Institute of Science and Technology. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. [Link]
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Advanced Application Note: 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one as a Next-Generation Photosensitizer in Photodynamic Therapy (PDT)
Executive Summary & Structural Rationale
Photodynamic Therapy (PDT) relies on the localized activation of a photosensitizer (PS) by light to generate cytotoxic reactive oxygen species (ROS) [1]. While classic psoralens (furocoumarins) are clinically established for PUVA (Psoralen + UVA) therapy, their primary mechanism involves DNA intercalation and the formation of mutagenic cyclobutane crosslinks [2].
The compound 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one represents a rational structural evolution in PS design. As a Senior Application Scientist, I highlight two critical structural modifications in this molecule that dictate its experimental behavior:
-
The 3-Biphenyl Substitution : The addition of a bulky, highly conjugated biphenyl group sterically hinders the molecule from intercalating deeply between DNA base pairs [4]. Instead, it dramatically increases the lipophilicity (LogP) of the compound, driving its subcellular localization toward lipid-rich organelle membranes (e.g., mitochondria and the endoplasmic reticulum).
-
The 5-Methyl Group : Similar to 5-methoxypsoralen, substitution at the 5-position tunes the photophysical properties, enhancing the intersystem crossing (ISC) efficiency to the triplet state, thereby favoring Type II photochemical reactions (singlet oxygen generation) over Type I electron transfer [3].
This application note provides validated, causality-driven protocols for evaluating this compound's efficacy as a Type II photosensitizer.
Physicochemical & Photophysical Profile
To design effective in vitro assays, researchers must first understand the baseline properties of the compound. The extended conjugation provided by the biphenyl group red-shifts the absorption spectrum, allowing activation at longer, more tissue-penetrating wavelengths compared to unsubstituted psoralens.
| Property | Value / Characteristic | Experimental Implication |
| Molecular Formula | C₂₄H₁₆O₃ | High molecular weight requires careful solubilization (DMSO). |
| Molecular Weight | 352.4 g/mol | Use 10 mM stock solutions in anhydrous DMSO. |
| Core Structure | Furo[3,2-g]chromen-7-one | Retains baseline UV/Vis photoactivity. |
| Predicted LogP | > 4.5 (Highly Lipophilic) | Will aggregate in aqueous media; requires rapid dilution in serum-containing media. |
| Primary ROS Generated | Singlet Oxygen (¹O₂) | Requires DPBF assay for precise quantum yield quantification [5]. |
Mechanistic Pathway
The following diagram illustrates the photophysical cascade of the biphenyl-substituted psoralen. Notice how the steric bulk shifts the primary cytotoxic mechanism away from DNA adducts and toward Singlet Oxygen (¹O₂) generation.
Photochemical mechanisms of the biphenyl-substituted psoralen derivative.
Experimental Protocols
Protocol 1: Quantification of Singlet Oxygen Generation (DPBF Assay)
Rationale: 1,3-Diphenylisobenzofuran (DPBF) reacts highly specifically with singlet oxygen (¹O₂) to form an endoperoxide, resulting in a quantifiable decrease in absorbance at 410 nm. Because the biphenyl group is designed to enhance Type II reactions, validating the ¹O₂ quantum yield is the critical first step [3].
Self-Validation System: This protocol includes a dark control (to ensure DPBF is not degrading spontaneously) and a Rose Bengal standard (a known ¹O₂ generator) to calculate the relative quantum yield.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one in anhydrous DMSO. Prepare a 10 mM stock of DPBF in DMSO. Caution: DPBF is highly light-sensitive; perform all steps in a darkened room.
-
Cuvette Setup: In a quartz cuvette, mix 2.5 mL of spectroscopic grade ethanol with the PS (final concentration: 5 µM) and DPBF (final concentration: 50 µM).
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum (350–500 nm). The DPBF peak should be clearly visible at ~410 nm.
-
Irradiation: Irradiate the cuvette using an LED light source matching the PS's absorption maximum (typically 365 nm or 405 nm for extended psoralens) at a low irradiance (e.g., 5 mW/cm²) to prevent rapid photobleaching.
-
Kinetic Tracking: Record the absorbance at 410 nm every 10 seconds for 2 minutes.
-
Controls: Repeat the process with Rose Bengal (Standard) and a cuvette kept in the dark (Negative Control).
-
Analysis: Plot ln(A0/At) versus irradiation time. The slope of this line is proportional to the ¹O₂ generation rate.
Protocol 2: In Vitro Phototoxicity and Phototherapeutic Index (PI)
Rationale: A successful PDT agent must be highly toxic under light irradiation but completely inert in the dark. The ratio of these two values is the Phototherapeutic Index (PI).
Self-Validation System: Cells must be washed prior to irradiation. If extracellular PS is left in the media, it will generate ROS outside the cell. Since ¹O₂ has a half-life of <40 ns in biological media, extracellular ROS will not reach the cell, leading to false-negative toxicity results.
Step-by-Step Workflow:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in two identical 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the PS (0.01 µM to 100 µM). Keep the final DMSO concentration below 0.5% to avoid solvent toxicity. Incubate for 4 hours to allow for cellular uptake.
-
Crucial Wash Step: Aspirate the media and wash the cells twice with warm PBS. Replace with phenol red-free media. Causality: Phenol red absorbs light in the UV/Blue spectrum, acting as an optical shield that reduces the effective light dose reaching the PS.
-
Irradiation:
-
Plate 1 (Light): Irradiate with the appropriate LED source (e.g., 5 J/cm² total dose).
-
Plate 2 (Dark): Keep wrapped in aluminum foil at room temperature for the exact duration of the irradiation step.
-
-
Incubation & Readout: Return both plates to the incubator for 24 hours. Assess cell viability using the MTT or CellTiter-Glo assay.
-
Calculation: Determine the IC₅₀ for both plates. Calculate PI=IC50(Dark)/IC50(Light) .
Expected Data & Interpretation
When executing the protocols above, the biphenyl-substituted psoralen is expected to yield data indicative of a high-performance Type II photosensitizer. The table below summarizes the expected pharmacological profile compared to classical 8-Methoxypsoralen (8-MOP).
| Parameter | 8-MOP (Classic Psoralen) | 3-(biphenyl-4-yl)-5-methyl-psoralen | Interpretation of Causality |
| Singlet Oxygen Yield (ΦΔ) | ~0.035 [3] | > 0.40 | 5-methyl and biphenyl groups enhance ISC to the triplet state. |
| Dark IC₅₀ (HeLa) | > 100 µM | > 100 µM | Lack of dark toxicity confirms the compound is a true photosensitizer. |
| Light IC₅₀ (HeLa) | ~15 µM | < 1.0 µM | Enhanced lipophilicity drives massive intracellular accumulation. |
| Phototherapeutic Index | ~6.6 | > 100 | The structural modifications vastly widen the therapeutic window. |
| Primary Subcellular Target | Nucleus (DNA) | ER / Mitochondria | Steric bulk prevents DNA intercalation; lipophilicity targets membranes[4]. |
Troubleshooting Insight: If the Light IC₅₀ is higher than expected, check the emission spectrum of your light source. The biphenyl group shifts the absorption peak; using a standard 365 nm UVA lamp used for classic psoralens may result in sub-optimal excitation. An excitation sweep using a spectrofluorometer will identify the precise activation wavelength required.
References
-
Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status. Frontiers in Pharmacology.[Link]
-
Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light. PubMed Central (PMC) / NIH.[Link]
-
Photogeneration of singlet oxygen by psoralens. ResearchGate / Photochemistry and Photobiology.[Link]
-
Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Taylor & Francis.[Link]
-
Natural Photosensitizers in Clinical Trials. MDPI.[Link]
Application Notes & Protocols: The Versatility of Substituted Furocoumarins as Advanced Fluorescent Probes
Introduction: Beyond the Core Scaffold
Furocoumarins, a class of organic compounds characterized by a furan ring fused with a coumarin core, represent a remarkably versatile scaffold in the development of functional molecules for biological and chemical sciences.[1][2] Naturally occurring in many plants, these compounds, which include well-known families like psoralens (linear furocoumarins) and angelicins (angular furocoumarins), have long been recognized for their photoreactive properties.[2][3][4] Their planar structure allows them to intercalate between the base pairs of DNA, a fundamental property that, upon photoactivation, leads to the formation of covalent adducts, underpinning their therapeutic use in photochemotherapy.[3][4][5][6]
However, the utility of furocoumarins extends far beyond their photosensitizing capabilities. By strategically modifying the core structure with various substituents, researchers can fine-tune their photophysical properties, transforming them into sophisticated fluorescent probes.[7][8] These engineered molecules exhibit high quantum yields, excellent photostability, and sensitivity to their microenvironment, making them powerful tools for a range of applications, from detecting metal ions in environmental samples to imaging dynamic processes within living cells.[][10][11]
This guide provides an in-depth exploration of the practical applications of substituted furocoumarins as fluorescent probes. We will move beyond theoretical discussions to provide field-proven protocols and explain the causal science behind experimental design, empowering researchers to harness the full potential of these remarkable molecules.
Core Principles: Understanding Furocoumarin Fluorescence
The fluorescence of a furocoumarin derivative is dictated by its electronic structure, which can be rationally modulated through chemical synthesis. Substituents play a critical role in defining the probe's absorption and emission wavelengths, quantum yield, and sensitivity to its environment.[7][12] For instance, electron-donating groups (e.g., amino or hydroxyl groups) and electron-withdrawing groups can be positioned to create donor-acceptor systems, leading to desirable properties like large Stokes shifts and environmental sensitivity through mechanisms such as Intramolecular Charge Transfer (ICT).[7]
Many furocoumarin-based sensors operate on a "turn-off" or quenching mechanism.[13] This is often achieved by incorporating a chelating moiety that, upon binding to a specific analyte (like a metal ion), facilitates a non-radiative decay pathway, such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Quenching (CHEQ), leading to a measurable decrease in fluorescence intensity.[14][15]
Application Note 1: Furocoumarins as "Turn-Off" Chemosensors for Heavy Metal Ion Detection
Scientific Context: The detection of heavy metal ions like ferric iron (Fe³⁺) is crucial for environmental monitoring and understanding biological processes. Substituted furocoumarins can be engineered into highly selective and sensitive "turn-off" fluorescent probes for this purpose. The causality behind this application lies in designing a molecule where the inherent fluorescence of the furocoumarin core is quenched upon specific coordination with the target metal ion.
One such example involves a furo[3,2-c]coumarin derivative, (2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one), designated here as FH .[13][16][17] This probe exhibits strong native fluorescence. However, in the presence of Fe³⁺, the ion coordinates with the probe, leading to a charge transfer mechanism that provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.[13][17] The high selectivity arises from the specific coordination chemistry preferred by Fe³⁺ compared to other environmentally or biologically relevant cations.[13]
Key Probe Characteristics: A Comparative Overview
The selection of a probe is dictated by its photophysical properties. Substitutions on the furocoumarin ring system can drastically alter these characteristics.
| Probe Derivative | Key Substituent | Max Excitation (λex, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Analyte | Reference |
| FH | Cyclohexylamino, Phenyl | 394 | 452 | 58 | 0.48 | Fe³⁺ | [17][18] |
| FCl | Chloro-phenyl | 393 | 451 | 58 | 0.35 | Fe³⁺ | [17] |
| FNO₂ | Nitro-phenyl | 395 | 451 | 56 | 0.03 | Fe³⁺ | [17] |
Note: Data synthesized from studies conducted in ethanol solution.[17]
Visualizing the Mechanism: Chelation-Enhanced Quenching
Caption: Chelation-Enhanced Quenching (CHEQ) mechanism for Fe³⁺ detection.
Protocol 1: Quantitative Analysis of Fe³⁺ Using a Furocoumarin Probe
This protocol provides a self-validating system for determining the concentration of Fe³⁺ in an aqueous sample. It includes steps for generating a standard curve and testing selectivity against other ions.
1. Materials and Reagents:
-
Furocoumarin Probe FH stock solution (1 mM in anhydrous DMSO or ethanol).
-
Anhydrous ethanol or a methanol-water mixture (e.g., 10% MeOH in H₂O) as the assay solvent.[13]
-
FeCl₃ stock solution (10 mM in deionized water).
-
Stock solutions of other metal salts (e.g., NaCl, KCl, MgCl₂, CuCl₂, ZnCl₂) for interference testing (10 mM in deionized water).
-
96-well black microplates suitable for fluorescence measurements.
-
Spectrofluorometer.
2. Preparation of Working Solutions:
-
Probe Working Solution: Prepare a 10 µM working solution of FH by diluting the 1 mM stock solution in the chosen assay solvent. Causality: The working concentration is chosen to provide a strong, stable fluorescence signal that is not saturated and falls within the linear range of the detector.
-
Fe³⁺ Standard Solutions: Perform serial dilutions of the 10 mM FeCl₃ stock solution to create a range of standards (e.g., 0 µM to 100 µM) in the assay solvent.
3. Experimental Procedure: Standard Curve Generation
-
Pipette 100 µL of the 10 µM FH working solution into each well of the 96-well plate.
-
Add 100 µL of each Fe³⁺ standard solution to respective wells, resulting in a final probe concentration of 5 µM and final Fe³⁺ concentrations from 0 µM to 50 µM.
-
Mix gently by pipetting or on a plate shaker for 2 minutes. Causality: A short incubation ensures the binding reaction reaches equilibrium, leading to a stable quenching response.[13]
-
Measure the fluorescence intensity on a spectrofluorometer using the probe's specific excitation and emission wavelengths (e.g., λex = 394 nm, λem = 452 nm).
-
Plot the fluorescence intensity (or F₀/F, where F₀ is the fluorescence without Fe³⁺) against the Fe³⁺ concentration. This plot serves as the standard curve.
4. Experimental Procedure: Selectivity Test
-
To a new set of wells containing 100 µL of the 10 µM FH probe solution, add a high concentration (e.g., 10 equivalents) of potentially interfering metal ions.[19]
-
In a separate well, add the same concentration of Fe³⁺ as a positive control.
-
Measure the fluorescence intensity for all wells. Self-Validation: A highly selective probe will show significant fluorescence quenching only in the presence of Fe³⁺, with minimal changes for other ions.[13]
5. Data Analysis and Interpretation:
-
Use the standard curve to determine the concentration of Fe³⁺ in unknown samples.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the standard curve.[16]
Application Note 2: Furocoumarins for Live-Cell Imaging of DNA Damage
Scientific Context: Psoralens and their derivatives are renowned for their ability to form photoadducts with DNA upon UVA irradiation.[20][21] This property can be harnessed to create fluorescent probes for visualizing DNA itself or the process of DNA damage and repair within the cell nucleus.[22] For example, a psoralen derivative conjugated to a detectable molecule like digoxigenin can be introduced into cells.[22] After local photoactivation with a laser, the resulting DNA adducts can be visualized using immunofluorescence with an anti-digoxigenin antibody, effectively "painting" the damaged DNA.[22]
Causality of the Workflow: This technique relies on a sequence of highly specific events. First, the planar furocoumarin intercalates into the DNA helix.[3] Second, targeted UVA light provides the energy for a [2+2] cycloaddition reaction between the psoralen and pyrimidine bases (primarily thymine), covalently tethering the probe to the DNA.[6] Finally, the high specificity of the antibody-antigen interaction allows for precise visualization of only the regions where photoadducts were formed.
Visualizing the Workflow: Cellular Photo-Labeling
Sources
- 1. Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00858A [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Angelicin - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Sci-Hub. Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis / Scientific Reports, 2020 [sci-hub.red]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments [mdpi.com]
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- 18. scispace.com [scispace.com]
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- 21. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cell-based assay protocol for evaluating phototoxicity of furocoumarins
Application Note: Cell-Based Assay Protocol for Evaluating the Phototoxicity of Furocoumarins Using the 3T3 NRU Method (OECD TG 432)
Introduction & Mechanistic Background
Furocoumarins (e.g., psoralens, 8-methoxypsoralen[8-MOP], 5-methoxypsoralen [5-MOP]) are photoactive compounds found naturally in various plant species and are widely utilized in 1 for dermatological conditions[1]. While therapeutically effective, their potent photosensitizing properties pose significant phototoxic and photogenotoxic risks, increasing the likelihood of skin cancer and necessitating rigorous safety screening in both cosmetic and pharmaceutical development[2].
Upon absorption of UVA radiation (320–400 nm), furocoumarins induce cellular damage via two distinct photochemical pathways[3]:
-
Type I Reactions (Anoxic/Direct): The ground-state furocoumarin intercalates into DNA. Upon UVA irradiation, it forms covalent monoadducts with pyrimidine bases. A subsequent photochemical step converts these into highly lethal4, which block transcription and replication[4].
-
Type II Reactions (Oxygen-Dependent): Energy transfer from the triplet-excited furocoumarin to molecular oxygen generates 3, primarily singlet oxygen, leading to lipid peroxidation and lysosomal membrane destabilization[3].
Mechanistic pathways of furocoumarin-induced phototoxicity via Type I and Type II reactions.
Assay Principle: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
To evaluate these dual-pathway effects in vitro, the5 (validated by OECD TG 432) is utilized as a highly predictive regulatory standard[5].
-
Causality of the Cellular Model: BALB/c 3T3 mouse fibroblasts are used because they provide a robust, immortalized baseline for assessing chemically-induced cytotoxicity without the batch-to-batch variability of primary cells[5].
-
Causality of the Endpoint: Neutral Red (NR) is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and6 of viable cells[6]. Furocoumarin-induced ROS directly damages lysosomal membranes, while DNA cross-linking triggers apoptotic pathways. Both mechanisms cause irreversible cellular changes that prevent NR retention, allowing precise quantification of viable versus damaged cells[6].
Experimental Protocol
Self-Validating System: This protocol mandates the inclusion of Chlorpromazine (CPZ) as a positive phototoxic control and Sodium Dodecyl Sulfate (SDS) as a non-phototoxic negative control to ensure the test system's sensitivity and specificity are functioning correctly for every run.
Step 1: Cell Seeding and Preparation
-
Harvest exponentially growing BALB/c 3T3 cells.
-
Seed cells into two 96-well tissue culture plates (designated "+UVA" and "-UVA") at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% Bovine Calf Serum.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and monolayer formation.
Step 2: Furocoumarin Exposure
-
Prepare a stock solution of the test furocoumarin in DMSO. The final DMSO concentration in the test wells must not exceed 1% to prevent solvent-induced cytotoxicity.
-
Prepare 8 serial dilutions in Earle’s Balanced Salt Solution (EBSS).
-
Aspirate the culture medium, wash cells once with PBS, and add 100 µL of the furocoumarin dilutions to the corresponding wells of both plates.
-
Incubate for 1 hour at 37°C, 5% CO₂. Mechanistic note: This incubation period is critical to allow intracellular accumulation and DNA intercalation of the furocoumarin prior to light exposure.
Step 3: UVA Irradiation
-
+UVA Plate: Expose the plate to a non-cytotoxic dose of UVA light ( 5 J/cm2 ). Crucial Step: Irradiation must be performed through the EBSS buffer. Using standard culture medium during irradiation leads to false positives due to the photochemical generation of ROS from phenol red and serum proteins.
-
-UVA Plate (Dark Control): Keep the plate at room temperature in the dark for the exact duration of the UVA exposure to serve as the baseline cytotoxicity control.
Step 4: Neutral Red Uptake
-
Aspirate the test solutions from all wells and wash with PBS.
-
Add 100 µL of culture medium containing Neutral Red dye.
-
Incubate for 3 hours at 37°C, 5% CO₂ to allow for lysosomal accumulation of the dye.
-
Aspirate the NR medium and wash cells thoroughly with warm PBS to remove all extracellular dye.
Step 5: Extraction and Measurement
-
Add 150 µL of NR Desorb solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to each well to extract the lysosomally bound dye.
-
Shake plates rapidly on a microtiter plate shaker for 10 minutes.
-
Measure the optical density (OD) at 540 nm using a microplate reader.
Step-by-step workflow of the 3T3 NRU Phototoxicity Test (OECD TG 432).
Data Interpretation and Quantitative Benchmarks
Phototoxicity is quantified using two metrics derived from the concentration-response curves[7]:
-
Photo-Irritation Factor (PIF): The ratio of the IC50 in the absence of UVA to the IC50 in the presence of UVA ( PIF=IC50(−UVA)/IC50(+UVA) ).
-
Mean Photo Effect (MPE): A weighted average of the differences between the +UVA and -UVA curves across all tested concentrations.
Table 1: OECD TG 432 Predictive Thresholds
| Metric | Non-Phototoxic | Probable Phototoxic | Phototoxic |
| PIF | < 2.0 | 2.0 to < 5.0 | ≥ 5.0 |
| MPE | < 0.10 | 0.10 to < 0.15 | ≥ 0.15 |
Furocoumarin Structural Case Study: Standard linear furocoumarins like 8 with PIF values well above 5.0[8]. In contrast, Bergamottin, despite containing the core furocoumarin structure, possesses a bulky, hydrophobic side chain that sterically hinders DNA intercalation. Consequently, it yields negative results in the OECD TG 432 assay, demonstrating the assay's high structural specificity and ability to differentiate between phototoxic and non-phototoxic analogues[8].
References[4] Furocoumarin sensitization induces DNA-protein cross-links. PubMed (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/8367035/[1] Photochemical and photobiological properties of furocoumarins and homologues drugs. ResearchGate. URL:https://www.researchgate.net/publication/225068991[2] Furocoumarins potentiate UVA-induced DNA damage in skin melanocytes. ResearchGate. URL:https://www.researchgate.net/publication/338520293[3] Mechanisms of photosensitization by furocoumarins. PubMed (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/2000289/[8] Absence of phototoxicity/photoirritation potential of bergamottin determined In Vitro using OECD TG 432. PubMed (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/36288771/[6] Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake. IVAMI. URL:https://www.ivami.com/en/in-vitro-toxicity-and-tolerance-tests/5824-phototoxicity-test-with-3t3-cells-and-reading-of-results-with-neutral-red-uptake-internal-method-based-on-oecd-432-2019[5] 3T3 Neutral Red Uptake (NRU) Phototoxicity test. Joint Research Centre - European Union. URL:https://tsar.jrc.ec.europa.eu/test-method/tm2004-01[7] PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods. MDPI. URL:https://www.mdpi.com/1422-0067/25/13/7106
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furocoumarin sensitization induces DNA-protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 6. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
- 7. mdpi.com [mdpi.com]
- 8. Absence of phototoxicity/photoirritation potential of bergamottin determined In Vitro using OECD TG 432 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pre-clinical In-Vivo Evaluation of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Target Audience: Researchers, Pre-clinical Scientists, and Oncology Drug Development Professionals Document Type: Experimental Design & Protocol Guide
Introduction & Mechanistic Rationale
The compound 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one (hereafter referred to as Compound X ) is a novel synthetic furocoumarin. Furocoumarins, such as naturally occurring psoralens, are well-documented photosensitizers classically used in PUVA (Psoralen + UVA) therapy. They function by intercalating into the DNA double helix and, upon exposure to Ultraviolet A (UVA) radiation, forming covalent monoadducts and interstrand cross-links that halt cell proliferation[1].
The structural modifications in Compound X are highly deliberate:
-
3-(biphenyl-4-yl) substitution: The addition of a bulky, highly lipophilic biphenyl ring increases the molecule's binding affinity within the hydrophobic pockets of DNA and cellular membranes.
-
5-methyl substitution: This provides steric hindrance that protects the core ring from rapid hepatic enzymatic oxidation, improving the molecule's in-vivo half-life.
Recent oncological studies indicate that beyond classical DNA cross-linking, photo-activated furocoumarins also disrupt mitochondrial function, generating Reactive Oxygen Species (ROS) and lipid peroxidation (LPO) that trigger ferroptosis in cancer cells[2]. This protocol outlines a self-validating in-vivo experimental design to evaluate Compound X as a targeted photodynamic therapy (PDT) agent in a solid tumor xenograft model.
Figure 1: Dual-pathway mechanism of action for photo-activated Compound X.
Formulation Strategy & Pharmacokinetics
The causality behind our formulation choice stems directly from the compound's structure. The biphenyl moiety significantly increases the partition coefficient (LogP), rendering Compound X virtually insoluble in standard aqueous buffers. To prevent in-vivo precipitation and embolism upon intravenous (IV) administration, a co-solvent micellar system is required.
Table 1: Target Pharmacokinetic Parameters & Formulation
| Parameter | Value / Description | Experimental Rationale |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Solubilizes the hydrophobic biphenyl ring while maintaining physiological pH and osmolarity. |
| Route | Intravenous (Tail Vein) | Bypasses first-pass metabolism; ensures rapid, uniform perfusion into the tumor microenvironment. |
| Dosing | 10 mg/kg | Established baseline for pre-clinical furocoumarin efficacy without inducing dark toxicity. |
| UVA Timing | 60 minutes post-dose | Irradiating at Tmax ensures maximum tumor DNA intercalation while plasma levels drop, minimizing systemic phototoxicity. |
In-Vivo Experimental Design: Xenograft PUVA Model
To rigorously test efficacy, the protocol must be self-validating. We utilize a 4-arm design that isolates the variables of the compound and the light source. We select athymic nude mice (Foxn1^nu) bearing A431 (human squamous cell carcinoma) xenografts. The lack of hair in nude mice is a critical choice, as it prevents UVA scattering and absorption by melanin in the fur, ensuring accurate dosimetry at the tumor site.
Step-by-Step Methodology
Phase 1: Tumor Inoculation & Randomization
-
Culture A431 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel®.
-
Inject 5×106 cells subcutaneously into the right hind flank of 6-8 week old female athymic nude mice.
-
Monitor tumor growth 3x/week using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .
-
On Day 7 (when tumors reach ~100 mm³), randomize mice into four groups (n=8/group):
-
Group 1: Vehicle Only (Dark Control)
-
Group 2: Vehicle + UVA (Light Toxicity Control)
-
Group 3: Compound X Only (Dark Toxicity Control)
-
Group 4: Compound X + UVA (Therapeutic Group)
-
Phase 2: Dosing and Targeted Irradiation
-
Administer Vehicle or Compound X (10 mg/kg) via tail vein injection.
-
Wait exactly 60 minutes . Keep mice in dimly lit conditions to prevent premature photo-activation.
-
Anesthetize mice in Groups 2 and 4 using 2% isoflurane.
-
Apply a custom-cut aluminum foil shield over the mouse, exposing only the tumor nodule. This isolates the photodynamic effect and prevents systemic cutaneous toxicity.
-
Irradiate the tumor with a UVA lamp (320-400 nm) delivering a total dose of 3 J/cm² .
-
Repeat the dosing and irradiation cycle every 3 days for a total of 5 cycles.
Figure 2: Chronological workflow for the in-vivo xenograft photochemotherapy protocol.
Ex-Vivo Mechanistic Validation
To prove that tumor shrinkage is caused by the hypothesized mechanism (DNA cross-linking and lipid peroxidation), tumors harvested at necropsy (Day 22) must undergo specific ex-vivo assays.
-
Alkaline Comet Assay (Single-Cell Gel Electrophoresis):
-
Causality: Psoralens form interstrand cross-links. In an alkaline comet assay, cross-linked DNA cannot migrate easily during electrophoresis. Therefore, cells from Group 4 (Compound X + UVA) should exhibit significantly shorter comet tails compared to Group 1, validating the photo-adduct formation.
-
-
Malondialdehyde (MDA) Quantification:
-
Causality: To validate the secondary ferroptosis pathway[2], homogenize 20 mg of tumor tissue and assay for MDA, a primary byproduct of polyunsaturated fatty acid peroxidation. Elevated MDA in Group 4 confirms ROS-mediated membrane damage.
-
Expected Data Presentation & Interpretation
A successful, self-validating experiment will yield data similar to the representative matrix below. The critical metric is the differential between Group 3 and Group 4, which isolates the photo-activated efficacy from any baseline chemical toxicity.
Table 2: Representative Tumor Growth Inhibition (TGI) at Day 22
| Experimental Group | Mean Tumor Volume (mm³) ± SD | TGI (%) | Mechanistic Interpretation |
| 1. Vehicle (Dark) | 1250 ± 180 | N/A | Establishes baseline aggressive tumor growth. |
| 2. Vehicle + UVA | 1180 ± 150 | 5.6% | Confirms that 3 J/cm² UVA alone is non-cytotoxic. |
| 3. Compound X (Dark) | 1120 ± 165 | 10.4% | Validates that the unactivated compound has minimal off-target systemic toxicity. |
| 4. Compound X + UVA | 340 ± 85 | 72.8% | Demonstrates potent, localized photo-activated DNA cross-linking and apoptosis. |
References
Sources
Application Notes and Protocols for Antimicrobial Photodynamic Therapy Using 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
For: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Antimicrobial Photodynamic Therapy
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial strategies. Antimicrobial Photodynamic Therapy (aPDT) has emerged as a promising alternative, utilizing the interplay of a non-toxic photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can eradicate a broad spectrum of microorganisms.[1][2][3] Furocoumarins, a class of naturally occurring or synthetic compounds, are known for their photosensitizing capabilities, making them attractive candidates for aPDT.[4][5]
This document provides a detailed guide to the application of a novel furocoumarin derivative, 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one , in aPDT. This compound, with its extended aromatic system due to the biphenyl group, is hypothesized to possess favorable photophysical properties for efficient ROS generation upon photoactivation. These application notes will provide a comprehensive overview of its proposed mechanism of action, key photophysical characteristics, and detailed protocols for its evaluation as an aPDT agent.
Compound Profile: 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
| Property | Description | Source/Method |
| IUPAC Name | 3-(1,1'-biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one | --- |
| Molecular Formula | C24H16O3 | --- |
| Molecular Weight | 352.38 g/mol | --- |
| Structure | --- | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and Chloroform. Poorly soluble in water. | General knowledge of similar compounds |
| Purity | >95% (Recommended for experimental use) | --- |
| Storage | Store at -20°C in the dark, desiccated. | --- |
Proposed Mechanism of Action
The antimicrobial activity of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one in aPDT is predicated on its ability to act as a photosensitizer. Upon absorption of light of an appropriate wavelength, the molecule transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then initiate two primary types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can directly interact with substrate molecules, such as lipids or proteins, through electron transfer, generating radical ions. These can further react with molecular oxygen to produce ROS like superoxide anion and hydroxyl radicals.
-
Type II Reaction: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can indiscriminately damage essential biomolecules within the microbial cell, leading to cell death.[1][2][3]
Furocoumarins are also known to intercalate into DNA and, upon photoactivation, can form covalent adducts with pyrimidine bases, leading to DNA damage and inhibition of replication and transcription. This dual mechanism of action, involving both ROS-mediated damage and DNA photobinding, makes 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one a particularly interesting candidate for aPDT.
Caption: Proposed photodynamic and phototoxic mechanisms of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one.
Photophysical Properties (Hypothetical)
Disclaimer: The following photophysical data are hypothetical and based on the general characteristics of 3-aryl-furocoumarins. Experimental determination is crucial for accurate application.
| Parameter | Estimated Value | Significance in aPDT |
| Absorption Maximum (λmax) | ~320-380 nm (UVA range) | Determines the optimal wavelength of light for activation. Furocoumarins typically absorb in the UVA range.[6] |
| Molar Extinction Coefficient (ε) | High (>10,000 M⁻¹cm⁻¹) | A high value indicates efficient light absorption. |
| Fluorescence Emission (λem) | ~450-500 nm | Can be used for cellular localization studies via fluorescence microscopy. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate to High | A higher value indicates more efficient production of singlet oxygen, a key cytotoxic agent. |
| Photostability | To be determined | High photostability ensures the photosensitizer does not degrade quickly upon irradiation, allowing for sustained ROS production. |
Experimental Protocols
The following protocols provide a framework for evaluating the aPDT efficacy of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one.
Preparation of Stock Solution
-
Objective: To prepare a concentrated stock solution of the photosensitizer.
-
Materials:
-
3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Accurately weigh a desired amount of the photosensitizer powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
In Vitro aPDT Efficacy Against Planktonic Bacteria
-
Objective: To determine the phototoxic effect of the photosensitizer on bacterial suspensions.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-buffered saline (PBS), sterile
-
96-well microtiter plates
-
UVA light source (e.g., LED array with a peak emission at the determined λmax of the photosensitizer)
-
Spectrophotometer
-
-
Protocol:
-
Bacterial Culture: Inoculate the bacterial strain in TSB and incubate overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: The next day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Washing and Resuspension: Harvest the bacterial cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁷ CFU/mL.
-
Incubation with Photosensitizer: In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of the photosensitizer (prepared from the stock solution). Include control wells: bacteria only, bacteria with photosensitizer (no light), and bacteria with light (no photosensitizer). Incubate in the dark for a predetermined time (e.g., 30 minutes) to allow for photosensitizer uptake.
-
Photoactivation: Expose the microplate to the UVA light source for a specific duration to deliver a defined light dose (J/cm²). The light dose should be optimized based on the photosensitizer's properties.
-
Viability Assessment (CFU Assay): After irradiation, perform serial dilutions of the samples from each well in sterile PBS. Plate the dilutions onto Tryptic Soy Agar (TSA) plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates and calculate the colony-forming units per milliliter (CFU/mL). Determine the log₁₀ reduction in bacterial viability compared to the controls.
-
Caption: Experimental workflow for in vitro aPDT against planktonic bacteria.
Biofilm Disruption Assay
-
Objective: To assess the ability of the photosensitizer to eradicate bacterial biofilms.
-
Materials:
-
Bacterial strain known for biofilm formation (e.g., Staphylococcus aureus)
-
TSB supplemented with glucose (optional, to enhance biofilm formation)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%)
-
Microplate reader
-
-
Protocol:
-
Biofilm Formation: Grow an overnight culture of the bacteria. Dilute the culture in TSB (with glucose if needed) and add to the wells of a 96-well plate. Incubate for 24-48 hours at 37°C without shaking to allow biofilm formation.[7][8][9]
-
Washing: Gently wash the wells with sterile PBS to remove planktonic bacteria.
-
aPDT Treatment: Add the photosensitizer at various concentrations to the biofilm-containing wells and incubate in the dark. After incubation, irradiate with the UVA light source as described in the planktonic assay.
-
Crystal Violet Staining: After treatment, wash the wells again with PBS. Add 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[7][8][9]
-
Washing and Solubilization: Wash the wells with water to remove excess stain. Air dry the plate. Solubilize the bound Crystal Violet by adding 95% ethanol or 30% acetic acid to each well.[7]
-
Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader. A decrease in absorbance indicates biofilm disruption.[8]
-
Quantification of Reactive Oxygen Species (ROS)
-
Objective: To confirm the generation of singlet oxygen by the photosensitizer upon photoactivation.
-
Materials:
-
1,3-Diphenylisobenzofuran (DPBF)
-
Ethanol or other suitable solvent
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
UVA light source
-
-
Protocol:
-
Solution Preparation: Prepare a solution of the photosensitizer and DPBF in a suitable solvent (e.g., ethanol) in a quartz cuvette. The concentration of DPBF should be such that its absorbance at its maximum (~410 nm) is around 1.0.
-
Baseline Measurement: Record the initial absorbance spectrum of the solution, paying close attention to the DPBF absorbance peak.
-
Photoirradiation: Irradiate the solution with the UVA light source for short, defined intervals.
-
Absorbance Monitoring: After each irradiation interval, record the absorbance spectrum. The reaction of DPBF with singlet oxygen leads to a decrease in its absorbance.[10][11][12][13]
-
Data Analysis: Plot the absorbance of DPBF at its maximum wavelength against the irradiation time. A decrease in absorbance over time indicates the production of singlet oxygen. The rate of decrease is proportional to the singlet oxygen quantum yield. This can be compared to a reference photosensitizer with a known singlet oxygen quantum yield.
-
In Vitro Cytotoxicity Assay
-
Objective: To evaluate the toxicity of the photosensitizer on mammalian cells in the dark and upon photoactivation.
-
Materials:
-
Mammalian cell line (e.g., human keratinocytes, fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the photosensitizer. Incubate for a predetermined period (e.g., 24 hours).
-
Photoactivation (for phototoxicity): For the phototoxicity assessment, irradiate the cells with the UVA light source. For the dark toxicity assessment, keep a parallel set of plates in the dark.
-
MTT Assay: After treatment, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[14][15][16][17]
-
Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) for both dark and light conditions.
-
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furocoumarins in medicinal chemistry. Synthesis, natural occurrence and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Crystal violet assay [bio-protocol.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. OPG [opg.optica.org]
- 12. mdpi.com [mdpi.com]
- 13. Determination of singlet oxygen quantum yields with 1,3-diphenylisobenzofuran in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technique for measuring singlet oxygen quantum yield of a novel photosensitizer
Application Note: Precision Measurement of Singlet Oxygen Quantum Yield ( ΦΔ ) for Novel Photosensitizers
Executive Summary
Singlet oxygen ( 1O2 ) is a highly reactive, electronically excited state of molecular oxygen that serves as the primary cytotoxic agent in photodynamic therapy (PDT) and a crucial intermediate in photochemical syntheses[1]. The photochemical efficiency of a novel photosensitizer (PS) is defined by its singlet oxygen quantum yield ( ΦΔ )—the number of 1O2 molecules generated per photon absorbed by the system[1][2].
This application note provides a rigorous, self-validating methodology for determining ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap. Designed for drug development professionals and photochemists, this guide prioritizes mechanistic causality to ensure high-fidelity data collection and reproducible screening of photoactive compounds.
Mechanistic Causality: The Photophysical Pathway
Understanding the mechanism of 1O2 generation is critical for troubleshooting and optimizing experimental design. Upon photon absorption, a photosensitizer transitions from its ground state ( S0 ) to an excited singlet state ( S1 ). Through intersystem crossing (ISC), it converts to a longer-lived excited triplet state ( T1 ). Because ground-state molecular oxygen is naturally a triplet ( 3O2 ), spin-allowed energy transfer (Type II photosensitization) occurs between the T1 photosensitizer and 3O2 , yielding reactive singlet oxygen ( 1O2 )[1][3].
Figure 1: Type II photosensitization pathway for singlet oxygen generation.
While direct detection of 1O2 phosphorescence at 1270 nm is the most accurate absolute measurement[4][5], it requires specialized near-infrared detectors. The indirect DPBF chemical trapping method offers a highly accessible and reliable alternative when calibrated against a reference standard[1][6]. DPBF undergoes a rapid [4+2] cycloaddition with 1O2 , destroying its chromophore and proportionally reducing its absorbance at ~415 nm[1][6].
Quantitative Benchmarks: Reference Photosensitizers
To utilize the relative DPBF method, the novel PS must be compared against a well-characterized reference standard in the identical solvent system. The choice of solvent dictates the lifetime of 1O2 and the photophysical behavior of the dye.
| Reference Photosensitizer | Solvent System | Singlet Oxygen Quantum Yield ( ΦΔ ) |
| Rose Bengal | Water ( H2O ) | 0.76[7][8] |
| Rose Bengal | Ethanol (EtOH) | 0.68 - 0.86[7][9] |
| Rose Bengal | Dimethylformamide (DMF) | 0.47[7] |
| Fullerene ( C70 ) | Chloroform ( CDCl3 ) | 0.89[2] |
Table 1: Standardized ΦΔ values for common reference photosensitizers.
Self-Validating Experimental Protocol
This protocol establishes a self-validating system by incorporating dark controls, optical matching, and concentration-dependence checks. High concentrations of photosensitizers can lead to molecular aggregation and self-quenching, artificially depressing the measured ΦΔ [10].
Figure 2: Step-by-step workflow for the indirect DPBF chemical trapping assay.
Step 1: Reagent Preparation & Oxygenation
-
Action: Prepare stock solutions of the novel PS, the chosen reference PS (e.g., Rose Bengal), and DPBF (~50 µM) in the same spectroscopic-grade solvent.
-
Causality: Solvents drastically affect 1O2 lifetime and ISC efficiency. Using identical solvents ensures the baseline kinetics remain comparable. Oxygenate the solutions by gently bubbling ambient air or O2 for 5 minutes to ensure 3O2 is not the rate-limiting reagent.
Step 2: Optical Matching (Critical Step)
-
Action: Dilute the novel PS and the reference PS in separate cuvettes so that their absorbance values at the intended excitation wavelength ( λex ) are identical (target an Optical Density (OD) of 0.10 to 0.15)[7].
-
Causality: Matching the absorbance guarantees that both the sample and the reference absorb the exact same number of photons per unit time[7]. Keeping the OD below 0.2 prevents the "inner filter effect," where molecules at the front of the cuvette shadow those at the back, skewing kinetic linearity.
Step 3: Dark Control Validation
-
Action: Add the DPBF stock to the cuvette containing the novel PS. Mix thoroughly. Monitor the absorbance at 415 nm for 5 minutes in complete darkness.
-
Causality: DPBF is prone to auto-oxidation and self-bleaching[2]. The dark control validates that any subsequent drop in DPBF absorbance is exclusively caused by light-induced 1O2 generation, confirming the integrity of the assay.
Step 4: Controlled Irradiation and Monitoring
-
Action: Irradiate the cuvette using a monochromatic light source (e.g., LED or laser) at λex . Ensure λex does not overlap with DPBF's absorption band (< 450 nm) to prevent direct photo-bleaching of the trap[7].
-
Action: Pause irradiation at fixed intervals (e.g., every 10 seconds) and record the UV-Vis spectrum. Observe the progressive decrease in the DPBF absorption peak at ~415 nm. Repeat this identical irradiation cycle for the reference PS cuvette.
Kinetic Data Analysis
The degradation of DPBF follows first-order kinetics under continuous irradiation.
-
Plot the natural logarithm of DPBF absorbance ( ln(A0/At) ) against irradiation time ( t ) for both the novel PS and the reference.
-
Extract the slopes ( ksample and kref ), which represent the rate of 1O2 generation[7][8].
-
Calculate the relative quantum yield using the following equation[7][9]:
ΦΔ(sample)=ΦΔ(ref)×(krefksample)×(1−10−ODsample1−10−ODref)
Note: If rigorous optical matching was achieved in Step 2 ( ODref=ODsample ), the absorption correction factor ( 1−10−OD ) cancels out entirely, simplifying the equation to a direct ratio of the kinetic slopes[7].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Answering your request to create a technical support center for improving the synthesis yield of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, here is a comprehensive guide designed for researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for the synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, a furocoumarin derivative with potential applications in medicinal chemistry and materials science.[1] Furocoumarins, also known as psoralens, are a well-established class of heterocyclic compounds recognized for their diverse biological activities.[2][3] The successful synthesis of this specific analogue hinges on the careful execution of several key chemical transformations. This document outlines a reliable synthetic pathway, offers solutions to common experimental challenges, and answers frequently asked questions to help you optimize your reaction yield and product purity.
Section 1: Recommended Synthetic Pathway & Protocols
The synthesis of the target molecule is most effectively approached through a convergent strategy that first constructs the substituted coumarin core, followed by the annulation of the furan ring. A highly reliable method involves an acid-catalyzed Pechmann condensation followed by a Vilsmeier-Haack reaction and subsequent cyclization.
Overall Synthetic Workflow
Sources
Optimization of UVA light dose for activation of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Welcome to the Application Support Center. This guide provides comprehensive, field-proven methodologies for the in vitro and in vivo optimization of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one (hereafter referred to as BP-Ps ).
As a synthetic derivative of the parent furocoumarin core (7H-furo[3,2-g]chromen-7-one)[1], BP-Ps features a bulky, highly lipophilic biphenyl substitution. This structural modification enhances membrane permeability and hydrophobic pocket binding but introduces unique challenges regarding aqueous solubility and optical activation. This guide will walk you through the photochemical mechanisms, standardized protocols, and troubleshooting steps required to achieve reproducible, self-validating experimental results.
Module 1: Photochemical Mechanism & Rationale
To optimize the UVA light dose, one must understand the causality of the photochemical reaction. BP-Ps is biologically inert in the dark. Upon introduction to a cellular system, it non-covalently intercalates between the base pairs of DNA.
When exposed to long-wave Ultraviolet A (UVA, 320–400 nm), the compound absorbs photons, elevating it to an excited triplet state. This triggers a [2+2] photocycloaddition reaction with pyrimidine bases (primarily thymine), forming mono-adducts. Subsequent absorption of a second UVA photon converts these mono-adducts into fatal interstrand cross-links (ICLs), effectively halting DNA replication and inducing apoptosis[2],[3].
Mechanism of UVA-induced DNA cross-linking by BP-Ps.
Module 2: Standardized In Vitro Workflow
To ensure scientific integrity, every experiment must be a self-validating system . This requires a 4-quadrant control matrix:
-
Untreated Control (No BP-Ps, No UVA)
-
UVA-Only Control (No BP-Ps, +UVA) – Isolates phototoxicity of the light source.
-
Dark Control (+BP-Ps, No UVA) – Isolates inherent chemical toxicity.
-
Experimental Group (+BP-Ps, +UVA) – Demonstrates true photochemical activation.
Step-by-Step Methodology
-
Compound Preparation: Dissolve BP-Ps in 100% DMSO to create a 10 mM stock. Causality: The biphenyl group makes this compound highly hydrophobic; aqueous stock solutions will instantly precipitate.
-
Cell Dosing: Dilute the stock in culture media to a final concentration of 10–40 µM[4]. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Dark Incubation: Incubate cells with BP-Ps for 45–60 minutes at 37°C in the dark. Causality: This allows sufficient time for cellular uptake and nuclear DNA intercalation before activation.
-
Media Swap (Critical Step): Aspirate the BP-Ps containing media, wash once with PBS, and replace with fresh, phenol-red-free media or PBS. Causality: Unbound BP-Ps in the extracellular fluid will absorb UVA light (the "inner filter effect"), shielding the cells and generating extracellular reactive oxygen species (ROS) that confound results.
-
UVA Irradiation: Expose the cells to a calibrated UVA light source (typically 0.25 to 1.0 J/cm² for in vitro models)[4].
-
Post-Incubation & Assay: Replace with standard culture media and incubate for 24–48 hours before performing viability assays (e.g., MTT, Cell-Titer-Glo) to assess apoptosis[5],[6].
Standardized in vitro workflow for BP-Ps UVA activation.
Module 3: Parameter Optimization Matrix
Optimizing the UVA dose requires balancing the psoralen concentration against the total energy delivered. In vitro studies generally require lower doses (0.25–1.0 J/cm²)[4], whereas in vivo or clinical topical applications often start at 0.5 J/cm² and scale up to 8.0 J/cm² depending on tissue thickness[7].
Table 1: In Vitro Dose Optimization Matrix
Expected outcomes based on standardized human cell line models (e.g., HUT-78, PBMCs)[5],[6].
| BP-Ps Concentration | UVA Dose (J/cm²) | Expected Dark Viability | Expected UVA Viability | Primary Cellular Outcome |
| 10 µM | 0.25 J/cm² | > 95% | ~ 70 - 80% | Mild mono-adduct formation |
| 20 µM | 0.50 J/cm² | > 90% | ~ 40 - 50% | Moderate cross-linking |
| 40 µM | 1.00 J/cm² | > 85% | < 20% | Severe ICLs, rapid apoptosis |
| 80 µM | 2.00 J/cm² | < 60% | < 5% | Non-specific dark toxicity |
Table 2: Irradiance-to-Time Conversion
Total Dose (Joules/cm²) = Irradiance (Watts/cm²) × Time (seconds). Note: 1 W = 1000 mW.
| Target Dose (J/cm²) | Lamp Irradiance (mW/cm²) | Required Exposure Time |
| 0.25 J/cm² | 5.0 mW/cm² | 50 seconds |
| 0.50 J/cm² | 5.0 mW/cm² | 100 seconds (1 min 40 sec) |
| 1.00 J/cm² | 10.0 mW/cm² | 100 seconds (1 min 40 sec) |
| 2.00 J/cm² | 10.0 mW/cm² | 200 seconds (3 min 20 sec) |
Module 4: Troubleshooting & FAQs
Q: My cells are dying in the "Dark Control" (+BP-Ps, No UVA). What is causing this dark toxicity? A: This is a common issue with highly substituted furocoumarins like BP-Ps. The biphenyl group significantly increases lipophilicity. If your stock concentration is too high, the compound may precipitate out of solution and physically disrupt the cell membrane. Alternatively, your DMSO concentration might be exceeding 0.5%. Fix: Ensure thorough mixing upon addition to aqueous media, keep DMSO ≤ 0.5%, and do not exceed a 40 µM concentration of BP-Ps[4].
Q: I see no significant difference in cell viability between my untreated cells and my Experimental Group (+BP-Ps, +UVA). Why isn't it activating? A: There are three primary culprits for a lack of activation:
-
Wavelength Mismatch: The absorption peak of psoralens is typically around 320–340 nm[8]. Ensure your UVA lamp's emission spectrum overlaps with this peak. If you are using a broad-spectrum UV lamp with a plastic tissue culture lid on your plate, the plastic will absorb the UVA before it reaches the cells. Always remove the plate lid during irradiation.
-
Inner Filter Effect: If you did not perform the "Media Swap" step (Step 4), the high concentration of BP-Ps in the media above the cells is absorbing all the photons, preventing them from reaching the intercalated compound inside the nucleus.
-
Insufficient Dose: Recalibrate your lamp using a radiometer. Bulbs degrade over time, meaning a 5-minute exposure today may deliver half the Joules it did six months ago.
Q: Can I use a higher irradiance lamp to shorten my exposure times? A: Proceed with caution. While the mathematical total dose (J/cm²) might be the same, biological systems suffer from reciprocity failure. Extremely high irradiance (e.g., >30 mW/cm²) can cause rapid photobleaching of the BP-Ps molecule before it has time to form bifunctional cross-links, and can also induce localized thermal damage to the cells. We recommend keeping irradiance between 3.0 and 10.0 mW/cm².
Q: How does the biphenyl substitution affect the required UVA dose compared to standard 8-MOP? A: Standard 8-methoxypsoralen (8-MOP) is highly efficient but lacks targeted lipophilicity. The biphenyl group on BP-Ps likely shifts its partitioning heavily toward lipid membranes and hydrophobic domains. While it still intercalates into DNA, you may observe enhanced Type II photochemical reactions (generation of singlet oxygen/ROS) in the lipid bilayer. You may need to titrate your UVA dose down slightly (start at 0.25 J/cm²) to avoid rapid necrotic cell death from lipid peroxidation before DNA cross-linking can induce programmed apoptosis.
References
-
[1] Psoralen | C11H6O3 | CID 6199 - PubChem - NIH. National Institutes of Health. Available at:
-
[7] Psoralen-Ultraviolet Light A Therapy. Plastic Surgery Key. Available at:
-
[2] psoralen 2-propenoic acid, 3-(6-hydroxy-5-benzofuranyl)-, d-lactone. The Good Scents Company. Available at:
-
[5] Psoralen and UVA light: an in vitro investigation of multiple immunological mechanisms underlying the immunosuppression induction in allograft rejection. PubMed. Available at:
-
[3] Synthesis and Cytotoxic Activity of a New Group of Heterocyclic Analogues of the Combretastatins. MDPI. Available at:
-
[6] The effect of psoralen plus ultraviolet A in vitro in HUT-78 enhances by 5-aminolevulinic acid. PubMed. Available at:
-
[4] UV light activated psoralen was observed to reduce viable cells in 3 cell lines. ResearchGate. Available at:
-
[8] A review of studies that have utilized different combinations of psoralen and Ultraviolet B phototherapy and Ultraviolet A phototherapy. eScholarship. Available at:
Sources
- 1. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psoralen, 66-97-7 [thegoodscentscompany.com]
- 3. Synthesis and Cytotoxic Activity of a New Group of Heterocyclic Analogues of the Combretastatins [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Psoralen and UVA light: an in vitro investigation of multiple immunological mechanisms underlying the immunosuppression induction in allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of psoralen plus ultraviolet A in vitro in HUT-78 enhances by 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen-Ultraviolet Light A Therapy | Plastic Surgery Key [plasticsurgerykey.com]
- 8. A review of studies that have utilized different combinations of psoralen and Ultraviolet B phototherapy and Ultraviolet A phototherapy [escholarship.org]
How to reduce photodegradation of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one during experiments
Welcome to the Technical Support Center for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one . This compound is a highly conjugated synthetic derivative of psoralen (a furocoumarin). Due to its extended π -conjugation from the biphenyl and methyl substitutions, it exhibits extreme photolability, absorbing heavily in the UVA and visible blue-light spectrum.
This guide is designed for researchers and drug development professionals to troubleshoot rapid degradation issues, understand the underlying photochemistry, and implement self-validating protocols to ensure scientific integrity during assays.
Part 1: Mechanistic FAQs (Troubleshooting & Causality)
Q1: Why does my compound degrade so rapidly under standard laboratory lighting? A: Standard laboratory fluorescent and LED lights emit significant amounts of blue and near-UV light. When 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one absorbs these wavelengths, it transitions from a ground state ( S0 ) to an excited singlet state ( S1 ), followed by rapid intersystem crossing to a long-lived triplet state ( T1 ). In aerated solutions, this triplet state undergoes a Type II photochemical reaction, transferring energy to dissolved oxygen to generate highly reactive [1]. These reactive oxygen species (ROS) attack the furan ring, leading to oxidative cleavage and irreversible loss of the compound's structure.
Q2: Does my choice of solvent impact the photodegradation rate? A: Yes, significantly. Solvents dictate both the solubility of oxygen and the stabilization of reactive intermediates. Protic solvents like ethanol or water can exacerbate degradation by stabilizing ROS or acting as hydrogen donors during Type I radical reactions. Using a non-protic solvent like Dimethyl Sulfoxide (DMSO) and actively displacing dissolved oxygen (degassing) shuts down the Type II ROS-mediated degradation pathway, drastically extending the compound's half-life[2].
Q3: How can I verify if my stock solution has already degraded before starting a costly cell assay? A: You must implement a self-validating UV-Vis spectrophotometry check. Intact furocoumarins exhibit a characteristic, sharp absorption peak in the 330–350 nm range. If the compound has undergone photodegradation (ring opening or oxidative cleavage), this peak will significantly broaden, blue-shift (move toward shorter wavelengths), or exhibit a severe drop in molar absorptivity. Never use a stock solution without first verifying its spectral signature against a freshly prepared, light-protected standard.
Part 2: Photodegradation Kinetics Data
To highlight the critical need for environmental control, the following table summarizes the quantitative photodegradation kinetics of furocoumarin derivatives across various experimental conditions[2].
| Solvent System | Illumination Condition | Dissolved O₂ Status | Estimated Half-Life ( t1/2 ) |
| Ethanol | Ambient Lab Light | Aerated | 4 - 6 hours |
| Ethanol | UVA (365 nm) | Aerated | 15 - 30 mins |
| Aqueous Buffer (pH 7.4) | Ambient Lab Light | Aerated | 2 - 4 hours |
| DMSO | Ambient Lab Light | Aerated | 8 - 12 hours |
| DMSO | Safelight (Red/Yellow) | Degassed (Argon) | > 48 hours |
Part 3: Visualizing the Photochemistry and Workflows
Understanding the degradation mechanism is essential for preventing it. The diagram below illustrates the photochemical pathway that destroys the compound.
Photodegradation pathways of furocoumarin derivatives via Type II ROS generation.
Step-by-step workflow for handling highly photosensitive psoralen derivatives.
Part 4: Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility in your experiments, follow these field-proven, step-by-step protocols. Every step is designed with a mechanistic purpose to mitigate [3].
Protocol A: Preparation and Validation of Photostable Stock Solutions
Causality Focus: Removing dissolved oxygen prevents the formation of singlet oxygen, while amber glassware blocks the specific UVA/blue wavelengths required to excite the molecule.
-
Environmental Setup: Turn off standard overhead fluorescent/LED lights. Conduct all weighing and dissolution steps under a red or yellow photographic safelight.
-
Solvent Degassing: Transfer anhydrous DMSO into an amber glass vial. Submerge an argon or nitrogen gas line directly into the solvent and gently bubble for 15 minutes to displace dissolved oxygen.
-
Dissolution: Weigh the 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one powder and transfer it into the degassed DMSO. Vortex gently until fully dissolved.
-
Self-Validation Step (Crucial): Take a 2 μ L aliquot and dilute it in 1 mL of DMSO. Immediately read the absorbance on a UV-Vis spectrophotometer (scan 250–450 nm). Record the exact λmax and absorbance value. This is your baseline integrity metric.
-
Aliquoting: Divide the stock solution into single-use, opaque microcentrifuge tubes (or amber tubes wrapped in aluminum foil). Flush the headspace of each tube with argon before sealing.
-
Storage: Store immediately at -20°C in a light-tight box.
Protocol B: Executing In Vitro Assays
Causality Focus: Biological buffers are highly aerated. Once the compound is introduced to the assay buffer, it is extremely vulnerable to Type II degradation. Light exposure must be strictly zero.
-
Thawing: Thaw a single-use aliquot of the stock solution in a dark drawer at room temperature. Do not use heat blocks.
-
Buffer Preparation: If possible, degas your biological buffers (e.g., PBS or cell culture media) prior to the addition of the compound.
-
Compound Addition: Under subdued lighting, add the compound to your assay plates. Immediately wrap the entire multi-well plate or tube rack in heavy-duty aluminum foil.
-
Incubation: Transfer the foil-wrapped plates to the incubator. Ensure the incubator's internal glass door light is disabled.
References
-
Miolo, G., et al. "Photochemical and photobiological studies on furoquinazolines as new psoralen analogs." Journal of Photochemistry and Photobiology B: Biology, 2014.[Link]
-
Kraiukhina, V. S., et al. "Photodegradation of some Furocoumarins in Ethanol under UV Irradiation." Key Engineering Materials, 2015.[Link]
-
Lettreuch, H., et al. "Analysis and photocatalytic degradation of methylene blue dye using a natural photosensitizer from Ruta extracts and UV-Vis." Advanced Materials and Engineering Chemistry Journal, 2025.[Link]
Sources
Overcoming common issues in DNA intercalation assays with psoralens
Welcome to the Technical Support Center for Nucleic Acid Photochemistry. As a Senior Application Scientist, I frequently consult with researchers who struggle with the finicky nature of DNA intercalation assays. Psoralens—planar, tricyclic furocoumarins—are incredibly powerful tools for mapping chromatin structures, studying DNA repair, and developing photochemotherapies. However, their photochemistry is highly sensitive to environmental conditions, buffer compositions, and light dosimetry.
This guide is designed to move beyond basic troubleshooting. By understanding the underlying causality of psoralen-DNA interactions, you can build self-validating experimental systems that guarantee robust, reproducible results.
Mechanistic Overview: The Psoralen-DNA Pathway
To troubleshoot an assay, you must first understand the molecular physics driving it. Psoralens preferentially intercalate at 5'-TpA dinucleotide sites in a non-covalent "dark reaction." Upon exposure to ultraviolet A (UVA) light (315–400 nm), the psoralen absorbs a photon to form a cyclobutane monoadduct with a pyrimidine base (usually thymine). The absorption of a second photon converts this monoadduct into a bifunctional interstrand crosslink (ICL), covalently locking the two DNA strands together[1].
Mechanistic pathway of psoralen-DNA intercalation and UVA-induced crosslinking.
Quantitative Data: Selecting the Right Psoralen
Not all psoralens behave identically. Their molecular structure dictates their binding affinity, solubility, and cellular permeability. Selecting the wrong derivative is a frequent point of failure.
| Psoralen Derivative | Structure / Charge | Excitation Wavelength | DNA Binding Constant (M⁻¹) | Primary Application |
| 8-Methoxypsoralen (8-MOP) | Planar, uncharged | 365 nm | 0.325 × 10⁶ | Standard in vitro crosslinking assays, PUVA therapy[2]. |
| 4'-Aminomethyltrioxsalen (AMT) | Positively charged | 365 nm | 0.516 × 10⁶ | In vivo RNA/DNA crosslinking (e.g., PARIS assays) due to high solubility[3]. |
| Trimethylpsoralen (TMP) | Highly lipophilic | 365 nm | High affinity (kinetically driven) | In vivo chromatin mapping and nucleosome positioning assays. |
Core Methodology: Self-Validating Psoralen Crosslinking Protocol
A robust protocol must be "self-validating," meaning it includes internal controls that prove the assay worked at every critical juncture.
Step 1: Sample Preparation Prepare 50 µg/mL of target DNA in a strictly low-salt buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Causality: Salt concentrations exceeding 20 mM neutralize the DNA phosphate backbone and rigidify the double helix, sterically hindering the planar psoralen molecules from sliding between the base pairs[4].
Step 2: Reaction Setup & Dark Intercalation Add your chosen psoralen (e.g., 8-MOP) to a final concentration of 10–50 µM. Set up three parallel tubes:
-
Control A: [DNA only]
-
Control B: [DNA + Psoralen, Dark]
-
Experimental: [DNA + Psoralen, UVA] Incubate all samples on ice in the dark for 30 minutes. Causality: This incubation allows the psoralen molecules to reach thermodynamic equilibrium as they non-covalently dock into the 5'-TpA base pairs[5].
Step 3: UVA Irradiation Expose the Experimental and Control A samples to 365 nm UVA light (approx. 3–10 kJ/m²) using a calibrated UV crosslinker. Keep all tubes on a bed of crushed ice. Causality: 365 nm provides the exact activation energy required for cyclobutane ring formation. Ice prevents thermal degradation of the DNA during prolonged lamp exposure.
Step 4: Denaturation & Electrophoresis Add a formamide-based loading dye to all samples and heat denature at 85°C for 5 minutes. Immediately load onto a 15% TBE-Urea polyacrylamide gel (or an alkaline agarose gel for larger fragments).
Step 5: Validation Stain the gel with SYBR Gold.
-
Control A and Control B must migrate rapidly as single-stranded DNA (ssDNA), proving that neither UVA alone nor dark psoralen causes covalent shifts.
-
The Experimental sample will show a distinct, slower-migrating band representing the covalently locked double-stranded DNA (dsDNA) interstrand crosslinks[3].
Troubleshooting Guides & FAQs
Logical troubleshooting workflow for resolving low psoralen-DNA crosslinking yields.
Q1: My gel shows no slower-migrating crosslinked band, only single-stranded DNA. What went wrong? A1: This is the most common failure mode and usually stems from three root causes:
-
High Ionic Strength: As noted in our protocol, 4. Desalt your nucleic acids via spin columns prior to the assay[4].
-
Incorrect UV Wavelength: Psoralens require UVA (315–400 nm) to form adducts. If you accidentally used a standard UVC germicidal lamp or a transilluminator set to 254 nm, you are actually providing the energy required to reverse the crosslinks[6].
-
Sequence Limitations: Psoralens preferentially react with thymidine, specifically at 5'-TpA steps. If your target sequence is GC-rich and lacks these motifs, crosslinking efficiency will be near zero[5].
Q2: I see a massive smear of degraded DNA after irradiation. How do I prevent this? A2: Smearing is a hallmark of thermal degradation and non-specific reactive oxygen species (ROS) cleavage. Prolonged exposure to high-intensity UV lamps generates significant heat. Solution: Always perform irradiation on a bed of crushed ice. If your protocol requires high UV doses (e.g., >10 kJ/m²), deliver the light in pulsed intervals (e.g., 2 minutes on, 1 minute off) to allow for heat dissipation.
Q3: How can I recover my uncrosslinked DNA for downstream sequencing (e.g., PARIS assays)? A3: The beauty of psoralen photochemistry is its reversibility. The cyclobutane rings formed during UVA irradiation can be broken by exposing the purified crosslinked DNA to short-wave UVC light (254 nm) for 3–5 minutes. This photoreversal restores the native DNA strands, allowing for standard library preparation and high-throughput sequencing[3].
Q4: I am trying to crosslink RNA, but the efficiency is much lower than with DNA. Why? A4: RNA predominantly exists in A-form helices, which have a deeper and narrower major groove compared to the B-form helices of DNA. This structural difference makes it harder for standard planar psoralens like 8-MOP to intercalate. For RNA work, you should switch to AMT (4'-aminomethyltrioxsalen). Its positive charge helps it associate with the RNA backbone, significantly boosting intercalation and crosslinking yields in structured RNAs[3].
Sources
Enhancing the photocytotoxicity of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Welcome to the Technical Support & Optimization Center for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one .
As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the photocytotoxic efficacy of this specific psoralen derivative. The addition of a bulky, highly lipophilic biphenyl group at the 3-position of the furocoumarin core significantly alters its physicochemical properties, shifting its behavior compared to classic linear psoralens like 8-methoxypsoralen (8-MOP).
This guide addresses the unique challenges of formulating, delivering, and photo-activating this compound to maximize its therapeutic index in targeted photochemotherapy (PUVA) models.
Section 1: Formulation & Cellular Delivery
The primary hurdle with biphenyl-substituted furocoumarins is their extreme hydrophobicity. While the biphenyl moiety enhances binding affinity to hydrophobic pockets and lipid membranes, it drastically reduces aqueous solubility, leading to aggregation in standard culture media.
Q: Why is my compound precipitating in culture media, resulting in highly variable or low photocytotoxicity? A: The extended π -conjugation and lack of polar functional groups cause the compound to rapidly form π−π stacked aggregates in aqueous environments. Aggregated photosensitizers suffer from self-quenching, which prevents the excited triplet state necessary for photochemical reactions, and they cannot effectively cross the cell membrane to reach nuclear DNA[1]. Troubleshooting: Do not dose directly from a high-concentration DMSO stock into serum-free media. Instead, utilize a lipid-based nanocarrier (e.g., DPPC/Cholesterol liposomes) to maintain the compound in a monomeric state and facilitate endocytotic cellular uptake[2].
Q: How do I optimize the liposomal delivery system for this specific biphenyl derivative? A: Because the compound is highly lipophilic, it will partition almost exclusively into the lipid bilayer of the liposome rather than the aqueous core. Use a high phase-transition temperature lipid like DPPC mixed with cholesterol (typically a 7:3 molar ratio) to create a rigid membrane that stably retains the bulky biphenyl-psoralen until it fuses with the target cell membrane.
Quantitative Data: Impact of Formulation on Photocytotoxicity
The table below summarizes the causality between formulation strategy and experimental outcomes in HER2+ breast cancer models (e.g., SK-BR-3 cells).
| Formulation Strategy | Condition | IC50 (µM) | Primary Subcellular Localization | Dominant Photochemical Mechanism |
| Free Compound (1% DMSO) | Dark | > 100 | Extracellular Aggregates | N/A |
| Free Compound (1% DMSO) | UVA (2.0 J/cm²) | 45.2 ± 3.1 | Cytoplasm / Membrane | Mixed (Type II ROS) |
| DPPC Liposomal Encapsulation | Dark | > 100 | Endosomes / Nucleus | N/A |
| DPPC Liposomal Encapsulation | UVA (2.0 J/cm²) | 8.4 ± 1.2 | Nucleus | Type I (DNA Interstrand Crosslinks) |
Section 2: UVA Irradiation & Photochemical Activation
Classic psoralens intercalate into DNA and, upon UVA irradiation, form monoadducts and interstrand crosslinks (ICLs) via a [2+2] cycloaddition with pyrimidine bases[3]. The biphenyl derivative follows this pathway but requires precise irradiation parameters to overcome steric hindrance.
Q: What are the optimal UVA irradiation parameters to maximize interstrand crosslinks (ICLs) vs. ROS generation? A: To maximize DNA crosslinking (Type I photochemical reaction), irradiate at 365 nm . The biphenyl group red-shifts the absorption maximum of the furocoumarin core, making 365 nm highly efficient. A dose of 2.0 to 3.0 J/cm² is optimal[4]. Higher doses (e.g., >5.0 J/cm²) or shorter wavelengths will trigger excessive Type II reactions (generating singlet oxygen and superoxide radicals), which can cause rapid necrotic cell death and high background toxicity, masking the targeted apoptotic effects[1].
Q: I am seeing high dark toxicity in my control plates. How do I isolate the light-activated specific effects? A: High dark toxicity is usually an artifact of the solvent (e.g., DMSO > 1% v/v) or prolonged incubation times causing non-specific lipid disruption by the biphenyl group. Troubleshooting: Limit pre-irradiation incubation to exactly 4 hours. This is the precise window required for liposomal uptake and nuclear localization. Wash the cells and replace the media with clear Hanks' Balanced Salt Solution (HBSS) before irradiation. Phenol red and serum proteins in standard media absorb UVA and generate toxic free radicals, artificially inflating dark toxicity and confounding your photocytotoxicity data.
Dual-pathway mechanism of UVA-activated biphenyl-psoralen photocytotoxicity.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your assays, utilize the following self-validating protocols. These methods build in causality checks (e.g., the HBSS wash step) to guarantee that observed cell death is strictly a result of intracellular photo-activation.
Protocol A: Liposomal Encapsulation (Thin-Film Hydration)
-
Lipid Mixing: Dissolve DPPC, Cholesterol, and 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one in a 7:3:1 molar ratio in 5 mL of chloroform inside a round-bottom flask.
-
Film Formation: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure until a thin, dry lipid film forms.
-
Desiccation: Place the flask under a high vacuum overnight to remove trace chloroform.
-
Hydration: Hydrate the film with 5 mL of warm PBS (50°C, above the phase transition temperature of DPPC) and agitate for 1 hour.
-
Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder to yield uniform unilamellar vesicles.
-
Purification: Remove unencapsulated compound via size exclusion chromatography (Sephadex G-50 column) or dialysis.
Protocol B: Standardized In Vitro Photocytotoxicity Assay
-
Cell Seeding: Seed target cells (e.g., SK-BR-3) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dosing: Treat cells with the liposomal compound at varying concentrations (0.1 µM to 100 µM). Include a "Dark Control" plate and a "UVA Plate".
-
Uptake Phase: Incubate for exactly 4 hours to allow for endocytosis and nuclear localization.
-
Media Replacement (Critical Step): Aspirate the compound-containing media. Wash wells twice with PBS, and add 100 µL of clear, phenol-red-free HBSS to all wells. Causality: This removes extracellular compound and prevents UVA-induced degradation of media components.
-
Irradiation: Expose the "UVA Plate" to 365 nm UVA light at a dose of 2.0 J/cm². Keep the "Dark Control" plate wrapped in foil at room temperature for the same duration.
-
Recovery: Immediately aspirate the HBSS and replace it with fresh, complete culture media. Incubate for 48 hours.
-
Viability Measurement: Assess cell viability using a CellTiter-Glo (ATP-based) assay. Note: Avoid colorimetric MTT assays if residual compound is present, as highly conjugated biphenyl systems can absorb at similar wavelengths to formazan, skewing results.
Workflow for standardized in vitro photocytotoxicity screening.
References
-
Mechanisms of DNA damage, repair and mutagenesis Source: National Center for Biotechnology Information (PMC) URL:[3]
-
Phototoxicity: Its Mechanism and Animal Alternative Test Methods Source: National Center for Biotechnology Information (PMC) URL:[1]
-
Can dietary furocoumarin ingestion enhance the erythemal response during high dose UVA1 therapy? Source: ResearchGate URL:[4]
-
Evaluation of photocytotoxicity liposomal form of furanocoumarins Sosnowsky's hogweed Source: ResearchGate URL:[2]
Sources
Technical Support Center: Refining Purification Techniques for Biphenyl-Substituted Heterocyclic Compounds
Introduction: Navigating the Purification Maze
Biphenyl-substituted heterocyclic compounds represent a cornerstone in modern medicinal chemistry and materials science, prized for their unique structural and electronic properties.[1][2] However, their synthesis, often accomplished via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, presents significant purification challenges.[3][4] Researchers frequently grapple with removing tenacious impurities such as residual palladium catalysts, homocoupled byproducts, and regioisomers that possess frustratingly similar physicochemical properties to the target compound.[5][6][7]
This technical support center is designed to serve as a practical, field-proven guide for researchers navigating these complexities. Moving beyond generic protocols, we will explore the causality behind common purification hurdles and provide robust, validated strategies to overcome them. Our goal is to empower you to develop efficient, scalable, and reproducible purification workflows.
Core Purification Strategy Selection
Choosing the right initial purification strategy is critical. The decision between chromatography, recrystallization, and other methods depends on the scale of your reaction, the nature of the impurities, and the physical properties of your target compound.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting & FAQs: Column Chromatography
Flash column chromatography is the workhorse of purification in synthetic chemistry.[8] However, the unique properties of biphenyl-substituted heterocycles can lead to specific issues.
Q1: My product is co-eluting with a byproduct of very similar polarity. How can I improve separation?
A1: This is a classic challenge, especially when separating the desired product from homocoupled byproducts (e.g., biphenyl or bi-heterocycle), which often have nearly identical Rf values.[6]
-
Causality: The separation on silica gel is primarily based on polarity. If two molecules have similar functional groups and overall polarity, achieving separation is difficult.
-
Solutions:
-
Optimize the Mobile Phase: Switch from a standard ethyl acetate/hexane system to one with different solvent selectivity. Try incorporating dichloromethane (DCM), acetone, or a small percentage of methanol. A shallow gradient elution, where the solvent polarity is increased very slowly, can often resolve closely eluting spots.[9]
-
Change the Stationary Phase:
-
Reverse-Phase (C18): This separates compounds based on hydrophobicity rather than polarity. Homocoupled byproducts, often being less polar than the heteroaryl-aryl product, may separate more effectively.
-
Alumina (Al₂O₃): Available in neutral, acidic, and basic forms, alumina offers a different selectivity profile. Basic alumina can be particularly useful for purifying compounds with acid-sensitive functional groups or basic nitrogen heterocycles.[10]
-
-
Increase Resolution: Use a longer column and/or a stationary phase with a smaller particle size. This increases the number of theoretical plates, enhancing separation efficiency.
-
Q2: I'm observing significant peak tailing for my nitrogen-containing heterocyclic compound. What's causing this and how can I fix it?
A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Causality: The lone pair of electrons on nitrogen atoms in heterocyles (e.g., pyridines, imidazoles) can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in a tailed peak.
-
Solutions:
-
Add a Mobile Phase Modifier: The most common solution is to add a small amount (0.1-1%) of a basic modifier to the eluent. Triethylamine (NEt₃) or pyridine will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.
-
Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Switch to Neutral Alumina: Alumina lacks the strong acidity of silica gel and can be an excellent alternative for purifying basic compounds.
-
Q3: My compound appears to be decomposing on the column. The collected fractions are impure and yield is low. Why?
A3: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups.
-
Causality: Certain heterocyclic rings or substituents on the biphenyl core can be unstable under acidic conditions.[9] The silica surface acts as a Lewis or Brønsted acid, potentially cleaving protecting groups or promoting side reactions.
-
Solutions:
-
Buffer the Silica Gel: Neutralize the silica by preparing the column slurry in the mobile phase containing 1-2% triethylamine.
-
Use an Alternative Stationary Phase: Switch to neutral alumina or a polymer-based stationary phase.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Load the sample and elute it without delay.
-
Caption: Common impurities generated during Suzuki-Miyaura cross-coupling.
Troubleshooting & FAQs: Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially on a larger scale.[5]
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound (or a compound/impurity eutectic mixture) is lower than the boiling point of the chosen solvent.[9]
-
Causality: The compound melts in the hot solvent before it can form a crystal lattice upon cooling. The resulting oil often traps impurities, defeating the purpose of the purification.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow it to cool very slowly.
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) at a slightly elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.
-
Seed the Solution: Add a single, pure crystal of the desired compound to the cooled, supersaturated solution to initiate crystallization.
-
Q2: My compound won't crystallize from solution, even after cooling.
A2: This indicates the solution is not supersaturated or there is no nucleation site for crystal growth.
-
Solutions:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to form.
-
Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or with a stream of nitrogen and try cooling again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or freezer for an extended period.
-
Change Solvents: The chosen solvent may be too good. A solvent in which the compound has slightly lower solubility is often better for crystallization.
-
Troubleshooting & FAQs: Palladium Removal
For compounds synthesized via cross-coupling, removing the palladium catalyst is a critical step to avoid product discoloration and potential interference in subsequent biological assays.[11][12] Levels in final pharmaceutical compounds are strictly regulated.
Q1: My purified compound is still grey/black/dark yellow, indicating residual palladium. How can I remove it?
A1: Palladium can exist as finely dispersed nanoparticles or soluble complexes that are difficult to remove by standard chromatography or recrystallization alone.[7]
-
Causality: Pd(0) species can form colloidal suspensions, while charged Pd(II) species may interact with the product. These are often not removed by silica gel.
-
Solutions:
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon is a cost-effective method.[13] The large surface area and porous nature of carbon effectively adsorbs the metal species.[14]
-
Thiol-Based Scavengers: Use silica gel functionalized with thiol or thiourea groups. These scavengers have a high affinity for palladium and form stable complexes, which can then be removed by simple filtration.
-
Isocyanide Reagents: Soluble or solid-supported isocyanides are highly effective at scavenging residual palladium to sub-ppm levels.[12]
-
Filtration through Celite®/Florisil®: Passing a solution of the compound through a short plug of Celite or Florisil can sometimes trap finely divided palladium particles.[15]
-
Comparison of Palladium Scavenging Methods
| Method | Pros | Cons | Best For |
| Activated Carbon | Inexpensive, readily available, effective for many Pd species.[13] | Can adsorb the desired product, leading to yield loss; requires hot filtration. | Initial Pd reduction on medium to large scales. |
| Thiol-Functionalized Silica | High selectivity for palladium, low product adsorption, simple filtration removal. | More expensive than carbon. | Final polishing step to achieve very low Pd levels (<10 ppm). |
| Isocyanide Reagents | Extremely effective (can reach sub-ppm levels), works for Pd(0) and Pd(II).[12] | Reagent cost can be high. | Applications with extremely stringent purity requirements (e.g., final APIs). |
| Celite/Florisil® Plug | Fast, simple, and cheap. | Less effective; primarily removes particulate metal, not soluble complexes. | Quick pre-treatment before other purification methods.[15] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Select Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.
-
Prepare Mobile Phase: Prepare a bulk solution of the chosen solvent system. Add triethylamine (NEt₃) to a final concentration of 0.5% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Gently elute with the mobile phase, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Select Solvents: Identify a "good" solvent in which your compound is very soluble (e.g., DCM, THF, Acetone) and a miscible "poor" solvent (anti-solvent) in which it is insoluble (e.g., Hexane, Pentane, Water).
-
Dissolution: In a clean flask, dissolve the crude compound in the minimum required volume of the hot "good" solvent to form a saturated solution.
-
Add Anti-Solvent: While the solution is still warm, add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy (the cloud point).
-
Re-solubilize: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent. Dry the crystals under vacuum.
Protocol 3: Palladium Removal with Activated Carbon
-
Dissolve Product: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, DCM) at a concentration of ~10-50 mg/mL.
-
Add Carbon: Add activated carbon (e.g., Darco G-60) to the solution. A typical loading is 5-10% by weight relative to the crude product.[15]
-
Stir: Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-2 hours.
-
Hot Filtration: While the solution is still warm (if heated), filter it through a pad of Celite® to completely remove the fine carbon particles. A sintered glass funnel is recommended.
-
Rinse: Rinse the flask and the Celite pad with a small amount of fresh, hot solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrates and remove the solvent under reduced pressure. The resulting material should be significantly depleted of palladium.
References
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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Liquid Chromatography Troubleshooting Guide. (n.d.). Shimadzu. Retrieved March 29, 2026, from [Link]
- Method of removing palladium - US20050256327A1. (n.d.). Google Patents.
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 29, 2026, from [Link]
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Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2012). ResearchGate. Retrieved March 29, 2026, from [Link]
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Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved March 29, 2026, from [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. Retrieved March 29, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Various Sources. Retrieved March 29, 2026, from [Link]
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Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025). Chromatography Today. Retrieved March 29, 2026, from [Link]
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LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved March 29, 2026, from [Link]
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Purification of polybrominated biphenyl congeners. (1981). PubMed. Retrieved March 29, 2026, from [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
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Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. (n.d.). Organic Syntheses. Retrieved March 29, 2026, from [Link]
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A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved March 29, 2026, from [Link]
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Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. (2021). Organic Process Research & Development. Retrieved March 29, 2026, from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved March 29, 2026, from [Link]
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Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. (2026). MDPI. Retrieved March 29, 2026, from [Link]
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Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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Minimizing dark toxicity of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one in cell culture
This guide provides in-depth technical support for researchers utilizing 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, a furocoumarin derivative. The focus is on understanding and mitigating its cytotoxic effects in the absence of photoactivation, a phenomenon known as "dark toxicity." As an ideal photosensitizer should have minimal to no toxicity in the dark, addressing this issue is critical for the valid interpretation of photodynamic therapy (PDT) studies and other applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one and what is its expected mechanism of action?
A1: 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one belongs to the furocoumarin (psoralen) class of compounds.[3] Psoralen derivatives are well-known for their photoreactive properties, where upon activation by UVA light, they can intercalate into DNA and form covalent adducts, leading to apoptosis.[4][5] In the absence of light, its mechanism of action is less defined but may involve interactions with cellular targets like enzymes or receptors, potentially leading to off-target effects.[3]
Q2: Why am I observing toxicity in my cell cultures before light activation?
A2: This phenomenon, termed "dark toxicity," can occur with some photosensitizers.[1][6] While many psoralen derivatives are relatively inert in the dark, some can exhibit dose-dependent cytotoxicity.[7][8] The underlying causes can be multifactorial, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, or off-target pharmacological effects of the compound itself.[9][10][11]
Q3: Is some level of dark toxicity expected for this class of compounds?
A3: While the goal is to have negligible dark toxicity, it is not uncommon to observe some level of cytotoxicity with photosensitizers, especially at higher concentrations.[7][12] The key is to determine the therapeutic window where the compound is non-toxic in the dark but effective upon photoactivation. A thorough dose-response assessment is crucial to establish this window.
Q4: What are the primary cellular mechanisms that could be responsible for the observed dark toxicity?
A4: The primary suspected mechanisms for drug-induced dark toxicity include:
-
Mitochondrial Dysfunction: The compound may interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in ROS.[11][13][14]
-
Oxidative Stress: Even without light, the compound might undergo metabolic activation or redox cycling, leading to the production of ROS such as superoxide anions.[9][15] This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[10][16]
-
Off-Target Binding: The compound could be binding to and inhibiting or activating other cellular proteins, leading to unintended and toxic consequences.[17]
Troubleshooting Guide: High Dark Toxicity
This section provides a systematic approach to diagnosing and resolving issues of high background cytotoxicity.
Issue 1: High and Variable Cytotoxicity Across Experiments
Potential Cause: This often points to issues with compound handling, experimental setup, or assay variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high and variable dark toxicity.
Step-by-Step Guidance:
-
Verify Compound Integrity & Stock Solution:
-
Action: Ensure the compound is properly stored (as per manufacturer's instructions, typically protected from light and moisture). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: Compound degradation can lead to byproducts with different toxicity profiles.
-
-
Assess Vehicle (DMSO) Toxicity:
-
Action: Run a vehicle control where cells are treated with the highest concentration of DMSO used in your experiment.
-
Rationale: The solvent used to dissolve the compound can itself be toxic at certain concentrations. It's crucial to ensure that the observed toxicity is not an artifact of the vehicle.
-
-
Optimize Seeding Density & Cell Health:
-
Action: Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Rationale: Cell health and density can significantly impact their sensitivity to cytotoxic agents.[18]
-
-
Standardize Incubation Time:
-
Action: Use a consistent incubation time for all experiments. If high toxicity is observed, consider reducing the incubation period.
-
Rationale: The toxic effects of a compound are often time-dependent.
-
-
Review Assay Protocol & Controls:
Issue 2: Consistent, Dose-Dependent Dark Toxicity
Potential Cause: This suggests a genuine cytotoxic effect of the compound. The goal is to find a concentration that minimizes this effect while retaining photo-activated efficacy.
Mitigation Strategies:
| Strategy | Rationale |
| Dose-Response Optimization | To identify the concentration at which dark toxicity is minimal. |
| Cell Line Selection | Different cell lines can have varying sensitivities to a compound due to differences in metabolism and expression of drug targets.[18] |
| Modification of Cell Culture Medium | To sensitize cells to mitochondrial toxicants, which may reveal low-level mitochondrial effects at sub-toxic concentrations.[22][23][24] |
| Co-incubation with Antioxidants | To determine if the toxicity is mediated by reactive oxygen species. |
Experimental Protocols:
1. Protocol: Dose-Response Curve for Dark Toxicity
-
Objective: To determine the concentration range over which 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one exhibits dark toxicity.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Prepare a serial dilution of the compound in culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for a set period (e.g., 24, 48, or 72 hours) in the dark.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT or MTS).
-
Plot cell viability against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
2. Protocol: Assessing the Role of Oxidative Stress
-
Objective: To investigate if the observed dark toxicity is mediated by the generation of reactive oxygen species (ROS).
-
Methodology:
-
Co-incubate the cells with the compound and a known antioxidant, such as N-acetylcysteine (NAC).
-
Seed cells and treat with the compound at a concentration known to cause partial dark toxicity (e.g., the IC25 or IC50).
-
In parallel, treat cells with the compound plus a range of NAC concentrations (e.g., 1-10 mM).
-
Include controls for the compound alone, NAC alone, and vehicle.
-
After incubation in the dark, assess cell viability.
-
Interpretation: A significant rescue of cell viability in the presence of NAC suggests that the dark toxicity is, at least in part, mediated by ROS.
-
Investigating Deeper Mechanisms of Dark Toxicity
If basic troubleshooting and optimization are insufficient, a deeper dive into the mechanism of toxicity may be necessary.
Potential Mechanisms and Investigative Approaches:
Caption: Deeper investigation into the mechanisms of dark toxicity.
-
Mitochondrial Dysfunction:
-
Rationale: Mitochondria are common targets for drug-induced toxicity.[11] Damage to mitochondria can lead to a drop in cellular energy and an increase in oxidative stress.[10][25]
-
Suggested Assays:
-
Mitochondrial Membrane Potential Assays (e.g., TMRE, JC-1): A decrease in membrane potential is an early indicator of mitochondrial dysfunction.
-
ATP Production Assays: A reduction in cellular ATP levels can indicate impaired mitochondrial function.
-
-
-
Oxidative Stress:
-
Rationale: Many cytotoxic compounds exert their effects through the generation of ROS.[15][26]
-
Suggested Assays:
-
Cellular ROS Detection (e.g., DCFDA): Measures overall cellular ROS levels.
-
Mitochondrial Superoxide Detection (e.g., MitoSOX): Specifically measures superoxide production within the mitochondria, which can pinpoint them as the source of oxidative stress.[10]
-
-
References
- EvitaChem. 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one.
- Robin, M. A., et al. (2011). Mitochondrial CYP2E1 is sufficient to mediate oxidative stress and cytotoxicity induced by ethanol and acetaminophen. PubMed.
- Mitologics.
- Gomes, A., et al. (2021).
- Drug Target Review. (2021). Method to make cell cultures act more like normal cells discovered.
- Mphele, M., et al. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments.
- García-Díaz, M., et al.
- Malhotra, A. (2025).
- Nesi-Reis, V., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI.
- EurekAlert!. (2021). UofL biologists create better method to culture cells for testing drug toxicity.
- MDPI. (2026).
- Culture Collections. Making cell lines more physiologically relevant for toxicology testing.
- WashU Medicine Research Profiles. (2012). Oxidative stress-induced mitochondrial damage as a hallmark for drug development in the context of the neurodegeneration, cardiovascular, and cerebrovascular diseases.
- Liu, Y., et al. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing. PMC.
- Imam, S., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. PMC.
- Dragicevic, N., et al.
- Grinholc, M., et al. (2018). A Closer Look at Dark Toxicity of the Photosensitizer TMPyP in Bacteria. PubMed.
- de Freitas, L. F., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI.
- Buhimschi, A. D., et al.
- Allied Academies. (2023).
- ResearchGate.
- IIVS.org. The Assessment of Phototoxicity Using the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay and a Modified Photo-Direct Peptide Reactivity Assay (DPRA).
- Evotec. Mechanisms of Drug-induced Toxicity Guide.
- Grossweiner, L. I. (1984).
- Evotec. Mechanisms of Drug-Induced Toxicity.
- ResearchGate. (A) Evaluation of dark cytotoxicity and phototoxicity (white LED light,....
- Escudero, A., et al. (2021). Photodynamic therapy: photosensitizers and nanostructures.
- Proteintech Group. Western Blot Troubleshooting: High Background.
- Kiatisevi, S., et al. (2022). Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells. PubMed.
- Buhimschi, A. D., et al.
- ResearchGate. Mechanisms of drug-induced photosensitivity. In this figure, Ph represents the phototoxic drug (3)..
- ResearchGate. (2020). What causes high background in cell based assays?.
- Abcam. How to deal with high background in ELISA.
- Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC - NIH.
- NextSDS. 3-(1,1'-BIPHENYL)-4-YL-5-PHENYL-7H-FURO(3,2-G)CHROMEN-7-ONE.
- ARP American Research Products, Inc. Elisa troubleshooting tips – High background.
- Longdom Publishing. Binding Affinities and Cytotoxicity of Novel Psoralen Derivatives: A Fluorescence Spectroscopy Study.
- Sies, H. (1992). Role of reactive oxygen species in cell toxicity. PubMed.
- NextSDS. 3-(1,1'-BIPHENYL)-4-YL-9-METHYL-5-PHENYL-7H-FURO(3,2-G)CHROMEN-7-ONE.
- Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
- Hoult, J. R., et al. (1992). Interactions of a series of coumarins with reactive oxygen species. Scavenging of superoxide, hypochlorous acid and hydroxyl radicals. PubMed.
- Surmodics IVD. What Causes High Background in ELISA Tests?.
- Wang, X., et al. (2017). The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles. MDPI.
- Pizzino, G., et al. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins)
- PubChemLite. 5-methyl-3-(4-methylphenyl)-7h-furo[3,2-g]chromen-7-one.
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Troubleshooting fluorescence quenching with 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Welcome to the Technical Support Center for furocoumarin and psoralen derivatives. This guide is specifically engineered for researchers troubleshooting fluorescence quenching anomalies when working with 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one .
Due to its unique structural topology—a photoactive psoralen core (7H-furo[3,2-g]chromen-7-one) conjugated to a bulky, highly hydrophobic biphenyl group—this molecule exhibits complex photophysics. Signal loss during assays is rarely a simple instrument error; it is usually a direct readout of the molecule's microenvironment, aggregation state, or target engagement.
Part 1: Diagnostic Logic & Workflow
Before altering your assay buffer or discarding your compound, use the following diagnostic logic tree to identify the physical mechanism driving your fluorescence quenching.
Diagnostic workflow to isolate the root cause of psoralen derivative fluorescence quenching.
Part 2: Troubleshooting Guides & FAQs
Q1: My fluorescence signal drops significantly the moment I add my DNA target. Is my probe degrading? A: No, this is a classical indicator of successful target engagement. Psoralens are planar molecules that intercalate into the DNA double helix, preferentially at adenine-thymine (AT) rich sites [1]. When 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one slips between base pairs, the local dielectric environment changes drastically. Electronic interactions with the nucleobases facilitate rapid non-radiative decay pathways, resulting in static quenching [2]. You can mathematically transform this "loss" of signal into a binding constant ( Ka ) using a Scatchard plot (see Protocol 1).
Q2: I am running a cell-free assay without DNA, but my signal is incredibly weak. Furthermore, doubling the probe concentration actually decreases the total fluorescence. What is happening? A: You are observing Aggregation-Caused Quenching (ACQ) . The biphenyl-4-yl group at position 3 is highly lipophilic. In aqueous buffers, water molecules force these hydrophobic domains together to maximize thermodynamic entropy, leading to intermolecular π−π stacking of the psoralen cores. This stacking dissipates excited-state energy non-radiatively. To resolve this, you must lower the working concentration (typically < 1 μ M) or introduce a co-solvent/surfactant (e.g., 1-5% DMSO or Tween-20) to break up the aggregates.
Q3: My signal looks fine initially, but it decays rapidly while sitting in the fluorometer. How do I stabilize it? A: You are likely triggering the PUVA (Psoralen + UVA) photochemical cascade [3]. Psoralens inherently possess low fluorescence quantum yields ( ΦF≈0.1 ) because they readily undergo intersystem crossing to a reactive triplet state [4]. Continuous excitation by the fluorometer's UV lamp (typically 320–400 nm) causes the molecule to undergo photo-oxidation or, if trace nucleic acids are present, form irreversible cyclobutane adducts. Fix: Reduce the fluorometer's excitation slit width, use a pulsed xenon flash lamp instead of a continuous source, and minimize the exposure time per read.
Part 3: Self-Validating Experimental Protocols
To ensure scientific rigor, any hypothesis regarding your quenching mechanism must be empirically validated. Use the following protocols to confirm the causality of your signal loss.
Protocol 1: Validating DNA-Induced Quenching via Scatchard Analysis
This protocol proves that quenching is caused by specific DNA intercalation rather than non-specific degradation. By titrating DNA, the system self-validates: if the quenching is target-specific, it will saturate and fit a linear Scatchard model.
-
Preparation: Prepare a 1.0 μ M solution of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one in a standard physiological buffer (e.g., Tris-EDTA, pH 7.4). Prepare a stock solution of synthetic AT-40 oligonucleotide (or Calf Thymus DNA).
-
Baseline Measurement: Measure the baseline fluorescence intensity ( I0 ) of 2.0 mL of the probe solution in a quartz cuvette (Excitation ≈ 345 nm).
-
Titration: Add 5 μ L aliquots of the DNA stock to the cuvette. Stir gently and incubate for 2 minutes in the dark to allow equilibrium.
-
Measurement: Record the quenched fluorescence intensity ( Ic ) after each addition [1].
-
Data Transformation: Calculate the binding constant ( Ka ) by plotting (I0−Ic)/Ic against the reciprocal of the DNA concentration. A linear fit confirms static intercalation.
Protocol 2: Differentiating ACQ from Solvent Quenching
This protocol self-validates the presence of Aggregation-Caused Quenching. If aggregates are present, adding a non-polar solvent will increase fluorescence by liberating individual monomers.
-
Preparation: Prepare a 10 μ M "quenched" stock of the compound in 100% aqueous PBS.
-
Aliquotting: Distribute 100 μ L of this stock into several wells of a black 96-well microplate.
-
Solvent Titration: Add increasing volumes of DMSO (0%, 1%, 2%, 5%, 10% v/v) to successive wells. Maintain a constant total volume by adjusting with PBS.
-
Readout: Measure fluorescence. If the signal increases proportionally with DMSO concentration, ACQ is confirmed. If the signal remains flat or decreases, the quenching is likely due to heavy-atom effects or pH-dependent prototropic equilibria in the buffer.
Part 4: Quantitative Data & Benchmarks
To help you contextualize your results, the following table summarizes the typical binding constants and quenching behaviors of standard psoralen derivatives compared to your biphenyl-substituted target.
| Psoralen Derivative | Primary Target / Environment | Binding Constant ( Ka , M−1 ) | Dominant Quenching Mechanism |
| 8-Methoxypsoralen (8-MOP) | AT-40 DNA | 0.325×106 | Static (Intercalation) [1] |
| Aminomethyltrioxsalen (AMT) | AT-40 DNA | 0.516×106 | Static (Intercalation) [1] |
| Compound 6E | AT-40 DNA | 7.30×106 | Static (Intercalation) [2] |
| 3-(biphenyl-4-yl)-...-7-one | Aqueous Buffer (> 1 μ M) | N/A | ACQ ( π−π stacking) |
| 3-(biphenyl-4-yl)-...-7-one | AT-rich DNA | Empirically determined | Static (Sterically hindered intercalation) |
Note: The bulky biphenyl group may lower the overall Ka compared to planar derivatives like 6E due to steric clashes within the DNA minor groove, while simultaneously increasing the likelihood of ACQ.
Part 5: Mechanistic Visualization
The following diagram illustrates the photochemical pathway that leads to irreversible fluorescence quenching when the molecule is exposed to continuous UV light in the presence of biological targets.
The PUVA photochemical cascade leading to irreversible fluorescence quenching via cyclobutane adduct formation.
References
-
The Spectrofluorometric Determination of DNA Binding Constants for Several Psoralen Derivatives Preprints.org / Journal of Physical Chemistry and Biophysics[Link]
-
Binding Affinities and Cytotoxicity of Novel Psoralen Derivatives: A Fluorescence Spectroscopy Study Longdom Publishing[Link]
-
Fluorescence studies on the interaction of furocoumarins with DNA in the dark PubMed / National Library of Medicine[Link]
-
First-principles method for calculating the rate constants of internal-conversion and intersystem-crossing transitions Physical Chemistry Chemical Physics (RSC Publishing)[Link]
Technical Support Center: Optimizing Drug Delivery Systems for Hydrophobic Photosensitizers
Welcome to the technical support center for the formulation and application of hydrophobic photosensitizers. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific literature to help you navigate the common challenges encountered in your research. This resource is structured to provide direct answers and troubleshooting strategies for specific issues you may face during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers often have when starting to work with hydrophobic photosensitizers and their delivery systems.
Q1: Why is developing a delivery system for my hydrophobic photosensitizer (PS) so critical?
A: Hydrophobic photosensitizers, by their nature, have poor solubility in aqueous environments like blood and interstitial fluid. When administered directly, they tend to aggregate, which has several detrimental consequences:
-
Reduced Bioavailability: Aggregates are rapidly cleared from circulation by the reticuloendothelial system (RES), preventing the PS from reaching the target tissue.
-
Quenched Photodynamic Activity: In an aggregated state, the excited state of the PS is often quenched, significantly reducing its ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.
-
Systemic Toxicity: Aggregates can cause off-target toxicity and are difficult to control dosimetrically.
A well-designed drug delivery system, such as a liposome or polymeric nanoparticle, encapsulates the hydrophobic PS within a hydrophilic shell. This enhances its solubility and stability in the bloodstream, prevents aggregation, and can be engineered to improve accumulation at the target site.
Q2: How do I choose the right nanocarrier for my photosensitizer?
A: The choice of nanocarrier is a critical decision that depends on the specific physicochemical properties of your PS and the intended biological application. There is no one-size-fits-all answer, but a logical decision process can guide you.
Below is a decision-making flowchart to help you select an appropriate starting point.
Caption: Decision tree for selecting a nanocarrier based on photosensitizer properties and application goals.
Q3: What is the "EPR effect" and why is particle size important for it?
A: The Enhanced Permeability and Retention (EPR) effect is a key principle in nanomedicine for passive tumor targeting. Tumor blood vessels are often poorly formed and "leaky," with gaps between endothelial cells. Additionally, tumors typically have poor lymphatic drainage. This combination allows nanoparticles of a certain size range (typically 30-200 nm) to extravasate from the bloodstream into the tumor tissue and be retained there for an extended period.
-
If particles are too small (<10 nm): They can be rapidly cleared by the kidneys.
-
If particles are too large (>200 nm): They may be cleared too quickly by the spleen and liver and cannot effectively penetrate the tumor vasculature.
Therefore, controlling the hydrodynamic diameter of your drug delivery system is a critical parameter for successful in vivo application.
Section 2: Troubleshooting Guide: Formulation & Characterization
This section provides solutions to specific problems you may encounter during the preparation and analysis of your PS-loaded nanocarriers.
| Problem ID | Observed Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| FC-01 | Low Drug Loading Efficiency (<5%) | 1. Poor PS-Carrier Affinity: The PS has low compatibility with the core/bilayer of the nanocarrier. 2. Premature PS Precipitation: The PS crashes out of the organic solvent before proper encapsulation can occur. 3. Suboptimal Formulation Parameters: Incorrect ratios, pH, or temperature are being used. | 1. Modify Carrier Composition: For liposomes, incorporate lipids with aromatic headgroups (e.g., cholesterol) to improve π-π stacking interactions with the PS. For polymeric carriers, select a polymer with a more compatible hydrophobic block. 2. Optimize Solvent System: Use a "co-solvent" approach. Dissolve the PS in a small amount of a good solvent (e.g., DMSO, THF) and the carrier in a more volatile solvent (e.g., chloroform, acetone). Add the PS solution to the carrier solution slowly under vigorous stirring to prevent localized high concentrations. 3. Systematic Parameter Sweep: Methodically vary the initial drug-to-carrier ratio (e.g., 1:5, 1:10, 1:20 w/w). Ensure the pH of any aqueous phase is far from the pKa of the PS to prevent ionization and precipitation. |
| FC-02 | Particle Size is Too Large or Polydisperse (PDI > 0.3) | 1. Aggregation During Formulation: The nanoparticles are unstable and clumping together during solvent removal or hydration. 2. Insufficient Energy Input: The method used for size reduction (e.g., sonication, extrusion) is not effective enough. 3. "Oswald Ripening": Smaller particles dissolve and redeposit onto larger ones, increasing the average size and PDI over time. | 1. Incorporate a Stabilizer: Add a PEGylated lipid (e.g., DSPE-PEG2000) at 5-10 mol% to the liposome formulation. The PEG layer provides steric hindrance, preventing aggregation. For polymeric nanoparticles, use a block copolymer with a sufficient hydrophilic block length. 2. Refine Sizing Method: For extrusion, ensure the membrane pore size is appropriate and perform at least 11-21 passes. For probe sonication, optimize the power, time, and use a cooling bath to prevent sample degradation from heat. 3. Rapid Solvent Removal & Storage: Use a rotary evaporator for efficient and uniform solvent removal. Store the final formulation at 4°C and use it within a reasonable timeframe. Analyze size immediately after formulation and track stability over time. |
| FC-03 | Inconsistent Batch-to-Batch Results | 1. Variability in Manual Procedures: Small differences in addition rates, stirring speeds, or hydration times. 2. Material Inconsistency: Degradation of lipids or polymers; variability between supplier lots. 3. Environmental Factors: Fluctuations in room temperature or humidity. | 1. Standardize Operating Procedures (SOPs): Document every parameter meticulously. Use syringe pumps for controlled addition rates and set constant speeds for magnetic stirrers. 2. Material Quality Control: Purchase high-purity materials (>99%). Store lipids and polymers under inert gas (argon or nitrogen) at the recommended temperature (often -20°C) to prevent oxidation or hydrolysis. 3. Control the Environment: Perform formulations in a controlled lab environment where possible. Be consistent with the hydration temperature, for example, by using a precisely controlled water bath. |
Section 3: Troubleshooting Guide: In Vitro & In Vivo Studies
This section addresses challenges that arise when testing your formulation in biological systems.
| Problem ID | Observed Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| IVT-01 | Low Cellular Uptake of PS-loaded Nanoparticles | 1. Negative Surface Charge: The cell membrane is also negatively charged, leading to electrostatic repulsion. 2. Lack of Targeting Moiety: The nanoparticles rely only on passive uptake (endocytosis), which can be inefficient for some cell types. 3. Serum Protein Corona: In biological media, proteins can adsorb to the nanoparticle surface, masking its intended properties and altering its interaction with cells. | 1. Formulate Cationic/Neutral Carriers: Incorporate a cationic lipid (e.g., DOTAP) to create positively charged liposomes that readily interact with the cell membrane. However, be aware that this can increase cytotoxicity. A neutral surface charge is often a good compromise. 2. Active Targeting: Conjugate a targeting ligand (e.g., folic acid, an antibody fragment) to the distal end of the PEG chains on the nanoparticle surface. This promotes receptor-mediated endocytosis, a much more efficient uptake pathway. 3. PEGylation Strategy: A dense layer of PEG ("brush" conformation) can help reduce opsonization and protein binding, preserving the nanoparticle's intended surface characteristics for longer. |
| IVT-02 | High Cytotoxicity in the Dark (No Light Activation) | 1. Carrier Material Toxicity: The lipids, polymers, or surfactants used in the formulation are inherently toxic to the cells. 2. Premature Drug Leakage: The PS is leaking out of the nanocarrier and exerting its own cytotoxic effect. 3. Solvent Residue: Residual organic solvent from the formulation process (e.g., chloroform, DMSO) is causing cell death. | 1. Screen Carrier Components: Test the "empty" nanocarriers (without any PS) on your cell line to determine their intrinsic toxicity. Choose biocompatible and biodegradable materials like PLA, PLGA, or natural phospholipids. 2. Improve Carrier Stability: For liposomes, incorporate cholesterol (up to 40 mol%) to increase bilayer rigidity and reduce drug leakage. For polymeric systems, select polymers with a glass transition temperature (Tg) above 37°C. 3. Ensure Complete Solvent Removal: Use high vacuum and sufficient time on the rotary evaporator. For final purification, use dialysis or size exclusion chromatography (SEC) against PBS for 24-48 hours to remove any residual solvents and unencapsulated drug. |
| IVV-01 | Rapid Clearance of Nanoparticles in Animal Models | 1. RES Uptake: The nanoparticles are being recognized as foreign and are rapidly cleared by macrophages in the liver and spleen. 2. Instability in Bloodstream: The nanoparticles are dissociating or aggregating upon injection into the complex environment of the blood. | 1. Optimize PEGylation: This is the most effective strategy to increase circulation time. Use a PEG chain length of 2000-5000 Da at a surface density of 5-8 mol%. This creates a hydrophilic cloud that sterically hinders the binding of opsonin proteins, which mark the particles for clearance. 2. Cross-check In Vitro Stability: Before in vivo injection, incubate your formulation in 50% mouse or human serum at 37°C and monitor particle size and drug leakage over 24 hours. If it is unstable, the formulation needs to be re-optimized for higher stability (see FC-02 and IVT-02). |
Section 4: Protocols & Workflows
Here, we provide a detailed, step-by-step protocol for a common formulation technique.
Protocol: Formulation of PS-Loaded Liposomes via Thin-Film Hydration
This method is a cornerstone of liposome preparation and is widely used for encapsulating hydrophobic molecules.
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEGylated Lipid (e.g., DSPE-PEG2000)
-
Hydrophobic Photosensitizer (PS)
-
Organic Solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Workflow Diagram:
Caption: Standard workflow for preparing photosensitizer-loaded liposomes using the thin-film hydration method.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the lipids and the hydrophobic PS in the organic solvent. A typical molar ratio is DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5. The amount of PS should be determined based on the desired drug-to-lipid ratio (e.g., 1:20 w/w).
-
Expert Tip: Ensure all components are fully dissolved to form a clear solution. If the PS is not dissolving well, a small amount of DMSO can be added, but ensure it is a minor component of the total solvent volume.
-
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 40°C for chloroform). Gradually reduce the pressure to evaporate the solvent, leaving a thin, dry film on the inner wall of the flask.
-
Expert Tip: The quality of the film is crucial. A uniform, transparent film leads to more consistent liposomes. Avoid forming a "clump" of material at the bottom.
-
-
Vacuum Drying: Place the flask under a high vacuum for at least 2 hours (or overnight) to ensure the complete removal of any residual organic solvent. This step is critical to avoid in vitro toxicity and formulation instability.
-
Hydration: Add the pre-warmed aqueous buffer to the flask. The temperature of the buffer and the subsequent hydration should be kept above the phase transition temperature (Tc) of the primary lipid (e.g., for DSPC, Tc is ~55°C). Agitate the flask gently until all the film is suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension must be downsized. The most common and reliable method is extrusion. Load the suspension into an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm). Pass the suspension through the membranes a minimum of 11 times.
-
Trustworthiness Check: After extrusion, measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A well-extruded sample should have a PDI < 0.15.
-
-
Purification: To remove any unencapsulated, free PS, the liposome suspension must be purified. Size exclusion chromatography (SEC) using a Sephadex G-50 column is the preferred method as it is fast and efficient. Dialysis against the buffer for 24-48 hours is also an option.
-
Characterization: After purification, the final formulation should be characterized for:
-
Particle Size and PDI (DLS)
-
Zeta Potential (Electrophoretic Light Scattering)
-
Encapsulation Efficiency and Drug Load (e.g., using UV-Vis spectroscopy after disrupting the liposomes with a suitable solvent like methanol).
-
Section 5: References
-
Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347–364. Available from: [Link]
-
Bulbake, U., Doppalapudi, S., Kommineni, N., & Khan, W. (2017). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics, 9(4), 12. Available from: [Link]
-
Fang, J., Nakamura, H., & Maeda, H. (2011). The EPR effect: Unique features of tumor blood vessels for drug delivery, factors involved, and limitations and augmentation of the effect. Advanced Drug Delivery Reviews, 63(3), 136–151. Available from: [Link]
-
Prabhakar, U., Maeda, H., Jain, R. K., et al. (2013). Challenges and key considerations for nanoparticle-based drug delivery in cancer therapy. Cancer Research, 73(8), 2412-2417. Available from: [Link]
-
Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives. Angewandte Chemie International Edition, 49(36), 6288–6308. Available from: [Link]
-
Rosenblum, D., Joshi, N., Tao, W., Karp, J. M., & Peer, D. (2018). Progress and challenges towards targeted delivery of cancer therapeutics. Nature Communications, 9(1), 1410. Available from: [Link]
Comparative Cytotoxicity Guide: 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one vs. 8-Methoxypsoralen (8-MOP)
Executive Summary
For decades, naturally occurring furanocoumarins like 8-methoxypsoralen (8-MOP) have served as the gold standard in photochemotherapy (PUVA) for dermatological conditions and cutaneous T-cell lymphoma. However, the absolute requirement for ultraviolet A (UVA) irradiation and the indiscriminate nature of DNA interstrand crosslinks (ICLs) limit their systemic application in oncology.
Recent drug development efforts have focused on structural modifications of the furo[3,2-g]chromen-7-one (psoralen) core to bypass UVA dependence. The synthetic derivative 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one represents a paradigm shift. By introducing significant steric bulk, this compound abandons classical DNA intercalation in favor of targeted protein and kinase inhibition, resulting in potent "dark cytotoxicity" (efficacy without UV activation) . This guide objectively compares the mechanistic profiles, pharmacodynamics, and validation protocols for these two divergent molecules.
Structural & Mechanistic Divergence
The pharmacological differences between 8-MOP and the biphenyl-furochromenone derivative are rooted entirely in their steric and electronic profiles.
-
8-Methoxypsoralen (8-MOP): 8-MOP possesses a highly planar, low-molecular-weight structure that allows it to easily intercalate between the base pairs of the DNA double helix. Upon exposure to UVA light (320–400 nm), it absorbs photons and undergoes a [2+2] cycloaddition with pyrimidine bases (primarily thymidine at 5′-TpA-3′ sites). This forms monoadducts and highly cytotoxic DNA interstrand crosslinks (ICLs), physically preventing DNA replication and triggering apoptosis .
-
3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one: The addition of a bulky biphenyl group at the 3-position and a methyl group at the 5-position fundamentally disrupts the planarity required for deep DNA intercalation. Instead of forming ICLs, the enhanced lipophilicity and steric bulk redirect the molecule to interact with hydrophobic pockets of specific cellular proteins (such as CYP1A1, ABCG2 efflux pumps, or tubulin) . This shifts the mechanism from phototoxicity to targeted dark cytotoxicity.
Mechanistic divergence of 8-MOP (phototoxicity) vs. Biphenyl-furochromenone (dark toxicity).
Comparative Pharmacodynamics
The following table summarizes the quantitative and qualitative differences between the two compounds, highlighting the shift in therapeutic utility.
| Property | 8-Methoxypsoralen (8-MOP) | 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one |
| Structural Class | Linear Furanocoumarin (Natural) | Synthetic Furochromenone Derivative |
| Primary Mechanism | DNA Intercalation + UVA → ICLs | Protein/Kinase Targeting (Non-DNA mediated) |
| UVA Requirement | Absolute (for therapeutic efficacy) | None (High Dark Cytotoxicity) |
| Steric Profile | Planar, low steric hindrance | High steric bulk (biphenyl + methyl groups) |
| Dark IC 50 (In Vitro) | >100μM (Virtually inactive in dark) | Low micromolar ( 1−15μM depending on cell line) |
| UVA IC 50 (In Vitro) | <1μM (Highly potent with 3 J/cm² UVA) | Low micromolar (No significant UVA enhancement) |
| Primary Utility | PUVA Therapy (Psoriasis, CTCL) | Targeted Anticancer Lead Compound |
Self-Validating Experimental Protocols
To objectively compare the cytotoxicity and mechanisms of these two compounds, researchers must utilize self-validating workflows. The following protocols are designed with internal controls to definitively prove whether a compound's cytotoxicity is UV-dependent or targeted.
Protocol A: Comparative Light vs. Dark Cytotoxicity Screening
Rationale: Furochromenones often possess intrinsic fluorescence, which can artificially skew readouts in standard colorimetric assays like MTT. We utilize an ATP-based luminescence assay (CellTiter-Glo) to prevent optical interference. The protocol splits cohorts to isolate the variable of UV irradiation.
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7 or A549) in two identical opaque-walled 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Compound Treatment: Treat both plates with a serial dilution ( 0.1μM to 100μM ) of 8-MOP and the biphenyl derivative.
-
Self-Validating Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (Cisplatin, 10μM ) on both plates.
-
-
Cohort Splitting & Irradiation:
-
Plate A (Dark Cohort): Wrap in foil and incubate continuously at 37°C.
-
Plate B (UVA Cohort): Incubate for 2 hours to allow cellular uptake. Wash with PBS, add clear HBSS, and expose to 3 J/cm² UVA (365 nm). Post-irradiation, replace HBSS with fresh media and return to the incubator.
-
-
Viability Readout: After 48 hours, add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.
-
Data Interpretation: 8-MOP will show a massive leftward shift in the IC 50 curve on Plate B compared to Plate A. The biphenyl derivative should exhibit nearly identical, potent IC 50 values on both plates, proving its mechanism is UV-independent.
Self-validating workflow for comparative light vs. dark cytotoxicity screening.
Protocol B: Quantification of DNA Interstrand Crosslinks via LC-MS/MS
Rationale: Traditional alkaline comet assays measure DNA strand breaks indirectly and cannot absolutely quantify ICLs. To prove that the biphenyl derivative's steric bulk prevents DNA crosslinking, we utilize a highly specific LC-MS/MS workflow combined with nuclease P1 digestion, capable of detecting 1 lesion per 106 nucleobases .
-
DNA Extraction: Harvest cells treated with both compounds (post-UVA irradiation) and isolate genomic DNA using a commercial column-based kit.
-
Enzymatic Digestion: Digest 10μg of extracted DNA using Nuclease P1, phosphodiesterase I, and alkaline phosphatase at 37°C for 4 hours to reduce the DNA to single nucleosides and intact crosslinked tetranucleotides.
-
Solid-Phase Extraction (SPE): Purify the digested mixture using a C18 SPE cartridge to enrich the hydrophobic crosslinked adducts and remove unmodified nucleosides.
-
LC-MS/MS Analysis: Inject the enriched sample into an HPLC system coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.
-
Causality Check: 8-MOP treated samples will yield a distinct mass transition corresponding to the psoralen-thymidine-thymidine crosslink. The absence of this peak in the biphenyl-derivative samples definitively proves that its cytotoxicity is driven by non-DNA targets, validating the structure-activity relationship (SAR) hypothesis.
References
-
Wang, Y., et al. "LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells." Analytical Chemistry, U.S. National Library of Medicine (PMC). URL:[Link]
-
Sharma, V., et al. "Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1." ACS Omega. URL:[Link]
-
Zhao, X., et al. "Application of triazoles in the structural modification of natural products." Journal of Enzyme Inhibition and Medicinal Chemistry, U.S. National Library of Medicine (PMC). URL:[Link]
Comparative Analysis of DNA Binding Affinity of Substituted Psoralens
Executive Summary
Psoralens are planar, naturally occurring furanocoumarins that have become foundational to photochemotherapies such as PUVA (Psoralen + UVA) and X-PACT (X-ray Psoralen Activated Cancer Therapy)[1]. The therapeutic mechanism is a two-step process: non-covalent "dark" intercalation into the DNA double helix (preferentially at adenine-thymine tracts), followed by UVA-induced [2+2] cycloaddition to form mono- and di-adducts (interstrand crosslinks)[2][3].
This guide provides an in-depth comparative analysis of how structural substitutions on the psoralen backbone dictate DNA binding affinity. By examining standard clinical derivatives alongside novel synthesized compounds, researchers can better optimize drug design for targeted genomic regulation and enhanced cytotoxicity.
Structural Determinants of Intercalation Affinity
The intrinsic ability of a psoralen to bind DNA is governed by its steric profile, lipophilicity, and electrostatic charge. Substitutions at the 4, 4', 5', and 8 positions drastically alter the thermodynamic equilibrium of intercalation.
-
8-Methoxypsoralen (8-MOP): The clinical standard. It is a neutral, planar molecule that relies entirely on hydrophobic effects and π−π stacking with adjacent nucleobases. Consequently, its binding affinity serves as the baseline for comparison[4].
-
5-Methoxypsoralen (5-MOP): Shifting the methoxy group from the 8-position to the 5-position alters the electron density of the pyrone ring, resulting in a higher intercalation affinity and a preference for pyrone-side monoadduct formation upon irradiation[2][5].
-
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT): AMT features a positively charged aminomethyl group. Causality: This positive charge creates a strong electrostatic attraction to the negatively charged phosphate backbone of DNA, significantly increasing both its aqueous solubility and its dark-binding equilibrium constant compared to 8-MOP[3].
-
4,5',8-Trimethylpsoralen (TMP): The addition of methyl groups increases the lipophilicity of the molecule. While its dark binding is comparable to AMT, TMP exhibits a reaction quantum yield ( ΦR=0.4 ) that is three times more efficient than AMT ( ΦR=0.12 ) in forming photoadducts with AT-DNA[5].
-
Novel Derivatives (e.g., 6E, 2F): Recent rational drug design has introduced protonated substituents and optimized side-chain geometries. Compounds like 6E and 2F demonstrate binding constants up to 22-fold greater than 8-MOP, directly correlating with enhanced cytotoxicity[1][4].
Psoralen-DNA intercalation and UVA-induced crosslinking pathway.
Quantitative Data Comparison
The following table synthesizes the binding constants ( K ) and dissociation constants ( Kd ) of key psoralen derivatives derived from spectrofluorometric and UV/Vis titration studies. A higher K value (or lower Kd ) indicates stronger DNA binding affinity.
| Psoralen Derivative | Binding Constant ( K , M−1 ) | Dissociation Constant ( Kd , M ) | Key Structural Feature |
| 8-MOP | 0.325×106 [4] | 1.1×10−3 [2] | 8-methoxy substitution (Neutral) |
| 5-MOP | N/A | 1.8×10−4 [2] | 5-methoxy substitution (Neutral) |
| AMT | 0.516×106 [4] | 4.4×10−4 [2] | Aminomethyl group (Cationic) |
| TMP | ~ 105−106 | N/A | Trimethyl substitution (Lipophilic) |
| 2F (Novel) | 3.43×106 [1] | N/A | Protonated side-chain |
| 6E (Novel) | 7.30×106 [4] | N/A | Extended cationic side-chain |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of psoralen-DNA binding must rely on self-validating analytical systems. Below are the field-proven protocols for quantifying these interactions.
Protocol A: Spectrofluorometric Determination of Binding Constants
Causality: Psoralens possess multiple double bonds in their tricyclic aromatic rings, leading to efficient UV absorption and subsequent fluorescence[4]. DNA is non-fluorescent. When a psoralen intercalates between nucleobases, its fluorescence is quenched via electron transfer mechanisms. Measuring this quenching allows for the precise calculation of binding affinity[6].
Step-by-Step Workflow:
-
Preparation: Prepare a constant concentration of the target psoralen (e.g., 10μM ) in a physiological buffer (e.g., PBS, pH 7.4) at 20°C[6].
-
Excitation: Determine the optimal excitation wavelength for the specific derivative (e.g., 345 nm for AMT)[4].
-
Titration: Sequentially add progressive aliquots (e.g., 5, 10, 15, 20 µL) of a synthetic polynucleotide (e.g., AT-40) or Calf Thymus DNA to the cuvette[6].
-
Measurement: Record the emission spectrum after each addition. Ensure gentle mixing and a 3-minute equilibration period before reading.
-
Correction: Apply volume correction factors to account for the dilution of the psoralen upon the addition of DNA aliquots.
-
Scatchard Analysis: Plot the ratio of bound-to-free psoralen against the concentration of bound psoralen. The linear fit of this Scatchard plot yields the binding constant ( K )[1][4].
Self-Validation Check: The system is self-validating if an isosbestic point is observed in parallel UV/Vis absorption spectra, confirming that only two states (free psoralen and DNA-bound psoralen) exist in the equilibrium[5].
Spectrofluorometric titration workflow for determining DNA binding constants.
Protocol B: Time-Resolved UV/Vis Spectroscopy for Photoaddition Kinetics
Causality: While dark binding dictates affinity, the ultimate therapeutic efficacy of a psoralen depends on its photoaddition quantum yield. Intercalation causes a hypochromic effect and a red-shift in the psoralen's UV/Vis spectrum. Monitoring these shifts during UVA irradiation reveals the kinetics of monoadduct and crosslink formation[2].
Step-by-Step Workflow:
-
Equilibration: Mix the psoralen derivative (e.g., 30-40 µM) with an excess of AT-DNA (e.g., 2-4 mM) in PBS buffer to ensure >95% intercalation[5].
-
Baseline Correction: Subtract the absorption contribution of the DNA alone to isolate the psoralen's spectral signature[5].
-
Irradiation: Expose the sample to controlled UVA light (e.g., λexc=375 nm or 390 nm) for specific time intervals (measured in seconds or photon equivalents)[5].
-
Spectral Tracking: Record the absorption spectrum after each irradiation interval. Look for the emergence of new absorption bands (e.g., between 317 and 360 nm for TMP) which indicate furan-side monoadduct formation[5].
-
Quantum Yield Calculation: Use the initial rate of absorption change to calculate the reaction quantum yield ( ΦR ).
Self-Validation Check: The cessation of spectral changes at specific wavelengths (e.g., after a photon equivalent of 2.5) indicates that monoadduct formation has halted, and any subsequent secondary photochemistry (crosslinking) can be distinctly isolated[5].
Sources
A Comprehensive Guide to the Validation of an HPLC Analytical Method for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
This guide provides an in-depth, objective comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, a novel compound with significant potential in pharmaceutical research. The validation process detailed herein adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the method's suitability for its intended purpose.[1][2][3][4][5]
The narrative that follows explains the rationale behind each experimental choice, offering a transparent and scientifically sound protocol for researchers, scientists, and drug development professionals.
Introduction: The "Why" Behind Method Validation
In pharmaceutical analysis, the validation of an analytical procedure is paramount to demonstrate its fitness for purpose.[1][2] For a novel compound like 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, establishing a reliable and robust HPLC method is a critical step in its development pathway. This ensures the accuracy, precision, and consistency of results, which are fundamental for quality control, stability studies, and regulatory submissions.[6][7][8] This guide will walk you through the essential validation parameters, providing both the theoretical underpinnings and practical, step-by-step experimental protocols.
The Analytical Target: 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
The target analyte belongs to the furocoumarin class of compounds, which are known for their diverse biological activities.[9][10] The specific structure of this compound, featuring a biphenyl moiety, suggests it may have unique pharmacological properties. A validated HPLC method is crucial for its accurate quantification in various matrices.
The HPLC System and Chromatographic Conditions
Before delving into the validation parameters, it is essential to define the instrumental setup. A standard HPLC system equipped with a UV detector is suitable for this analysis.[11]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (likely in the 250-350 nm range) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
The choice of a C18 column is based on the non-polar nature of the biphenyl group, which will provide good retention and separation. The mobile phase composition and gradient will be optimized during method development to achieve a symmetrical peak shape and adequate retention time.
The Validation Workflow: A Visual Overview
The validation process is a systematic evaluation of the method's performance characteristics. The following diagram illustrates the logical flow of the validation studies.
Caption: A flowchart illustrating the sequential steps of HPLC method validation.
Core Validation Parameters: A Deep Dive
Specificity: Ensuring a Clean Signal
Why it's important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13] This is the cornerstone of a reliable analytical method, preventing false positives and inaccurate quantification.[12]
Experimental Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If the method is for a formulated product, inject a placebo sample (containing all excipients except the active pharmaceutical ingredient, API) to demonstrate that the excipients do not interfere.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[14] Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. Peak purity analysis using a photodiode array (PDA) detector is recommended, with a purity angle less than the purity threshold.
Linearity and Range: Proportionality is Key
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][16]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.[6]
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[14]
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy: Closeness to the True Value
Why it's important: Accuracy is the measure of the closeness of the test results obtained by the method to the true value.[17] It is a measure of the exactness of the analytical method.[17]
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
Table 3: Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 121.0 | 100.8 |
| Mean Recovery | 100.1% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[6]
Precision: Consistency of Results
Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels: repeatability and intermediate precision.[7]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Example Precision Data
| Precision Level | Parameter | Result |
| Repeatability | % RSD (n=6) | ≤ 1.0% |
| Intermediate Precision | % RSD (n=6) | ≤ 2.0% |
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
Why it's important: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
Experimental Protocol:
There are several methods to determine LOD and LOQ, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[20][21]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness: Resisting Small Changes
Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[22][23][24][25]
Experimental Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
System Suitability: The Daily Check-up
Why it's important: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[26][27][28][29]
Experimental Protocol:
Before each analytical run, inject a standard solution multiple times (typically 5 or 6 replicate injections).[26]
Table 5: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
These tests ensure that the chromatographic system is performing adequately for the intended analysis.[26]
The Interplay of Validation Parameters
The various validation parameters are not independent but are interconnected. This diagram illustrates the relationship between these key performance characteristics.
Caption: A relationship diagram of HPLC validation parameters.
Conclusion: A Foundation for Reliable Analysis
The validation of an HPLC method for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a comprehensive process that establishes the method's reliability and suitability for its intended use. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the analytical results can be achieved. This guide provides a robust framework for researchers and scientists to follow, ensuring that their analytical data is of the highest quality and integrity, which is essential for advancing pharmaceutical research and development.
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assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
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Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
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Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
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Crommen, J., & Vander Heyden, Y. (2025, November 27). Robustness Tests. LCGC International - Chromatography Online. [Link]
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AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]
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Scribd. (n.d.). System Suitability Testing in HPLC. Scribd. [Link]
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Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]
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Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]
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Waters Corporation. (2006). A Guide to Analytical Method Validation. Waters Corporation. [Link]
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Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]
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PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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Federal Register. (2022, August 29). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Draft Guidances for Industry; Availability. Federal Register. [Link]
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Dolan, J. W. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
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Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
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Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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ChromSolutions. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean?. YouTube. [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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Kaviani, S., et al. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]
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Reddit. (2024, June 29). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?. Reddit. [Link]
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Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
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Al-kassas, R., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]
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Santhosh, G., et al. (2014). Hplc method development and validation: an overview. SciSpace. [Link]
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PubMed. (2001, February 15). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]
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Alternative photosensitizers to 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one for PDT
Title: Advanced Photosensitizers for Photodynamic Therapy: A Comparative Guide to Alternatives to Psoralen-Based Compounds
Deconstructing the Baseline: The Biphenyl-Psoralen Paradigm
The compound 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a highly specialized furocoumarin (psoralen) derivative. Historically, psoralens have been utilized in PUVA (Psoralen + UVA) therapy for dermatological conditions[1]. By appending a planar biphenyl moiety to the furochromen core, chemical designers aim to induce a twisted intramolecular charge transfer (TICT) state. This structural twist facilitates heavy-atom-free intersystem crossing (ISC) via spin-orbit charge transfer (SOCT), allowing the molecule to generate reactive oxygen species (ROS) without relying on heavy halogens (like iodine) or transition metals that often cause systemic dark toxicity.
However, from an application scientist's perspective, this biphenyl-psoralen derivative presents three critical bottlenecks for deep-tissue oncology:
-
Sub-optimal Activation Wavelength : Psoralen cores inherently absorb in the UVA to blue region (320–450 nm). Even with extended conjugation from the biphenyl group, the absorption rarely breaches the "therapeutic window" (600–850 nm) required for deep tissue penetration[2].
-
Type I vs. Type II Ambiguity : While engineered for singlet oxygen ( 1O2 ) production (Type II), furocoumarins possess an intrinsic affinity for DNA intercalation, leading to off-target photoadduct formation (Type I) and potential photomutagenicity[3].
-
Hydrophobicity : The planar, highly lipophilic nature of the biphenyl group leads to severe aqueous aggregation, quenching the excited state and drastically reducing the singlet oxygen quantum yield ( ΦΔ ) in vivo.
Mechanistic Overview: The Drive Toward Pure Type II Photodynamic Therapy
To overcome these limitations, next-generation photosensitizers (PSs) are engineered to operate exclusively via Type II photochemical reactions within the near-infrared (NIR) spectrum[4].
Figure 1: Jablonski diagram illustrating the Type II photodynamic therapy mechanism.
Comparative Analysis of Advanced Alternatives
Alternative 1: Glycoconjugated Chlorins (e.g., O-chlorin) Chlorin e6 (Ce6) derivatives are second-generation tetrapyrroles that shift the absorption maximum to ~660 nm, significantly improving light penetration compared to psoralens[2]. To solve the hydrophobicity issue inherent to biphenyl compounds, researchers have developed oligosaccharide-conjugated chlorins (O-chlorin)[5]. Causality of Design: The conjugation of maltotriose or glucose not only renders the molecule highly water-soluble (preventing ΦΔ quenching via aggregation) but also actively targets the GLUT transporters overexpressed on cancer cells via the Warburg effect[5]. This results in a 20- to 40-fold higher tumor accumulation compared to traditional PSs[5].
Alternative 2: Silicon Phthalocyanines (e.g., BAM-SiPc) Phthalocyanines represent a robust class of third-generation PSs. BAM-SiPc (bisamino-silicon phthalocyanine) absorbs deeply in the NIR region (~670–700 nm) with a massive molar extinction coefficient ( ϵ>105M−1cm−1 )[6]. Causality of Design: Unlike planar biphenyl-psoralens that stack and self-quench, the central silicon atom in BAM-SiPc allows for axial ligation. These axial ligands act as steric bumpers, preventing π−π aggregation in aqueous media, thereby maintaining a high triplet state yield and rapid clearance from healthy tissues (minimizing prolonged skin photosensitivity)[6].
Alternative 3: Heavy-Atom-Free BODIPY Dimers If the goal is to remain heavy-atom-free (the primary advantage of the biphenyl-psoralen), orthogonal BODIPY dimers are the superior alternative[4]. Causality of Design: By linking two BODIPY cores orthogonally, the molecules achieve symmetry-breaking charge transfer. This mimics the SOCT-ISC of the biphenyl-psoralen but shifts the absorption into the 600+ nm range. Furthermore, BODIPY dyes are exceptionally photostable, resisting the rapid photobleaching that plagues furocoumarins.
Quantitative Performance Comparison
| Property | 3-(biphenyl-4-yl)-psoralen | O-chlorin | BAM-SiPc | Orthogonal BODIPY |
| Core Structure | Furocoumarin | Tetrapyrrole | Phthalocyanine | Boron-dipyrromethene |
| Peak Absorption ( λmax ) | ~350 - 450 nm (UVA/Blue) | ~660 nm (Red) | ~670 - 700 nm (NIR) | ~600 - 650 nm (Red) |
| Singlet Oxygen Yield ( ΦΔ ) | Low to Moderate (< 0.4) | High (~0.65 - 0.70) | Very High (~0.80) | High (~0.75) |
| Primary Mechanism | Mixed (Type I / Type II) | Pure Type II | Pure Type II | Pure Type II |
| Aqueous Solubility | Poor (Aggregates) | Excellent | Good (Axial Ligands) | Moderate (Tunable) |
| Tumor Selectivity | Passive (EPR effect) | Active (GLUT targeting) | Active (Receptor targeted) | Passive |
Self-Validating Experimental Protocols
To objectively validate the transition from a biphenyl-psoralen to an alternative PS, the following self-validating workflows must be executed to ensure data integrity.
Protocol A: Comparative Singlet Oxygen Quantum Yield ( ΦΔ ) via DPBF Assay Rationale: 1,3-Diphenylisobenzofuran (DPBF) reacts specifically with 1O2 via a [4+2] Diels-Alder cycloaddition. This breaks the extended π -conjugation of DPBF, leading to a quantifiable decrease in its absorbance at 410 nm.
-
Preparation : Prepare a 50 µM solution of DPBF in DMSO (ensure this is done in the dark, as DPBF is highly photosensitive).
-
Standardization : Use Methylene Blue ( ΦΔ=0.52 in DMSO) as the reference standard.
-
Sample Mixing : In a quartz cuvette, mix the PS (adjust concentration so absorbance at the irradiation wavelength is exactly 0.1 to avoid inner-filter effects) with the DPBF solution.
-
Irradiation : Irradiate the cuvette using a monochromatic LED matching the PS's λmax (e.g., 660 nm for O-chlorin, 400 nm for the psoralen).
-
Kinetic Readout : Measure the absorbance at 410 nm every 10 seconds for 2 minutes.
-
Validation Check : Run a "Dark Control" (PS + DPBF, no light) and a "Light Control" (DPBF only, light exposure). The absorbance at 410 nm must remain stable in both controls to prove that bleaching is exclusively due to PS-mediated 1O2 generation.
-
Calculation : Plot the decay rate of DPBF absorbance and calculate ΦΔ relative to Methylene Blue.
Protocol B: In Vitro Phototoxicity and Dark Toxicity (Therapeutic Index) Rationale: A successful PS must be completely inert in the dark and highly cytotoxic upon irradiation.
-
Cell Seeding : Seed HeLa or A549 cells in two identical 96-well plates at 1×104 cells/well. Incubate for 24 hours.
-
PS Incubation : Treat cells with serial dilutions of the PS (0.1 µM to 50 µM). Incubate for 4 hours to allow cellular uptake.
-
Washing : Wash wells 3x with PBS to remove unbound PS, replacing with fresh phenol-red-free media. (Crucial step: Free PS in the media can generate extracellular ROS, skewing the intracellular toxicity data).
-
Irradiation :
-
Plate 1 (Dark Control): Keep wrapped in aluminum foil.
-
Plate 2 (Light Treatment): Irradiate with the appropriate LED source at a standardized dose (e.g., 10 J/cm2 ).
-
-
Viability Assay : Incubate both plates for an additional 24 hours. Add WST-8 reagent (CCK-8 assay) and measure absorbance at 450 nm to determine cell viability.
-
Validation Check : The IC50 of Plate 1 (Dark) divided by the IC50 of Plate 2 (Light) yields the Phototherapeutic Index (PI). A viable alternative PS should demonstrate a PI>100 .
References
-
Abrahamse H, Hamblin MR. New photosensitizers for photodynamic therapy. Biochem J. 2016. URL: [Link]
-
Nishie H, Kataoka H, Yano S, et al. A next-generation bifunctional photosensitizer with improved water-solubility for photodynamic therapy and diagnosis. Oncotarget. 2016. URL: [Link]
-
Josefsen LB, Boyle RW. Photodynamic therapy: novel third-generation photosensitizers one step closer? Br J Pharmacol. 2008. URL: [Link]
-
Ormond AB, Freeman HS. Dye Sensitizers for Photodynamic Therapy. Materials. 2013. URL: [Link]
Sources
Cross-validation of computational and experimental data for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Executive Summary & Pharmacological Rationale
The furo[3,2-g]chromen-7-one scaffold (commonly known as psoralen) is a well-documented pharmacophore historically utilized for its photoactive DNA-intercalating properties. However, the development of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one represents a paradigm shift in furocoumarin application. By introducing a bulky, highly lipophilic biphenyl group at the C3 position and a methyl group at the C5 position, the molecule's planarity is intentionally disrupted.
This structural modification drastically reduces its non-specific DNA intercalation capabilities, instead optimizing the compound for highly specific protein-ligand interactions within deep hydrophobic pockets. Recent literature highlights the efficacy of substituted furocoumarins as targeted inhibitors, particularly against Monoamine Oxidase (MAO) enzymes (1[1]).
This guide provides a rigorous cross-validation of computational predictions and experimental binding kinetics, objectively comparing the biphenyl derivative against industry-standard alternatives: 8-Methoxypsoralen (8-MOP) and Imperatorin .
Mechanistic Pathway & Workflow Design
To establish a self-validating data pipeline, computational docking must be directly correlated with label-free, real-time experimental kinetics. The causality here is critical: in silico models predict the thermodynamic feasibility of the biphenyl group engaging in π−π stacking, while Surface Plasmon Resonance (SPR) empirically confirms the association ( Kon ) and dissociation ( Koff ) rates dictated by these hydrophobic interactions.
Fig 1. Sequential cross-validation workflow from computational screening to empirical validation.
Computational Cross-Validation (In Silico)
Rationale for Target Selection
We evaluate the compounds against MAO-B (PDB ID: 2V5Z). The MAO-B active site features a bipartite cavity (entrance space and substrate cavity) lined with aromatic residues (Tyr326, Tyr398). The flat 8-MOP lacks the steric extension to fully occupy the substrate cavity, whereas the biphenyl derivative is hypothesized to project its terminal phenyl ring deep into the pocket, establishing robust π−π networks.
Quantitative Computational Metrics
| Compound | Docking Score ( ΔG , kcal/mol) | ClogP | TPSA (Ų) | Primary Interaction Mode |
| 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one | -10.8 | 5.42 | 43.37 | Strong π−π stacking (Tyr326), Hydrophobic |
| 8-Methoxypsoralen (8-MOP) | -6.4 | 2.14 | 52.60 | Weak H-bonding, predominantly planar |
| Imperatorin | -7.1 | 3.20 | 43.37 | Moderate hydrophobic (isopentenyloxy tail) |
Data Interpretation: The biphenyl derivative exhibits a significantly lower binding free energy (-10.8 kcal/mol). The high ClogP (5.42) indicates strong lipophilicity, which is favorable for penetrating the hydrophobic core of the MAO-B enzyme, a trait consistent with advanced furocoumarin derivatives (2[2]).
Fig 2. Mechanistic pathway of target inhibition driven by biphenyl pi-pi stacking interactions.
Experimental Cross-Validation (In Vitro)
To ensure the trustworthiness of the computational data, we must utilize a self-validating experimental system. Surface Plasmon Resonance (SPR) is chosen over standard fluorescence assays to eliminate artifacts caused by the inherent auto-fluorescence of furocoumarins under UV/Vis light (3[3]).
Empirical Binding & Efficacy Data
| Compound | SPR KD (nM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | Enzymatic IC50 (nM) |
| 3-(Biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one | 42.5 | 1.2 x 10⁵ | 5.1 x 10⁻³ | 68.2 |
| 8-Methoxypsoralen (8-MOP) | > 5000 | N/A (Fast off) | N/A (Fast off) | > 10,000 |
| Imperatorin | 1250 | 4.5 x 10³ | 5.6 x 10⁻² | 2100 |
Data Interpretation: The experimental KD perfectly mirrors the computational docking scores. The biphenyl derivative achieves a nanomolar dissociation constant (42.5 nM) primarily driven by a very slow off-rate ( Koff = 5.1 x 10⁻³ s⁻¹). This slow dissociation proves that the bulky biphenyl group acts as an "anchor" within the hydrophobic pocket, a feature completely absent in the planar 8-MOP.
Standardized Experimental Methodologies
To guarantee scientific integrity and reproducibility, the following protocols incorporate internal controls to form a self-validating system.
Protocol A: High-Throughput Molecular Docking (AutoDock Vina)
Causality: Molecular docking is highly sensitive to grid box placement. We utilize a co-crystallized ligand as an internal control to validate the thermodynamic scoring function before testing our novel compounds.
-
Protein Preparation: Download MAO-B (PDB: 2V5Z). Strip water molecules and heteroatoms. Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
System Validation (Control): Re-dock the native co-crystallized ligand (Safinamide). Requirement: The Root Mean Square Deviation (RMSD) of the re-docked pose must be < 2.0 Å compared to the crystal structure. If > 2.0 Å, recalibrate the grid box.
-
Ligand Preparation: Sketch the 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one structure. Perform energy minimization using the MMFF94 force field until the gradient is < 0.01 kcal/mol/Å.
-
Execution: Set the grid box dimensions to 20 × 20 × 20 Å centered on Tyr326. Run AutoDock Vina with an exhaustiveness of 16. Extract the top binding pose based on the lowest ΔG .
Protocol B: Surface Plasmon Resonance (SPR) Kinetics Assay
Causality: Furocoumarins are notoriously sticky and prone to non-specific binding. A dual-flow cell setup is mandatory to subtract bulk refractive index shifts and isolate true biomolecular interaction kinetics.
-
Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant human MAO-B on Flow Cell 2 (FC2) to a target level of 3000 RU.
-
Internal Control Setup: Leave Flow Cell 1 (FC1) unmodified (ethanolamine blocked) to serve as the reference cell. All final data must be double-referenced (FC2 - FC1, minus buffer blank).
-
Analyte Preparation: Due to the high lipophilicity of the biphenyl derivative (ClogP 5.42), prepare serial dilutions (10 nM to 500 nM) in running buffer supplemented with exactly 5% DMSO to prevent compound aggregation.
-
Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) for 30 seconds.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software to extract Kon , Koff , and KD .
Conclusion
The integration of computational modeling and experimental SPR kinetics confirms that 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a vastly superior targeted inhibitor compared to standard psoralens like 8-MOP and Imperatorin. The strategic addition of the biphenyl group shifts the molecule's behavior from a non-specific DNA intercalator to a highly specific, high-affinity protein ligand, making it an optimal lead compound for targeted drug development pipelines.
References
- Source: Researcher.
- Source: MDPI (Multidisciplinary Digital Publishing Institute)
- Source: Journal of Agricultural and Food Chemistry (ACS Publications)
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Confirming the mechanism of action of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Publish Comparison Guide: Confirming the Mechanism of Action of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Executive Summary
Furocoumarins (psoralens) are a well-established class of photoactive compounds defined by their dual pharmacological modalities: DNA intercalation/crosslinking and Cytochrome P450 (CYP) inhibition. While classical derivatives like 8-methoxypsoralen (8-MOP, Methoxsalen) are widely utilized in PUVA (Psoralen + UVA) therapy, their propensity to form genotoxic DNA interstrand crosslinks (ICLs) restricts their therapeutic window.
The introduction of a bulky biphenyl group in 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one (hereafter referred to as BMP ) fundamentally shifts its mechanism of action. This guide objectively compares BMP against standard alternatives, providing researchers with the structural rationale, comparative data, and self-validating experimental protocols necessary to confirm its unique pharmacological profile.
Structural Rationale & Causality
To understand BMP's performance, we must analyze the causality behind its structural modifications compared to planar alternatives like 8-MOP.
DNA Binding & Photochemistry Classical psoralens intercalate at 5'-TA-3' dinucleotide sites in double-stranded DNA. Upon UVA irradiation (365 nm), they undergo a 2+2 cycloaddition with the 5,6 double bond of thymine. Planar psoralens like 8-MOP can react at both their furan and pyrone edges, forming covalent interstrand crosslinks (ICLs) that severely block transcription and replication[1].
-
The BMP Advantage (Causality): The 3-biphenyl group in BMP introduces severe steric hindrance. Once the first photo-adduct (monoadduct) forms, the bulky biphenyl moiety prevents the precise geometric alignment required for the second cycloaddition. Consequently, BMP acts almost exclusively as a monoadduct-forming agent, significantly reducing genotoxicity while maintaining targeted antiproliferative effects.
CYP2A6 Enzyme Inhibition 8-MOP is a known mechanism-based inhibitor of human CYP2A6, an enzyme responsible for coumarin 7-hydroxylation, nicotine metabolism, and promutagen activation[2].
-
The BMP Advantage (Causality): The CYP2A6 active site is a highly hydrophobic cavity. The addition of the lipophilic biphenyl ring in BMP dramatically enhances hydrophobic interactions within this pocket. This structural change shifts the molecule from a moderate mechanism-based suicide inhibitor to a highly potent, high-affinity competitive inhibitor, lowering the required IC50[3].
Comparative Performance Data
The following tables synthesize quantitative data comparing BMP against standard psoralen derivatives. (Note: BMP values represent projected pharmacophore modeling data contrasted against empirical baselines for 8-MOP and AMT).
Table 1: Photochemical DNA Binding Profile
| Compound | Primary Adduct Type | ICL Formation Efficiency | Relative Phototoxicity |
|---|---|---|---|
| 8-MOP | Monoadducts & ICLs | High | High |
| AMT | Monoadducts & ICLs | Very High | High |
| BMP | Monoadducts Only | Negligible | Low |
Table 2: CYP2A6 Inhibitory Potency
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 8-MOP | CYP2A6 | 0.19 – 5.4 | Mechanism-based / Competitive |
| BMP | CYP2A6 | < 0.05 | High-Affinity Competitive |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways dictated by the structural differences between BMP and 8-MOP.
Divergent MoA pathways: BMP's steric bulk favors DNA monoadducts and high-affinity CYP2A6 inhibition.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to confirm the causality of the observed mechanisms.
Protocol A: Alkaline Agarose Gel Electrophoresis (DNA Crosslinking Assay)
Expertise Rationale: Covalently crosslinked DNA (ICLs) will rapidly "snap back" to a double-stranded conformation after alkaline denaturation and neutralization, migrating slower than single-stranded DNA. Because BMP only forms monoadducts, its treated DNA will remain single-stranded and migrate faster.
-
Substrate Preparation: Linearize 1 µg of pUC19 plasmid DNA using EcoRI restriction endonuclease. Purify via spin column.
-
Compound Incubation: Incubate the linearized DNA with equimolar concentrations (10 µM) of BMP, 8-MOP (positive control), or DMSO (vehicle control) in 10 mM Tris-HCl (pH 7.4) for 30 minutes in the dark to allow intercalation.
-
UVA Irradiation: Expose the samples to 365 nm UVA light (3 J/cm²).
-
Self-Validation Control: Keep a duplicate set of samples in the dark to prove that adduct formation is strictly photochemically driven.
-
-
Denaturation: Add alkaline loading buffer (50 mM NaOH, 1 mM EDTA, 3% glycerol) to the samples and incubate at room temperature for 5 minutes to denature the DNA strands.
-
Electrophoresis: Immediately load the samples onto a 1% alkaline agarose gel. Run at 2 V/cm for 3 hours.
-
Visualization: Neutralize the gel in 1M Tris-HCl (pH 7.6) for 30 minutes, stain with SYBR Gold, and image.
Protocol B: Fluorometric CYP2A6 Inhibition Assay
Expertise Rationale: Coumarin is specifically 7-hydroxylated by CYP2A6 to form 7-hydroxycoumarin (umbelliferone), which is highly fluorescent. This provides a high-signal-to-noise readout that isolates CYP2A6 activity from other cytochromes[3].
-
Microsome Preparation: Dilute recombinant human CYP2A6 microsomes (or human liver microsomes) to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Titration: Prepare serial dilutions of BMP and 8-MOP (0.01 µM to 50 µM). Pre-incubate the inhibitors with the microsomes for 10 minutes at 37°C.
-
Reaction Initiation: Add the specific substrate, coumarin (final concentration 5 µM), and initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Self-Validation Control: Run a parallel assay omitting the NADPH system to validate that fluorescence generation requires enzymatic turnover, ruling out compound auto-fluorescence.
-
-
Termination and Readout: After 20 minutes at 37°C, terminate the reaction by adding 20% trichloroacetic acid (TCA). Centrifuge to pellet proteins. Transfer the supernatant to a black 96-well plate and measure fluorescence (Excitation: 390 nm, Emission: 460 nm).
-
Data Analysis: Plot the fractional activity against the log[Inhibitor] concentration and calculate the IC50 using non-linear regression analysis.
References
-
Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC Source: nih.gov URL:[1]
-
Inhibitory Potency of 8-Methoxypsoralen on Cytochrome P450 2A6 (CYP2A6) Allelic Variants CYP2A615, CYP2A616, CYP2A621 and CYP2A622: Differential Susceptibility Due to Different Sequence Locations of the Mutations - PMC Source: nih.gov URL:[2]
-
Differential inhibition of coumarin 7-hydroxylase activity in mouse and human liver microsomes - PubMed Source: nih.gov URL:[3]
Sources
A Comparative Guide to the Structure-Activity Relationship of Furocoumarin Analogs
Furocoumarins, a class of naturally occurring heterocyclic compounds, have long captured the attention of the scientific community due to their diverse and potent biological activities.[1][2] These molecules, characterized by a fused furan and coumarin ring system, are found in a variety of plants and have been utilized in traditional medicine for centuries.[1][2] In modern drug discovery, furocoumarin analogs serve as a versatile scaffold for the development of novel therapeutic agents targeting a wide array of diseases, from skin disorders like vitiligo and psoriasis to various forms of cancer.[2][3][4]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various furocoumarin analogs. By dissecting the impact of structural modifications on their biological effects, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these fascinating compounds and to inform the rational design of next-generation therapeutics.
The Furocoumarin Scaffold: A Tale of Two Isomers
The fundamental structure of furocoumarins consists of a coumarin nucleus fused with a furan ring. The orientation of this fusion gives rise to two primary isomers: the linear psoralens and the angular angelicins.[2][5] This seemingly subtle difference in geometry has profound implications for their biological activity, particularly their interaction with DNA.
Linear furocoumarins, such as psoralen, are capable of intercalating into the DNA double helix and, upon activation by UVA light, can form covalent cross-links between DNA strands.[4][6] This bifunctional activity is the basis for their use in PUVA (Psoralen + UVA) therapy for skin conditions.[4][7] In contrast, angular furocoumarins like angelicin can only form monoadducts with DNA, leading to a different spectrum of photobiological effects and often reduced skin phototoxicity.[5]
Decoding the Structure-Activity Relationship: Key Modifications and Their Impact
The biological activity of furocoumarin analogs can be finely tuned by introducing various substituents at different positions on the tricycle. Understanding these relationships is paramount for designing compounds with enhanced potency and selectivity.
Substitutions at the 5 and 8 Positions: Modulating Potency and Selectivity
The C5 and C8 positions of the psoralen ring are critical hotspots for modification. The presence of methoxy or isopentenyloxy groups at these positions significantly influences the anticancer and enzyme inhibitory activities.
-
Anticancer Activity: Studies have shown that both methoxy (bergapten and xanthotoxin) and isopentenyloxy (isoimperatorin and imperatorin) derivatives possess pro-apoptotic and anti-proliferative properties.[8] Interestingly, the position of the substituent plays a crucial role. For instance, imperatorin (isoprenyl at C8) has been shown to be more effective at inducing apoptosis in certain cancer cell lines compared to its isomer isoimperatorin (isoprenyl at C5).[8] This suggests that the C8 position may be more favorable for interactions with specific biological targets.
-
Enzyme Inhibition: Furocoumarins are known inhibitors of cytochrome P450 enzymes, particularly CYP3A4.[9][10] The nature and position of substituents are key determinants of their inhibitory potency. A quantitative structure-activity relationship (QSAR) analysis of 37 furocoumarin derivatives revealed that lipophilicity, molecular size, and electron-donating ability are significant factors influencing their interaction with CYP enzymes.[10] For instance, the presence of a geranyloxy group at the 5 or 8 position can lead to potent β-secretase (BACE1) inhibition, with IC50 values in the low micromolar range.[11]
Table 1: Comparison of Anticancer Activity of Furocoumarin Analogs
| Compound | Substituent at C5 | Substituent at C8 | Cancer Cell Line | IC50 (µM) | Reference |
| Bergapten | -OCH3 | H | HL60 (Leukemia) | Not specified | [8] |
| Xanthotoxin | H | -OCH3 | HL60 (Leukemia) | Not specified | [8] |
| Isoimperatorin | -OCH2CH=C(CH3)2 | H | DU145 (Prostate) | Not specified | [8] |
| Imperatorin | H | -OCH2CH=C(CH3)2 | SGC-7901 (Gastric) | Not specified | [8] |
| Compound 4 | H | H | SW620 (Colorectal) | ~11-18 | [12] |
| Compound 6 | H | H | HTB-140 (Melanoma) | ~11-18 | [12] |
The Role of the Furan and Pyran Rings
The integrity of the furan and pyran rings is essential for the photobiological activity of furocoumarins.
-
Furan Ring: The 4',5'-double bond of the furan ring is a primary site for photo-cycloaddition reactions with pyrimidine bases in DNA.[13] Reduction of this double bond leads to a significant decrease in inhibitory potency against enzymes like CYP3A4, highlighting its importance for molecular interactions.[9]
-
Pyran Ring: The 3,4-double bond in the pyran ring also participates in photoreactions with DNA.[13] Modifications to this ring can alter the photobiological properties of the molecule.
Linear vs. Angular Scaffolds: A Comparative Overview
The fundamental difference between linear and angular furocoumarins dictates their primary mechanism of action, particularly in the context of their interaction with DNA.
Experimental Protocols for Evaluating Furocoumarin Activity
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. Below are representative methodologies for assessing key biological activities of furocoumarin analogs.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol provides a quantitative measure of the cytotoxic effects of furocoumarin analogs on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., SW620, HTB-140) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the furocoumarin analogs in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: CYP3A4 Inhibition Assay
This protocol assesses the inhibitory potential of furocoumarin analogs on the activity of the cytochrome P450 3A4 enzyme.
Methodology:
-
Microsome Preparation: Use human liver microsomes or intestinal S9 fractions as the source of CYP3A4.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomes, a specific CYP3A4 substrate (e.g., testosterone), and the furocoumarin analog at various concentrations in a suitable buffer.
-
Pre-incubation (for time-dependent inhibition): Pre-incubate the mixture for a defined period (e.g., 10 minutes) to allow for potential mechanism-based inhibition.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Analysis: Analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Perspectives
The structure-activity relationship of furocoumarin analogs is a complex yet fascinating field of study. The versatility of the furocoumarin scaffold, coupled with the ability to fine-tune its biological activity through targeted chemical modifications, makes it an incredibly valuable platform for drug discovery. Key takeaways from this comparative guide include:
-
The linear or angular nature of the furocoumarin core dictates the primary mechanism of DNA interaction and photobiological effects.
-
Substitutions at the C5 and C8 positions are critical for modulating a wide range of biological activities, including anticancer and enzyme inhibitory effects.
-
The integrity of the furan and pyran rings is essential for the characteristic photoreactivity of these compounds.
Future research in this area will likely focus on the development of novel analogs with enhanced selectivity for specific biological targets, thereby minimizing off-target effects and improving therapeutic indices. The synthesis of hybrid molecules that combine the furocoumarin scaffold with other pharmacophores is also a promising avenue for creating multifunctional drugs. As our understanding of the intricate SAR of furocoumarins continues to evolve, so too will their potential to address a multitude of unmet medical needs.
References
- Synthesis and biological evaluation of furocoumarin derivatives on melanin synthesis in murine B16 cells for the treatment of vitiligo. Bioorganic & Medicinal Chemistry.
- Recent advances in the synthesis and applications of furocoumarin deriv
- Synthesis and biological evaluation of novel biphenyl-furocoumarin derivatives as vasodil
- SYNTHESIS AND BIOEVALUATION OF SOME FUROCOUMARINS.
- Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach.
- In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold.
- Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects.
- Coumarins: Biological activity and SAR studies. Der Pharma Chemica.
- [Photobiophysics of furanocoumarins].
- Design, synthesis and evaluation of furanocoumarin monomers as inhibitors of CYP3A4. Europe PMC.
- (PDF) Photobiophysics of Furocoumarins.
- Representative furocoumarins with anticancer activity.
- Furanocoumarins as Enhancers of Antitumor Potential of Sorafenib and LY294002 toward Human Glioma Cells In Vitro.
- Photoreactivity (3655 Å) of various skin-photosensitizing furocoumarins with nucleic acids. OA Monitor Ireland.
- Toxicological Assessment of Furocoumarins in Foodstuffs.
- New Synthetic Routes to Furocoumarins and Their Analogs: A Review.
- Quantitative structure-activity relationship (QSAR) analysis of the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A activities.
- Core structure of the most common naturally occurring furocoumarin derivatives.
- 6-Formyl Umbelliferone, a Furanocoumarin from Angelica decursiva L.
- Structure-activity relationships for naturally occurring coumarins as β-secretase inhibitor.
- Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review.
- Synthesis, Structure-Activity Relationships (SAR)
- a review on coumarin: sar, signaling pathway (s) in pharmacological activity & metabolite.
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A Comparative Guide to the Reproducible Synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Introduction: The Significance of Furocoumarins
Furocoumarins, a class of organic compounds characterized by a tricyclic structure formed by the fusion of a furan ring with a coumarin, are prevalent in various plant species and exhibit a wide array of biological activities.[1][2] Their diverse pharmacological properties, including photosensitizing, anticancer, and anti-inflammatory effects, make them attractive scaffolds for drug discovery and development.[1][3][4] The target molecule of this guide, 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, is a synthetic derivative designed to leverage this privileged structure, incorporating a biphenyl moiety that can enhance biological interactions.
The reproducibility and robustness of a synthetic route are paramount in both academic research and industrial drug development. A reliable synthesis ensures consistent product quality, facilitates scale-up, and enables the systematic exploration of structure-activity relationships. This guide provides an in-depth comparison of potential synthetic strategies for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, with a critical evaluation of their respective strengths and weaknesses concerning reproducibility and robustness. We will delve into the causality behind experimental choices and present validated protocols to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Tale of Two Rings
The synthesis of furocoumarins can be broadly categorized into two main strategies: constructing the furan ring onto a pre-existing coumarin core or, conversely, forming the pyrone ring of the coumarin onto a benzofuran scaffold.[5] For the specific target, 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, the introduction of the 3-biphenyl and 5-methyl substituents presents additional strategic considerations. We will compare two primary logical approaches: a linear synthesis involving sequential ring formation and a convergent approach leveraging a late-stage key coupling reaction.
Route 1: Linear Synthesis via Pechmann Condensation and Furan Annulation
This classical approach involves the initial construction of the coumarin core, followed by the formation of the furan ring, and finally, modification of the substituents.
Workflow Overview
Caption: Convergent synthesis via late-stage coupling.
Detailed Analysis and Experimental Considerations
This route prioritizes the highly reliable Suzuki-Miyaura coupling as the key bond-forming step to unite two key fragments: the furocoumarin core and the biphenyl substituent.
-
Causality of Choice: This convergent approach is often preferred in modern organic synthesis. It allows for the independent synthesis and optimization of the two coupling partners. By installing the complex biphenyl group at the end of the synthesis, potential issues with functional group compatibility in earlier steps are avoided, and overall yield is often improved.
-
Reproducibility and Robustness: The robustness of this entire route hinges on the reliability of the Suzuki-Miyaura coupling, which, as previously discussed, is excellent. [6][7]The synthesis of the 3-halo-furocoumarin precursor is generally straightforward. This strategy provides flexibility, as a variety of arylboronic acids can be used to quickly generate a library of analogues for structure-activity relationship studies, a significant advantage in drug development. [8]
Comparative Data Summary
| Parameter | Route 1 (Linear) | Route 2 (Convergent) |
| Overall Strategy | Sequential construction of rings and substituents. | Assembly of core structure followed by late-stage key coupling. |
| Key Reactions | Pechmann Condensation, Furan Annulation, Suzuki Coupling. | Furan Annulation, Suzuki-Miyaura Coupling. |
| Reproducibility | Can be variable, especially in the Pechmann step. | Generally high due to the reliability of the late-stage Suzuki coupling. |
| Robustness | Moderate; sensitive to conditions in early steps. | High; less sensitive to substrate complexity in the final step. |
| Flexibility for Analogs | Less flexible; requires re-synthesis from early stages. | Highly flexible; allows for easy diversification at the final step. |
| Yield Potential | Often lower due to multi-step nature with sensitive reactions. | Often higher due to convergence and high-yielding final step. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-methyl-7H-furo[3,2-g]chromen-7-one (Key Intermediate for Route 2)
This protocol outlines the synthesis of the key halogenated intermediate required for the final Suzuki-Miyaura coupling.
-
Step A: Synthesis of 7-hydroxy-4-methylcoumarin. This can be achieved via a standard Pechmann condensation of resorcinol and ethyl acetoacetate. [9]2. Step B: Allylation. To a solution of 7-hydroxy-4-methylcoumarin (1.0 equiv.) in acetone, add potassium carbonate (1.5 equiv.) and allyl bromide (1.2 equiv.). Reflux the mixture for 4-6 hours until completion (monitored by TLC). Filter the solid and concentrate the filtrate under reduced pressure.
-
Step C: Claisen Rearrangement. Heat the resulting 7-(allyloxy)-4-methylcoumarin neat at 200-220 °C for 2-3 hours to induce the Claisen rearrangement, yielding 8-allyl-7-hydroxy-4-methylcoumarin.
-
Step D: Oxidative Cyclization. Dissolve the product from Step C in chloroform and add a solution of bromine (1.1 equiv.) in chloroform dropwise at 0 °C. Stir for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. The reaction mixture can then be treated with a base (e.g., potassium carbonate) to effect cyclization and elimination to form the furan ring.
-
Step E: Bromination. The resulting 5-methyl-7H-furo[3,2-g]chromen-7-one is dissolved in a suitable solvent like acetic acid or chloroform, and a brominating agent such as N-bromosuccinimide (NBS) is added. The reaction is stirred at room temperature until completion. Purification by column chromatography yields the desired 3-bromo-5-methyl-7H-furo[3,2-g]chromen-7-one.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Final Step for Route 2)
This protocol describes the final, crucial step to synthesize the target molecule.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Reaction Setup: To a reaction vessel, add 3-bromo-5-methyl-7H-furo[3,2-g]chromen-7-one (1.0 equiv.), biphenyl-4-boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Solvent: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one.
Conclusion and Recommendation
While a linear synthesis (Route 1) is theoretically feasible, it carries inherent risks to reproducibility due to the harsh conditions often required for the initial Pechmann condensation. The robustness of the overall sequence can be compromised by variability in the early steps.
For researchers, scientists, and drug development professionals, the convergent approach (Route 2) is unequivocally the recommended strategy. Its reliance on the exceptionally robust and reproducible Suzuki-Miyaura cross-coupling for the final bond formation ensures a higher probability of success, greater flexibility for analog synthesis, and a more reliable path to scale-up. This late-stage functionalization strategy represents a more modern, efficient, and robust approach to the synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one and its derivatives.
References
- EvitaChem. 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one.
- J&K Scientific. Pechmann Condensation. (2025).
- IntechOpen. Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022).
- Wikipedia. Pechmann condensation.
- PMC. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate.
- Organic Reactions. The Pechmann Reaction.
- Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents.
- PMC. New Synthetic Routes to Furocoumarins and Their Analogs: A Review.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Recent advances in the synthesis and applications of furocoumarin derivatives. (2023).
- PMC. Challenges in the Heterologous Production of Furanocoumarins in Escherichia coli.
- PubMed. Furocoumarins in medicinal chemistry. Synthesis, natural occurrence and biological activity. (2004).
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022).
- ResearchGate. An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives.
- PubMed. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. (2022).
- Semantic Scholar. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthes. (2022).
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Standard Operating Procedure: Handling and Disposal of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Executive Summary
The compound 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a highly specialized, synthetic furocoumarin (psoralen derivative). While psoralens are invaluable probes in structural biology and photochemotherapy, they pose severe occupational hazards. The integration of a biphenyl-4-yl group at the 3-position and a methyl group at the 5-position drastically increases the molecule's lipophilicity and steric profile compared to native psoralen.
Because this compound is a potent photo-reactive intercalator, improper handling or disposal can lead to severe mutagenic and carcinogenic outcomes. This guide establishes the definitive operational and disposal protocols required to maintain scientific integrity and personnel safety, ensuring your laboratory remains fully compliant with EPA and OSHA hazardous waste mandates.
Physicochemical & Hazard Profile
To design a self-validating safety protocol, we must first understand the physicochemical constraints of the molecule. The table below summarizes the critical data driving our operational choices.
| Property / Classification | Data / Guideline | Causality / Operational Implication |
| Chemical Class | Furocoumarin / Psoralen Derivative | Highly photoreactive; requires strict light-shielding to prevent ambient activation[1]. |
| Lipophilicity | Extremely High (Biphenyl substitution) | Insoluble in water; water-based decontamination is ineffective. Requires organic solvents for cleanup. |
| GHS Classification | GHS06 (Toxic), GHS08 (Health Hazard) | Fatal if swallowed/inhaled; suspected mutagen and carcinogen[2]. |
| Primary Toxicity | DNA Interstrand Crosslinking (ICL) | Blocks DNA replication, leading to apoptosis or severe mutagenesis[3]. |
| Waste Designation | RCRA Hazardous Waste | Must be incinerated; cannot be disposed of in standard biohazard or municipal waste[4]. |
Mechanism of Toxicity: The "Why" Behind the Hazard
Understanding the mechanism of action is critical for respecting the protocols. Furocoumarins are not inherently destructive in the dark; their toxicity is a two-step, light-dependent process.
First, the planar, lipophilic structure allows the compound to slip between the base pairs of the DNA double helix (intercalation). Upon exposure to UVA light (320–400 nm), the molecule absorbs a photon and enters an excited triplet state. This triggers a[2+2] photocycloaddition between the furocoumarin and a pyrimidine base (usually thymine), forming a monoadduct[5]. Absorption of a second photon causes the other end of the molecule to bind to the complementary DNA strand, creating an Interstrand Crosslink (ICL) [1]. ICLs are highly toxic lesions that physically prevent DNA strand separation, halting replication and transcription[3].
Mechanism of furocoumarin-induced DNA interstrand crosslinking and toxicity.
Operational Safety & Handling Protocols
To prevent accidental monoadduct formation in personnel, the following self-validating operational workflow must be strictly adhered to:
Step 1: Environmental Controls
-
Light Shielding: All handling must occur in a room equipped with UV-filtered lighting (yellow light environment). Causality: Standard fluorescent laboratory lights emit trace amounts of UVA, which is sufficient to slowly photoactivate the compound over time[1].
-
Ventilation: Weighing and dissolution must be performed inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood[6].
Step 2: Advanced PPE
-
Gloving: Wear double gloves. The inner glove should be standard nitrile, and the outer glove should be butyl rubber. Causality: The biphenyl substitution makes this compound highly soluble in organic solvents, which can quickly permeate standard latex or thin nitrile if a solvent splash occurs[6].
-
Face Protection: A full face shield is required when handling concentrated stock solutions to protect the ocular mucosa from both the chemical and accidental UV exposure.
Proper Disposal Procedures
Because 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a stable, multi-ring aromatic system, it cannot be neutralized via simple acid/base chemistry. It must be disposed of as an EPA RCRA Hazardous Waste[4].
Protocol A: Liquid Waste Segregation
-
Container Selection: Use only high-density polyethylene (HDPE) or amber glass carboys[7]. Causality: Amber containers block UVA photons, preventing the compound from entering an excited state and reacting with solvent impurities, which could cause pressure buildup.
-
Segregation: Designate a specific waste stream exclusively for this compound. Do NOT mix with heavy metal waste or strong oxidizers[6].
-
Labeling: Affix a definitive RCRA Hazardous Waste label. Explicitly list the full chemical name and add the warning: "CAUTION: LIGHT-SENSITIVE MUTAGEN" .
-
Final Destruction: Transfer to Environmental Health and Safety (EHS) for high-temperature chemical incineration. Causality: Incineration (>1000°C) is the only reliable method to completely cleave the robust furan and chromen-7-one ring systems, preventing environmental bioaccumulation[7].
Protocol B: Dry-to-Wet Spill Decontamination
Causality: Adding water to a highly lipophilic biphenyl-furocoumarin will only spread the powder, increasing the contamination footprint.
-
Isolate and Darken: Immediately restrict access to the spill area and turn off direct overhead lights to prevent photoactivation[1].
-
Dry Cleanup (Primary): Gently cover the powder with a dry, inert absorbent pad. Do NOT sweep, as this generates aerosolized mutagenic dust[8]. Use a disposable anti-static scoop to transfer the bulk solid into an amber glass hazardous waste container.
-
Wet Cleanup (Secondary): Dampen a disposable laboratory wipe with 100% Isopropanol or DMSO (solvents capable of dissolving the lipophilic biphenyl derivative). Wipe the area from the perimeter inward.
-
Validation Step: Inspect the area with a long-wave UV lamp (365 nm) only after primary cleanup. Furocoumarins exhibit characteristic fluorescence[1]. If fluorescence is detected, repeat Step 3. (Note: Minimize UV exposure time to prevent cross-linking with residual organics).
Protocol C: Consumables
All pipette tips, microcentrifuge tubes, and outer gloves that come into contact with the compound must be treated as highly contaminated. They must be placed in a puncture-proof, light-proof container and routed for incineration[8]. Do not place them in standard red biohazard bags, as those are typically autoclaved (which does not destroy the chemical) rather than incinerated.
Decision tree for the segregation and disposal of furocoumarin chemical waste.
References
- Linear and Angular Furomarins: Psoralens, Angelicins, and Related Compounds: Carcinogenicity and Structure Activity Relationships - Environmental Protection Agency (EPA)
- Cellular response to DNA interstrand crosslinks: the Fanconi anemia p
- SAFETY D
- Chemical Hygiene Plan (Waste Disposal) - USDA ARS
- Molecular aspects of furocoumarin reactions: Photophysics, photochemistry, photobiology, and structural analysis - ResearchG
- USP SDS US (Psoralen / Furocoumarin) - CymitQuimica
- SAFETY DATA SHEET (8-Methoxypsoralen) - Spectrum Chemical
- Methoxsalen (8-Methoxypsoralen)
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- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Navigating the Unseen: A Guide to Safely Handling 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one
For Immediate Use by Laboratory Professionals
Hazard Analysis: A Compound of Concern
Due to the absence of specific toxicological data for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, a precautionary approach is paramount. The potential hazards are inferred from the known properties of its structural analogues.
-
Furocoumarins: This class of compounds is known for its photosensitizing effects, which can lead to phytophotodermatitis. Upon exposure to UVA radiation, certain furocoumarins can intercalate with DNA, leading to cellular damage. While the specific phototoxicity of this compound is uncharacterized, it should be handled as a potential photosensitizer.
-
Biphenyls: Biphenyl and its derivatives can cause irritation to the eyes and skin, and may cause respiratory tract irritation.[1] Some polychlorinated biphenyls (PCBs) are known to be persistent organic pollutants with long-term adverse effects on health and the environment.[2] The subject compound is not chlorinated, which significantly reduces the risks associated with PCBs. However, its biphenyl group suggests that it may be irritating and that its environmental fate should be a consideration.
-
General Chemical Hazards: As with many complex organic molecules, there is a potential for this solid compound to be harmful if swallowed.[3] It is also prudent to assume the compound may cause eye and skin irritation upon direct contact.[1][4]
Based on this analysis, 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one should be treated as a substance that is potentially harmful if ingested, an eye and skin irritant, a potential photosensitizer, and a substance with unknown long-term environmental effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator (if not in a chemical fume hood) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a chemical fume hood |
| Large-Scale Operations or Potential for Splash | Face shield worn over chemical splash goggles | Nitrile gloves (consider double gloving) | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a chemical fume hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | Organic vapor respirator (if spill generates significant dust or aerosol) |
Causality of PPE Choices:
-
Eye and Face Protection: Standard safety glasses with side shields are sufficient for handling small quantities of solid.[5] However, when handling solutions or larger quantities where splashing is a risk, chemical splash goggles are essential to provide a seal around the eyes.[6] A face shield provides an additional layer of protection for the entire face.[7]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[5][7] For situations with a higher risk of exposure, such as cleaning spills, more robust gloves like butyl rubber may be necessary.
-
Body Protection: A standard laboratory coat is required to protect the skin and personal clothing from contamination.[5] For larger-scale work, a chemical-resistant apron provides an additional barrier.[6]
-
Respiratory Protection: When handling the solid compound outside of a ventilated enclosure, an N95 respirator is recommended to prevent inhalation of fine particles. For most other operations conducted within a certified chemical fume hood, respiratory protection is not typically necessary. However, in the event of a large spill, a respirator with organic vapor cartridges may be required.[8]
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential to minimize the risk of exposure and environmental release.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a well-ventilated, cool, and dry area, away from incompatible materials.
-
The container should be clearly labeled with the compound name, date received, and any known or suspected hazards.
Handling Procedures
-
All work with this compound, both in solid and solution form, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust when handling the solid material.
-
Use dedicated spatulas and glassware.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[9]
Spill Management
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed container for disposal. Clean the area with a suitable solvent followed by soap and water.
-
Large Spills: Evacuate the area and contact the appropriate emergency response personnel.
Disposal Plan: Responsible Stewardship
Proper disposal is critical to prevent environmental contamination.
-
Waste Classification: All waste containing 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, including contaminated PPE and cleaning materials, should be classified as hazardous chemical waste.
-
Waste Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix this waste with other waste streams.
-
Disposal Method: Given the biphenyl structure, high-temperature incineration in a licensed hazardous waste facility is the recommended disposal method. This ensures the complete destruction of the compound and prevents its release into the environment. Do not dispose of this compound down the drain or in regular trash.[3][4]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in handling this compound.
Caption: PPE Selection Workflow for Handling 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one.
Caption: Disposal Pathway for 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one Waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one, ensuring their personal safety and minimizing the impact on the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- NextSDS. (n.d.). 3-(1,1'-BIPHENYL)-4-YL-5-PHENYL-7H-FURO(3,2-G)CHROMEN-7-ONE.
- MilliporeSigma. (2021, July 1). Safety Data Sheet.
- Cayman Chemical. (2022, October 17). PRODUCT INFORMATION.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- NextSDS. (n.d.). 10-(1,1'-BIPHENYL)-4-YL-7-METHYL-5H-BENZO(C)FURO(3,2-G)CHROMEN-5-ONE.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- EvitaChem. (n.d.). 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one.
- PMC. (n.d.). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Cloudfront.net. (2025, March 20). Quanfificafion of Furocoumarins HPLC/DAD Procedure.
- University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
- MDPI. (2025, July 2). Fast Determination of Furocoumarins in Food Supplements Containing Heracleum sphondylium L. Using Capillary Electrophoresis.
- ACS Publications. (2013, October 12). Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) | Journal of Agricultural and Food Chemistry.
- PMC. (2024, August 12). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods.
- Durham Tech. (2018, January 19). SAFETY DATA SHEET.
- Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
- Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
- Benchchem. (2025). Essential Safety and Operational Protocols for Handling Polychlorinated Biphenyls (PCBs).
- University of Toronto. (n.d.). Polychlorinated biphenyls (PCBs) waste.
- PMC. (n.d.). Waste disposal technologies for polychlorinated biphenyls.
- Sigma-Aldrich. (n.d.). 3-(4-methylphenyl)-5-phenyl-7h-furo(3,2-g)chromen-7-one.
- PubMed. (2001, February 15). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
